molecular formula C9H12<br>C6H5CH(CH3)2<br>C9H12 B047948 Cumene CAS No. 98-82-8

Cumene

Katalognummer: B047948
CAS-Nummer: 98-82-8
Molekulargewicht: 120.19 g/mol
InChI-Schlüssel: RWGFKTVRMDUZSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cumene (isopropylbenzene) is a versatile aromatic hydrocarbon of significant importance in both industrial chemistry and fundamental research. Its primary research application revolves around its role as a key precursor in the this compound process, the dominant industrial method for the synthesis of phenol and acetone. In the laboratory, researchers utilize this compound to study the mechanisms and kinetics of this crucial two-stage oxidation and acid-catalyzed cleavage reaction. Furthermore, this compound serves as an effective, high-boiling-point aprotic solvent for reactions, extractions, and chromatographic separations. It is also employed as a model compound in oxidation studies, particularly in the investigation of free radical chain reactions and autoxidation processes, providing valuable insights into fuel stability and polymer degradation. As a component in solvent blending, it adjusts evaporation rates and solvation power. This product is presented in high purity to ensure consistency and reliability in experimental results. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

cumene
Source PubChem
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InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3
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InChI Key

RWGFKTVRMDUZSP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1
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Molecular Formula

C9H12, Array
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Record name CUMENE
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DSSTOX Substance ID

DTXSID1021827
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Molecular Weight

120.19 g/mol
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Physical Description

Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor.
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Boiling Point

306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F
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Flash Point

96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble
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Density

0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86
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Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg
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Impurities

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm
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Color/Form

Colorless liquid

CAS No.

98-82-8
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Melting Point

-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F
Record name CUMENE
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Foundational & Exploratory

The Catalytic Heart of Cumene Production: An In-depth Guide to the Friedel-Crafts Alkylation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Friedel-Crafts alkylation mechanism as it applies to the industrial synthesis of cumene (isopropylbenzene), a critical intermediate in the production of phenol and acetone, which are foundational materials in the pharmaceutical and polymer industries. This document delves into the core catalytic processes, compares key technologies, and provides detailed experimental insights.

Executive Summary

The synthesis of this compound from benzene and propylene via Friedel-Crafts alkylation is a cornerstone of the modern chemical industry. The reaction is catalyzed by a variety of acidic materials, with a historical reliance on solid phosphoric acid (SPA) and aluminum chloride (AlCl₃), and a contemporary shift towards more efficient and environmentally benign zeolite catalysts.[1][2] This guide will explore the intricacies of the reaction mechanism, present key performance data for different catalytic systems, and outline representative experimental protocols.

The Core Reaction: Friedel-Crafts Alkylation Mechanism

The fundamental chemistry underlying this compound synthesis is an electrophilic aromatic substitution reaction. The process is initiated by the activation of propylene by an acid catalyst to form a carbocation, which then acts as the electrophile, attacking the electron-rich benzene ring.[1]

The overall reaction is as follows:

C₆H₆ (Benzene) + C₃H₆ (Propylene) → C₉H₁₂ (this compound)

The Three-Step Mechanism

The reaction proceeds through a well-established three-step mechanism:

  • Formation of the Electrophile: The acid catalyst protonates the propylene molecule, forming a secondary isopropyl carbocation. This is the rate-determining step.

  • Electrophilic Attack: The isopropyl carbocation attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A proton is abstracted from the arenium ion by the conjugate base of the catalyst, restoring the aromaticity of the ring and regenerating the catalyst.

Caption: The three-step mechanism of Friedel-Crafts alkylation for this compound synthesis.

Catalytic Systems: A Comparative Analysis

The choice of catalyst is paramount in this compound synthesis, influencing reaction conditions, product selectivity, and overall process economics. The two primary classes of catalysts are solid phosphoric acid (SPA) and zeolites.

Solid Phosphoric Acid (SPA)

SPA was the dominant catalyst for many years. It is a composite of phosphoric acid and a solid binder like kieselguhr.[3] While effective, SPA has several drawbacks, including catalyst leaching, corrosion issues, and environmental concerns related to disposal.[2]

Zeolite Catalysts

Modern this compound production overwhelmingly utilizes zeolite catalysts, such as Beta, MCM-22, and Y-zeolite.[2][3] These crystalline aluminosilicates offer several advantages over SPA, including:

  • Higher Activity and Selectivity: Zeolites can operate at lower temperatures and benzene-to-propylene ratios, reducing byproduct formation.[1]

  • Non-corrosive and Environmentally Friendly: They are solid, non-leaching catalysts that can be regenerated, minimizing waste.

  • Shape Selectivity: The well-defined pore structure of zeolites can influence the formation of specific isomers and reduce the production of larger polyalkylated byproducts.

Quantitative Data Presentation

The following tables summarize key quantitative data for different this compound synthesis processes.

Table 1: Comparison of SPA and Zeolite Catalyzed Processes
ParameterSolid Phosphoric Acid (SPA)Zeolite-Based (e.g., UOP Q-Max)
Operating Temperature 200-260 °C[2][3]120-180 °C[3]
Operating Pressure 3-4 MPa (400-600 psig)[2][3]2-4 MPa (300-600 psig)[3]
Benzene/Propylene Molar Ratio ~7:1[2]3:1 to 5:1[3][4]
This compound Yield (wt%) ~95%[1][2]>99% (with transalkylation)[1]
Catalyst Regenerability No[2]Yes[3]
Table 2: Byproduct Formation
ByproductTypical Formation with SPATypical Formation with Zeolites
Diisopropylbenzene (DIPB) 3.1 wt%[2]Lower, and can be converted to this compound via transalkylation[3][5]
Triisopropylbenzene (TIPB) Present in heavy aromaticsMinimized due to shape selectivity[5]
Propylene Oligomers A significant issue[1]Reduced due to lower operating temperatures[1]
n-Propylbenzene MinimalMinimal

Experimental Protocols

The following sections provide detailed methodologies for laboratory-scale this compound synthesis.

Protocol 1: Alkylation using a Lewis Acid Catalyst (Aluminum Chloride)

This protocol outlines a classic approach to Friedel-Crafts alkylation.

Materials:

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Propylene gas

  • Ice

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser with a drying tube.

  • Reactant Charging: Charge the flask with anhydrous benzene and cool it in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride in portions to the cooled, stirring benzene.

  • Propylene Addition: Once the initial exothermic reaction subsides, bubble propylene gas through the stirred suspension at a controlled rate to maintain the desired reaction temperature.

  • Quenching: After the reaction is complete, slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the AlCl₃ complex.

  • Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by rotary evaporation.

  • Purification: The crude this compound can be purified by fractional distillation.

Protocol 2: Alkylation using a Zeolite Catalyst (Beta Zeolite)

This protocol describes a more modern approach using a solid acid catalyst.

Materials:

  • H-beta zeolite catalyst

  • Anhydrous benzene

  • Propylene gas

Procedure:

  • Catalyst Activation: The H-beta zeolite is calcined in a furnace at high temperature (e.g., 550 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: A fixed-bed reactor is packed with the activated zeolite catalyst.

  • Reaction Conditions: Anhydrous benzene and propylene are pre-mixed and fed into the reactor at the desired temperature (e.g., 150-200 °C) and pressure (e.g., 2-4 MPa). The flow rates are adjusted to achieve the desired benzene-to-propylene molar ratio and weight hourly space velocity (WHSV).

  • Product Collection: The reactor effluent is cooled and collected.

  • Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the conversion of benzene and the selectivity to this compound and other byproducts.

Process Flow and Logic

The industrial production of this compound involves more than just the alkylation reactor. A transalkylation step is crucial for maximizing yield.

Cumene_Process_Flow Benzene_Feed Fresh Benzene Alkylation_Reactor Alkylation Reactor (Zeolite Catalyst) Benzene_Feed->Alkylation_Reactor Transalkylation_Reactor Transalkylation Reactor (Zeolite Catalyst) Benzene_Feed->Transalkylation_Reactor Propylene_Feed Propylene Propylene_Feed->Alkylation_Reactor Separation_1 Benzene Recovery (Distillation) Alkylation_Reactor->Separation_1 Separation_1->Benzene_Feed Recycle Benzene Separation_2 This compound Purification (Distillation) Separation_1->Separation_2 Separation_3 DIPB Separation (Distillation) Separation_2->Separation_3 Cumene_Product High-Purity this compound Separation_2->Cumene_Product Separation_3->Transalkylation_Reactor DIPB Byproducts Heavy Aromatics Separation_3->Byproducts Transalkylation_Reactor->Separation_1

Caption: A simplified workflow for an industrial this compound production plant.

Conclusion

The Friedel-Crafts alkylation of benzene with propylene remains a vital industrial process. The transition from traditional SPA catalysts to advanced zeolite-based systems has significantly improved the efficiency, selectivity, and environmental footprint of this compound production. A thorough understanding of the underlying reaction mechanism, catalyst properties, and process parameters is essential for researchers and professionals in the chemical and pharmaceutical industries to innovate and optimize the production of this key chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Cumene for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cumene (isopropylbenzene), a versatile organic compound with significant applications in industrial synthesis and as a solvent in research settings. Understanding these properties is crucial for its safe handling, effective use in experimental design, and for the development of new applications. This document outlines key physical and chemical data, details experimental protocols for their determination, and presents logical workflows for its primary industrial use.

Core Physicochemical Data

This compound is a colorless, flammable liquid with a characteristic sharp, gasoline-like aromatic odor.[1][2][3] It is a constituent of crude oil and refined fuels.[2][4] The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₁₂[5][6]
Molecular Weight 120.19 g/mol [2][7]
Appearance Colorless liquid[2][5][7]
Odor Sharp, penetrating, gasoline-like[1][3][7]
Boiling Point 152-154 °C (at 760 mmHg)[1]
Melting Point -96 °C[1]
Density 0.862 - 0.864 g/mL at 20-25 °C[1][2]
Refractive Index (n20/D) 1.491[1]
Table 2: Solubility of this compound
SolventSolubilitySource(s)
Water Insoluble / Negligible (approx. 50-61.3 mg/L at 20-25 °C)[3][7][8]
Organic Solvents Miscible/Soluble
   EthanolMiscible[7][9]
   EtherMiscible[1][7]
   AcetoneMiscible[7][9]
   BenzeneMiscible[1][7]
   Carbon TetrachlorideMiscible[1][7]
Table 3: Vapor Pressure of this compound at Various Temperatures
Temperature (°C)Vapor Pressure (mmHg)Source(s)
208[5]
37.79.7[5]
Table 4: Safety and Flammability Data for this compound
PropertyValueSource(s)
Flash Point 31 - 35.5 °C[8][10]
Autoignition Temperature 420 °C[8]
Explosive Limits in Air 0.88 - 6.5 %[10]
Vapor Density (air=1) 4.1 - 4.2[7]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask. The flask is connected to a condenser.

  • Heating: The flask is gently heated.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. For precise measurements, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Melting Point (Freezing Point)

For a pure substance, the melting point and freezing point are the same. This protocol describes the determination of the freezing point for a liquid like this compound.

Methodology:

  • Sample Preparation: A sample of this compound is placed in a test tube.

  • Cooling: The test tube is immersed in a cooling bath (e.g., a mixture of ice and salt or dry ice and acetone).

  • Temperature Monitoring: A thermometer is placed in the this compound, and the sample is gently stirred as it cools. The temperature is recorded at regular intervals.

  • Data Analysis: A cooling curve (temperature vs. time) is plotted. The temperature at which the liquid solidifies and the temperature remains constant for a period is the freezing (melting) point.[11]

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

  • Mass Measurement: The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.[12][13]

  • Volume Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[12][14]

Determination of Solubility

This protocol outlines a method to determine the solubility of an organic liquid in a solvent (e.g., water).

Methodology:

  • Sample Preparation: A known volume of the solvent (e.g., distilled water) is placed in a flask.

  • Addition of Solute: Small, measured amounts of this compound are added to the solvent.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached.[15][16]

  • Observation and Measurement: The point at which no more this compound dissolves (i.e., a separate phase is observed) is noted. The concentration of the dissolved this compound in the solvent can be determined using analytical techniques such as gas chromatography.

Determination of Vapor Pressure

The vapor pressure of a liquid is the pressure exerted by its vapor in equilibrium with the liquid at a given temperature in a closed system.

Methodology:

  • Apparatus: An isoteniscope or a static vapor pressure apparatus is used. This typically involves a bulb to hold the sample connected to a manometer.[17][18]

  • Sample Introduction: A small amount of this compound is introduced into the bulb.

  • Degassing: The sample is degassed by freezing it and evacuating the apparatus to remove any dissolved air.

  • Measurement: The apparatus is brought to a constant temperature using a water or oil bath. The difference in the mercury levels in the manometer is measured, which corresponds to the vapor pressure of the this compound at that temperature. This process is repeated at different temperatures to obtain a vapor pressure curve.[19][20]

Key Industrial Process and Experimental Workflow

While this compound is not directly involved in biological signaling pathways, its primary industrial application in the synthesis of phenol and acetone represents a critical logical relationship. The following diagram illustrates this process. Additionally, a generalized workflow for determining a physicochemical property is provided.

Cumene_Process Benzene Benzene This compound This compound Benzene->this compound Alkylation Propylene Propylene Propylene->this compound CumeneHydroperoxide This compound Hydroperoxide This compound->CumeneHydroperoxide Oxidation Air Air (Oxygen) Air->CumeneHydroperoxide AcidCleavage Acid Cleavage CumeneHydroperoxide->AcidCleavage Phenol Phenol AcidCleavage->Phenol Acetone Acetone AcidCleavage->Acetone

Figure 1: The this compound Process for Phenol and Acetone Production.

Experimental_Workflow start Start sample_prep Sample Preparation (Purification & Handling) start->sample_prep apparatus_setup Apparatus Setup & Calibration sample_prep->apparatus_setup measurement Perform Measurement (e.g., Heating, Cooling, Titration) apparatus_setup->measurement data_collection Data Collection (Temperature, Mass, Volume, etc.) measurement->data_collection data_analysis Data Analysis & Calculation data_collection->data_analysis result Final Physicochemical Property Value data_analysis->result

Figure 2: Generalized Workflow for Physicochemical Property Determination.

Safety Information

This compound is a flammable liquid and vapor.[21][22] It can cause skin, eye, and respiratory tract irritation.[1][10] High-level exposure may lead to central nervous system effects such as dizziness, drowsiness, and headache.[10][23] It is also considered a possible carcinogen.[7] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection in poorly ventilated areas, should be used when handling this compound.[10][21] It should be stored in a cool, well-ventilated area away from sources of ignition.[8][21]

References

cumene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cumene: CAS Number, Molecular Structure, and Core Applications

Introduction

This compound, known chemically as isopropylbenzene, is an organic compound with the chemical formula C₉H₁₂.[1][2][3] It is a colorless, flammable liquid with a gasoline-like odor.[3][4] A natural constituent of crude oil and refined fuels, this compound is primarily synthesized on a large industrial scale.[3][5] Its principal application, accounting for approximately 95% of its use, is as a chemical intermediate in the production of phenol and acetone through the this compound process.[4][6] This guide provides a comprehensive overview of this compound's chemical identity, molecular structure, physicochemical properties, synthesis, and key applications relevant to researchers, scientists, and drug development professionals.

Chemical Identity

  • CAS Number : 98-82-8[1][2][3][7][8]

  • Molecular Formula : C₉H₁₂[1][2][3]

  • IUPAC Name : (Propan-2-yl)benzene[5]

  • Synonyms : Isopropylbenzene, 2-Phenylpropane, (1-Methylethyl)benzene[1][2][3]

Molecular Structure

This compound consists of a benzene ring substituted with an isopropyl group.[5]

Caption: Molecular structure of this compound (Isopropylbenzene).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Weight 120.19 g/mol [1][2][9]
Appearance Colorless liquid[9]
Odor Aromatic, gasoline-like[4][9]
Melting Point -96 °C (-140.8 °F)[4][9]
Boiling Point 152-154 °C (306-309 °F)[3][5][7]
Density 0.864 g/mL at 25 °C[7]
Solubility in Water Insoluble[9]
Solubility in Organic Solvents Miscible with ethanol, ether, benzene, and carbon tetrachloride[3][4]
Vapor Pressure 8 mmHg at 20 °C[3]
Flash Point 31 °C (88 °F)[4]
Autoignition Temperature 425 °C (797 °F)[9]
Explosive Limits 0.9% - 6.5% by volume in air[9]

Synthesis: The this compound Process

The commercial production of this compound is achieved through the Friedel-Crafts alkylation of benzene with propylene.[5][6] This reaction is acid-catalyzed, with modern processes favoring zeolite-based catalysts over older methods that used solid phosphoric acid or aluminum chloride.[4][5][6]

Experimental Protocol Overview: Zeolite-Catalyzed Alkylation
  • Reactant Preparation : Benzene and propylene are the primary feedstocks.[10]

  • Reaction : The reactants are compressed to approximately 30 standard atmospheres and heated to around 250 °C in the presence of a zeolite catalyst.[10] The propylene forms a carbocation intermediate which then alkylates the benzene ring via electrophilic substitution.[6]

  • Transalkylation : Diisopropylbenzene (DIPB) is a common byproduct. To maximize this compound yield, DIPB is reacted with benzene in a separate transalkylation reactor to produce more this compound.[5]

  • Purification : The product stream is sent to a distillation train to separate this compound from unreacted benzene, propylene, and heavier alkylates. The unreacted benzene is recycled back to the alkylation reactor.

Cumene_Process Benzene Benzene Alkylation Alkylation Reactor (Zeolite Catalyst) Benzene->Alkylation Propylene Propylene Propylene->Alkylation Distillation Distillation Column Alkylation->Distillation Cumene_Product High-Purity this compound Distillation->Cumene_Product Byproducts Byproducts (e.g., DIPB) Distillation->Byproducts Recycle Recycled Benzene Distillation->Recycle Recycle->Alkylation

Caption: Workflow of the industrial this compound synthesis process.

Core Applications: Phenol and Acetone Production

The primary industrial use of this compound is as a raw material for the synthesis of phenol and acetone, two highly valuable commodity chemicals.[10][11] This conversion, also known as the Hock process, involves the oxidation of this compound to this compound hydroperoxide, followed by acid-catalyzed cleavage.[10][11]

Reaction Pathway
  • Oxidation : this compound is oxidized with air to form this compound hydroperoxide.[10] This reaction proceeds via a free radical mechanism, exploiting the lability of the tertiary benzylic hydrogen atom.[5]

  • Cleavage : The this compound hydroperoxide is then treated with an acid catalyst (typically sulfuric acid) which results in a rearrangement and cleavage to yield phenol and acetone.[10]

Hock_Process This compound This compound Oxidation Oxidation This compound->Oxidation Air Air (O₂) Air->Oxidation CHP This compound Hydroperoxide Oxidation->CHP Cleavage Cleavage (Hock Rearrangement) CHP->Cleavage Acid Acid Catalyst (e.g., H₂SO₄) Acid->Cleavage Phenol Phenol Cleavage->Phenol Acetone Acetone Cleavage->Acetone

Caption: Signaling pathway for the conversion of this compound to Phenol and Acetone.

Phenol is a critical precursor for the production of phenolic resins and bisphenol A (BPA), which is used to manufacture polycarbonate plastics and epoxy resins.[11] Acetone is a widely used solvent and is also a key intermediate in the synthesis of compounds like methyl methacrylate (MMA) for acrylic plastics.[11]

Other Applications

While the production of phenol and acetone dominates its use, this compound also has minor applications as:

  • A thinner for paints, lacquers, and enamels.[4]

  • A component in high-octane aviation fuels.[4]

  • A solvent in various organic synthesis reactions.[4][11]

Safety and Handling

This compound is a flammable liquid and its vapor can form explosive mixtures with air. It is also a skin and eye irritant.[12] Chronic exposure may have effects on the liver and kidneys. Proper personal protective equipment and handling in well-ventilated areas are essential. This compound can form explosive peroxides upon exposure to air, so it should be tested for peroxides before heating or distillation.[5]

References

A Technical Guide to the Spectroscopic Analysis of Cumene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic techniques used for the analysis and structural elucidation of cumene (isopropylbenzene). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document details the interpretation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data for this compound, supported by detailed experimental protocols and data presented in tabular format.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is commonly employed, which involves bombarding the molecule with high-energy electrons. This process forms a molecular ion ([M]•+) and induces fragmentation, providing valuable structural information.

Data Interpretation

The mass spectrum of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern. The molecular ion ([C₉H₁₂]•+) appears at an m/z of 120.[1] The most abundant fragment, known as the base peak, is observed at m/z 105. This peak results from the loss of a methyl radical (•CH₃) from the molecular ion, a process driven by the formation of a stable secondary benzylic carbocation.[1] Other significant fragments and their proposed identities are summarized in the table below.

Quantitative Data: Mass Spectrometry
m/z RatioProposed Fragment IonFormulaNotes
120Molecular Ion[C₆H₅CH(CH₃)₂]•+Parent molecular ion[1]
105Tropylium ion precursor[C₈H₉]+Base Peak ; loss of a methyl radical (•CH₃)[1]
77Phenyl cation[C₆H₅]+Loss of the isopropyl group[1]
15Methyl cation[CH₃]+From the isopropyl group[1]
Visualization: Mass Spectrometry Fragmentation Pathway

The fragmentation of the this compound molecular ion in an EI-MS experiment follows a logical pathway initiated by the loss of a methyl group to form the stable base peak.

Cumene_Fragmentation M Molecular Ion [C₉H₁₂]•+ m/z = 120 R_CH3 - •CH₃ M->R_CH3 R_C3H7 - •C₃H₇ M->R_C3H7 F105 Base Peak [C₈H₉]+ m/z = 105 F77 Phenyl Cation [C₆H₅]+ m/z = 77 R_CH3->F105 R_C3H7->F77

Fragmentation pathway of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the aromatic protons, the lone methine proton, and the six equivalent methyl protons of the isopropyl group.[2] The integration of these signals reveals a proton ratio of 5:1:6, consistent with the structure of this compound.

  • Aromatic Protons (C₆H₅-): These appear as a multiplet in the downfield region (δ 7.15-7.35 ppm) due to the deshielding effect of the benzene ring current.[3][4]

  • Methine Proton (-CH(CH₃)₂): This proton is adjacent to six methyl protons, resulting in a septet (according to the n+1 rule) around δ 2.9 ppm.[4]

  • Methyl Protons (-CH(CH₃)₂): The six equivalent protons of the two methyl groups are adjacent to the single methine proton, appearing as a doublet around δ 1.25 ppm.[4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals, indicating six unique carbon environments in the molecule.[5] Due to symmetry, the two methyl carbons are equivalent, and the ortho and meta carbons of the phenyl ring are also equivalent, respectively.

Quantitative Data: NMR Spectroscopy

Table 2.1: ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.21Multiplet5HAromatic protons (C₆H₅-)-
~2.89Septet1HMethine proton (-C H(CH₃)₂)~6.9
~1.25Doublet6HMethyl protons (-CH(C H₃)₂)~6.9

(Data compiled from multiple sources giving similar values)[3][4]

Table 2.2: ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
149C1 (ipso-carbon)
129C4 (para-carbon)
127C3 & C5 (meta-carbons)
126C2 & C6 (ortho-carbons)
34Methine carbon (-C H(CH₃)₂)
24Methyl carbons (-CH(C H₃)₂)

(Data compiled from multiple sources)[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound confirms the presence of aromatic and aliphatic C-H bonds as well as C=C bonds within the benzene ring.

Data Interpretation

The spectrum is typically acquired from a neat liquid film.[6] Key features include:

  • Aromatic C-H Stretch: A group of sharp peaks just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹) are characteristic of the C-H stretching vibrations of the benzene ring.[6]

  • Aliphatic C-H Stretch: Strong absorptions appearing just below 3000 cm⁻¹ (typically 2845-2975 cm⁻¹) correspond to the C-H stretching of the isopropyl group.[6]

  • Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are due to carbon-carbon stretching vibrations within the aromatic ring.

  • Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule, serving as a "fingerprint" for identification.[6]

Quantitative Data: Infrared Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3080 - 3030C-H StretchAromatic (Aryl)
2975 - 2845C-H StretchAliphatic (Isopropyl)
~1605, 1495, 1450C=C StretchAromatic Ring
~700 - 800C-H Bend (Out-of-plane)Monosubstituted Benzene

(Data compiled from multiple sources)[6]

Experimental Protocols

Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 15-20 mg of the this compound sample. Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3] Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[2][7]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument (typically around 4-5 cm).

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

  • Data Acquisition: Set the instrument parameters for both ¹H and ¹³C NMR experiments. This includes locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and setting the appropriate number of scans and relaxation delays.

  • Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. For ¹H NMR, integrate the signals to determine the relative proton ratios. Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

Protocol for IR Spectroscopy (Liquid Film)
  • Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plates with a dry solvent like acetone and allow them to dry completely.[8] Handle the plates by their edges to avoid moisture from fingerprints.

  • Sample Application: Place one drop of liquid this compound onto the center of one salt plate using a Pasteur pipette.[8]

  • Form the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[8]

  • Acquire Spectrum: Place the assembled plates into the sample holder of the FT-IR spectrometer.

  • Background and Sample Scan: First, run a background scan with an empty sample compartment. Then, run the sample scan to obtain the infrared spectrum. The instrument software will automatically ratio the sample scan against the background.

  • Cleaning: After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent, and return them to the desiccator.[8]

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or hexane).

  • Instrument Setup: Set up the GC-MS system. This involves selecting an appropriate capillary column (e.g., a nonpolar column like Elite-5MS) and setting the temperature program for the GC oven.[9] Set the mass spectrometer parameters, including the ionization mode (typically electron impact at 70 eV) and the mass scan range.[9]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC injection port.[9] The sample is vaporized and carried onto the column by an inert carrier gas, such as helium.

  • Separation and Detection: The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer's ion source, where it is ionized and fragmented. The detector records the m/z ratio of the ions.

  • Data Analysis: The resulting data consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for the peak corresponding to this compound. Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.[9]

Visualization: General Spectroscopic Analysis Workflow

This diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as this compound, using the described spectroscopic methods.

Spectro_Workflow cluster_methods Spectroscopic Methods cluster_info Information Obtained IR IR Spectroscopy Info_IR Functional Groups (e.g., Aromatic, Alkyl) IR->Info_IR MS Mass Spectrometry Info_MS Molecular Weight & Fragmentation Pattern MS->Info_MS NMR NMR Spectroscopy (¹H & ¹³C) Info_NMR Carbon-Hydrogen Framework & Connectivity NMR->Info_NMR Structure Proposed Structure (this compound) Info_IR->Structure Info_MS->Structure Info_NMR->Structure

Workflow for structural elucidation using spectroscopy.

References

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity and Toxicity of Cumene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cumene (isopropylbenzene) and its derivatives represent a broad class of organic compounds with a significant presence in both industrial applications and pharmacological research. While this compound itself is a key precursor in chemical manufacturing, its derivatives, particularly those incorporating heterocyclic rings and phenolic structures, have emerged as promising candidates in drug discovery due to their diverse biological activities. However, the therapeutic potential of these compounds is often counterbalanced by concerns regarding their toxicity. This technical guide provides a comprehensive overview of the biological activities and toxicological profiles of various this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The following sections summarize the quantitative data associated with these activities.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. Coumarin and curcumin-based analogs are among the most extensively studied.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Coumarin Derivatives Thiazolylpyrazolyl coumarin 7aBreast (MCF-7)5.41[1]
Thiazolylpyrazolyl coumarin 8cBreast (MCF-7)10.75[1]
Thiazolylpyrazolyl coumarin 9bBreast (MCF-7)8.63[1]
Thiazolylpyrazolyl coumarin 9cBreast (MCF-7)6.21[1]
Thiazolylpyrazolyl coumarin 9dBreast (MCF-7)5.88[1]
Benzochromene derivativeBreast (MCF-7)4.6 - 21.5[2]
Curcumin Analogs 4,4-dimethylcurcumin (DMCU)Lung (NCI-H460)2.50[3]
DMCU derivative 1-TFALung (NCI-H460)1.62[3]
DMCU derivative 2-TFALung (NCI-H460)0.85[3]
Chalcone-PBD Conjugates Compound 4dBreast<0.1 - 2.92[4]
Antimicrobial and Antifungal Activity

Several this compound derivatives have shown potent activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Indolone Derivatives Compound 10fStaphylococcus aureus ATCC 65380.5[5]
Compound 10gStaphylococcus aureus ATCC 65380.5[5]
Compound 10hStaphylococcus aureus ATCC 65380.5[5]
Compound 10dCandida albicans CMCC 980012 (MFC/MIC)[5]
Nitrofuran Derivatives Compound 11Histoplasma capsulatum0.48[6]
Compound 3Paracoccidioides brasiliensis0.48[6]
Compound 9Paracoccidioides brasiliensis0.48[6]
Compound 8Trichophyton rubrum0.98[6]
Compound 1Candida spp.3.9[6]
Compound 5Cryptococcus neoformans3.9[6]
Coumarin Derivatives 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy) acetamide derivativesStaphylococcus aureus-[7]
Shigella flexneri-[7]
Candida albicansModerate[7]
Antiviral Activity

The antiviral potential of this compound derivatives has been explored against various viruses, with EC50 values indicating their efficacy.

Compound ClassDerivativeVirusEC50 (µM)Reference
Guaiazulene Derivatives Compound 2bInfluenza A (H1N1)89.03[8]
Compound 2eInfluenza A (H1N1)78.38[8]
Compound 3aInfluenza A (H1N1)50.96[8]
Compound 3bInfluenza A (H1N1)56.09[8]
Ferruginol Analogs Compound 6Zika Virus5.0 - 10.0[9][10]
Compound 6Chikungunya Virus9.8[9]
Compound 6Dengue Virus Type 21.4[9]
Anti-inflammatory Activity

This compound derivatives, particularly those based on coumarin and curcumin scaffolds, have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators.

Compound ClassDerivativeAssay/TargetIC50/EC50 (µM)Reference
Coumarin-Curcumin Hybrid Compound 14bLPS-induced inflammation in macrophages5.32 (EC50)[11]
Coumarin Derivatives 8-formylalloxanthoxyletin (1)fMLP-induced O₂⁻ generation4.60 µg/mL
8-formylalloxanthoxyletin (1)fMLP-induced elastase release2.59 µg/mL
Alloxanthoxyletin (4)fMLP-induced O₂⁻ generation1.47 µg/mL
Alloxanthoxyletin (4)fMLP-induced elastase release3.43 µg/mL
Xanthoxyletin (9)fMLP-induced O₂⁻ generation1.47 µg/mL
Xanthoxyletin (9)fMLP-induced elastase release4.18 µg/mL
Curcumin Analog EF31NF-κB DNA binding~5
EF24NF-κB DNA binding~35
CurcuminNF-κB DNA binding>50
Naproxen-Cinnamic Acid Derivative NDC + Resveratrol (2:1)NO release inhibition-

Toxicity of this compound and Its Derivatives

The toxicity of this compound itself has been extensively studied, with concerns primarily related to its carcinogenicity and effects on the central nervous system. The toxicity of its derivatives can vary significantly based on their chemical structure.

CompoundOrganismRoute of ExposureLD50/LC50Reference
This compoundRatOral1400 mg/kg (LD50)
This compoundRatInhalation8000 ppm/4h (LC50)
This compoundMouseInhalation2000 ppm/7h (LC50)

Cytotoxicity in Normal Cell Lines:

Compound ClassDerivativeNormal Cell LineCC50 (µM)Reference
Thiazolylpyrazolyl coumarins 7a, 8c, 9b, 9c, 9dNormal melanocyte (HFB4)No noticeable toxicity[1]
Coumarin-Curcumin Hybrids 14bNormal human macrophages33.61[11]
Indolone Derivative 10hHepG2 (cancer), L-02 (normal)Exerted some cytotoxicity[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity and toxicity of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with various concentrations of the this compound derivative for 24-72 hours.

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: The lowest concentration of the compound that prevents visible growth of a microorganism is determined.

  • Procedure:

    • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Apoptosis Assessment: Caspase Activity Assay

Caspase activity assays are used to measure the activation of caspases, which are key proteases in the apoptotic pathway.

  • Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) is labeled with a reporter molecule (a chromophore, fluorophore, or luminophore). Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.

  • Procedure (Colorimetric Assay):

    • Cell Lysis: Lyse treated and untreated cells to release cellular contents, including caspases.

    • Substrate Addition: Add the caspase substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

    • Incubation: Incubate at 37°C to allow for substrate cleavage.

    • Absorbance Measurement: Measure the absorbance of the released chromophore (e.g., pNA at 405 nm).

    • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase activity.

Signal Transduction Analysis: Western Blot for MAPK Phosphorylation

Western blotting is used to detect the phosphorylation (activation) of specific proteins in a signaling pathway, such as the Mitogen-Activated Protein Kinases (MAPKs).

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the target protein.

  • Procedure:

    • Protein Extraction: Lyse cells and determine protein concentration.

    • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block non-specific binding sites on the membrane.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK (e.g., anti-phospho-ERK1/2).

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the signal using a chemiluminescent substrate.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the MAPK and a loading control (e.g., β-actin) for normalization.

Signaling Pathways and Mechanisms of Action

The biological and toxicological effects of this compound and its derivatives are often mediated through the modulation of key cellular signaling pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Gene expression studies have shown that this compound-induced lung tumors exhibit altered expression of genes in the Erk MAP kinase signaling pathway, often associated with K-ras mutations. This suggests that this compound's carcinogenicity may be linked to the aberrant activation of this proliferative pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cumene_Derivatives This compound Derivatives Ras Ras Cumene_Derivatives->Ras ? Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified MAPK/ERK Signaling Pathway. This compound derivatives may influence this pathway at various points, potentially leading to altered gene expression related to cell proliferation and survival.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate the transcription of target genes. Several this compound derivatives, particularly curcumin analogs, have been shown to inhibit the NF-κB pathway by targeting components like IKKβ and the p65 subunit.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation Cumene_Derivatives This compound Derivatives Cumene_Derivatives->IKK_Complex Inhibition Cumene_Derivatives->NFkB Inhibition Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Figure 2: Overview of the NF-κB Signaling Pathway. Certain this compound derivatives can inhibit this pathway, leading to anti-inflammatory effects.
Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is triggered by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3. Curcumin, for instance, has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2[9].

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3. Some β-elemene piperazine derivatives, which share a structural resemblance to certain this compound derivatives, induce apoptosis through the activation of caspase-8[11].

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bax Bax Cellular_Stress->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis Cumene_Derivatives This compound Derivatives Cumene_Derivatives->Caspase8 Cumene_Derivatives->Bax Cumene_Derivatives->Bcl2

Figure 3: Intrinsic and Extrinsic Apoptosis Pathways. This compound derivatives can induce apoptosis by modulating key proteins in these cascades.

Conclusion

This compound derivatives represent a versatile class of compounds with a rich and complex pharmacological profile. Their potent biological activities, particularly in the realms of anticancer and anti-inflammatory research, underscore their potential for the development of novel therapeutics. However, the associated toxicities, especially the carcinogenic potential of the parent compound this compound, necessitate a thorough and cautious approach to their study and application.

This technical guide has provided a quantitative and mechanistic overview of the current state of knowledge regarding the biological activities and toxicities of this compound derivatives. The modulation of key signaling pathways such as MAPK, NF-κB, and apoptosis appears to be a central theme in their mechanism of action. Future research should focus on elucidating the structure-activity and structure-toxicity relationships to design and synthesize novel this compound derivatives with enhanced therapeutic indices. A deeper understanding of their interactions with specific molecular targets will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to the Decomposition Reaction Mechanism of Cumene Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of cumene hydroperoxide (CHP), a critical reaction in industrial chemical synthesis and a subject of significant interest in safety and mechanistic studies. This document details the primary decomposition pathways, presents quantitative kinetic and thermodynamic data, outlines experimental protocols for analysis, and provides visual diagrams of the reaction mechanisms and experimental workflows.

Introduction

This compound hydroperoxide (C₆H₅C(CH₃)₂OOH) is a relatively stable organic peroxide that serves as a key intermediate in the this compound process, the dominant industrial method for synthesizing phenol and acetone. However, its peroxy linkage (-O-O-) is inherently weak and susceptible to cleavage, leading to decomposition that can be either controlled for chemical synthesis or can proceed in a runaway fashion, posing significant safety hazards.[1][2] The decomposition of CHP can be broadly categorized into two primary pathways: acid-catalyzed decomposition and thermal/radical-initiated decomposition. Understanding the mechanisms, kinetics, and products of these pathways is crucial for process optimization, safety engineering, and applications in organic synthesis where CHP is used as an oxidizing agent or a radical initiator.[1][3]

Decomposition Mechanisms

The decomposition of this compound hydroperoxide proceeds through two distinct and well-characterized mechanisms: the acid-catalyzed heterolytic rearrangement (Hock rearrangement) and the homolytic cleavage initiated by thermal energy or radical species.

Acid-Catalyzed Decomposition (Hock Rearrangement)

In the presence of an acid catalyst, typically sulfuric acid, this compound hydroperoxide undergoes an efficient rearrangement to produce phenol and acetone in high yields. This reaction is highly exothermic. The mechanism involves a series of ionic intermediates.

The key steps are:

  • Protonation: The terminal oxygen atom of the hydroperoxide group is protonated by the acid catalyst.[4]

  • Water Elimination and Phenyl Migration: The protonated intermediate eliminates a molecule of water, which is accompanied by a 1,2-migration of the phenyl group from the carbon to the adjacent, now electron-deficient, oxygen atom. This concerted step is the rate-determining step of the rearrangement.[4]

  • Carbocation Formation: This rearrangement results in the formation of a resonance-stabilized carbocation.

  • Hydrolysis: The carbocation is attacked by water.

  • Deprotonation and Product Formation: A final deprotonation step yields phenol and acetone.

Caption: Acid-catalyzed decomposition pathway of this compound hydroperoxide.

Thermal (Free-Radical) Decomposition

At elevated temperatures (typically above 100°C) or in the presence of radical initiators, CHP decomposes via a free-radical mechanism.[1] This pathway is less selective than the acid-catalyzed route and leads to a variety of products.

The primary steps of the radical decomposition are:

  • Initiation: The reaction begins with the homolytic cleavage of the weak oxygen-oxygen bond, generating a cumyloxyl radical (C₆H₅C(CH₃)₂O•) and a hydroxyl radical (•OH).[1]

  • Propagation: The highly reactive radicals formed can undergo several reactions, including:

    • β-Scission: The cumyloxyl radical can cleave to form acetophenone and a methyl radical (•CH₃).[1]

    • Hydrogen Abstraction: Radicals can abstract a hydrogen atom from another CHP molecule or the solvent (e.g., this compound), propagating the chain reaction.

  • Termination: Radicals can combine to form stable, non-radical products.

The products of this pathway include acetophenone, 2-phenylpropan-2-ol (dimethylphenyl carbinol, DMPC), and methylstyrene.[5][6]

RadicalDecomposition cluster_initiation Initiation cluster_propagation Propagation CHP This compound Hydroperoxide Radicals Cumyloxyl Radical + Hydroxyl Radical CHP->Radicals Δ (Heat) Cumyloxyl Cumyloxyl Radical Products1 Acetophenone + Methyl Radical Cumyloxyl->Products1 β-Scission Products2 Dimethylphenyl Carbinol Cumyloxyl->Products2 + H• (from solvent)

Caption: Simplified free-radical decomposition pathway of this compound hydroperoxide.

Quantitative Data

The decomposition of this compound hydroperoxide has been quantitatively studied under various conditions. The following tables summarize key kinetic and thermodynamic parameters.

Thermal Decomposition Kinetics of CHP in this compound

The thermal decomposition of CHP in a this compound solvent has been shown to follow a 0.5-order reaction rate.[6]

Concentration (wt% in this compound)Reaction OrderActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (ln A) (min⁻¹ M¹/²)
20 - 80%0.5122.0 ± 3.030.0 ± 1.2
Data sourced from Duh et al. (1998).[6][7]
Thermal Hazard Data for CHP Decomposition

The onset temperature (T₀) and heat of decomposition (ΔHd) are critical parameters for assessing the thermal hazard of CHP. These values vary with concentration and the presence of contaminants.

SampleOnset Temp. (T₀) (°C)Heat of Decomposition (ΔHd) (J/g)
80 mass% CHP105.01086.0
80 mass% CHP + ZnBr₂95.01192.0
80 mass% CHP + CuBr₂75.01100.0
80 mass% CHP + FeBr₂74.01246.0
Data from DSC analysis at a heating rate of 4.0 °C/min. Sourced from Liu et al. (2017).[8]
Concentration (wt% in this compound)Heat of Decomposition (ΔHd) (J/g)
20%341
35%585
50%811
65%1046
80%1219
Data sourced from Duh et al. (1998).[9]

Experimental Protocols

The study of CHP decomposition involves various analytical techniques to determine kinetic parameters, thermal stability, and product distribution.

Protocol: Determination of Decomposition Kinetics using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC for determining the kinetic parameters (Ea, A) and the heat of decomposition (ΔH) of CHP.

1. Sample Preparation:

  • Accurately weigh a small amount of the CHP sample (typically 1-5 mg) into a high-pressure DSC pan.[7]

  • Hermetically seal the pan to prevent the evaporation of reactants and products during heating.[5]

2. DSC Analysis:

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument.

  • Heat the sample at a constant heating rate (e.g., 2-10 °C/min) over a specified temperature range (e.g., 30-250 °C).[5] To determine kinetic parameters using model-fitting methods, perform experiments at multiple heating rates (e.g., 2, 4, 6, 8, 10 °C/min).

3. Data Analysis:

  • From the resulting DSC thermogram (heat flow vs. temperature), determine the exothermic onset temperature (T₀).[5]

  • Integrate the area under the exothermic peak to calculate the total heat of decomposition (ΔHd).[5]

  • Using data from multiple heating rates, apply model-fitting kinetic methods, such as the Kissinger or Ozawa-Flynn-Wall methods, to calculate the activation energy (Ea) and the pre-exponential factor (A).[5]

Protocol: Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the identification and quantification of the decomposition products of CHP.

1. Reaction and Sampling:

  • Set up a temperature-controlled reactor with a stirring mechanism.

  • Introduce the CHP solution (with or without catalysts/contaminants) into the reactor and begin heating.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot to prevent further decomposition. This can be achieved by rapid cooling and dilution with a cold, appropriate solvent.[5]

2. Sample Preparation for GC-MS:

  • If necessary, dilute the quenched sample further to a concentration suitable for GC-MS analysis.

  • The sample may require derivatization (e.g., silylation) to improve the thermal stability and volatility of certain products, although many primary products can be analyzed directly.[10]

3. GC-MS Analysis:

  • Injector: Use a split/splitless injector, typically operated at a temperature that ensures vaporization without inducing thermal decomposition of analytes (e.g., 250 °C).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used to separate the aromatic products.

  • Oven Program: A temperature ramp is employed to separate compounds with different boiling points. For example, start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Identification: Identify the products by comparing their mass spectra with a standard library (e.g., NIST) and by matching retention times with authentic standards.[8][11]

  • Quantification: Create calibration curves for each identified product using standards of known concentration to quantify their formation over the course of the reaction.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (CHP solution, catalysts) Reactor Controlled Reaction (Temp, Time) SamplePrep->Reactor Sampling Aliquoting & Quenching Reactor->Sampling DSC DSC Analysis Sampling->DSC GCMS GC-MS Analysis Sampling->GCMS Kinetics Kinetic Modeling (Ea, A, Order) DSC->Kinetics Products Product Identification & Quantification GCMS->Products

Caption: General experimental workflow for studying CHP decomposition.

References

An In-depth Technical Guide to the Thermodynamic Properties of Cumene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of cumene (isopropylbenzene) and its C9H12 isomers. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries where these compounds are utilized. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of molecular relationships and experimental workflows.

Introduction to this compound and Its Isomers

This compound is an aromatic hydrocarbon with the chemical formula C9H12.[1][2] It is a colorless, flammable liquid with a gasoline-like odor.[1] this compound is a constituent of crude oil and refined fuels and is primarily used in the industrial production of phenol and acetone.[1][2] The thermodynamic properties of this compound and its isomers are critical for understanding their chemical behavior, reactivity, and for the design and optimization of chemical processes.

The isomers of this compound, all sharing the same chemical formula C9H12, exhibit distinct physical and thermodynamic properties due to their different molecular structures. These isomers include n-propylbenzene, various ethyltoluenes, and trimethylbenzenes. A thorough understanding of the thermodynamic landscape of these isomers is essential for applications ranging from chemical synthesis to materials science.

Comparative Thermodynamic Data

The following tables summarize the key thermodynamic properties for this compound and its principal isomers in the ideal gas phase at standard conditions (298.15 K and 1 bar). These properties include the standard molar enthalpy of formation (ΔfH°), standard molar Gibbs free energy of formation (ΔfG°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp).

Table 1: Thermodynamic Properties of this compound and n-Propylbenzene

CompoundChemical FormulaΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)
This compound (Isopropylbenzene)C9H123.9 ± 1.0115.3389.2 ± 4.2165.7 ± 0.8
n-PropylbenzeneC9H127.82 ± 0.84[3]119.5397.86[3]165.2

Table 2: Thermodynamic Properties of Ethyltoluene Isomers

CompoundChemical FormulaΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)
o-EthyltolueneC9H12-19.0 ± 1.1108.2387.9 ± 4.2158.2 ± 0.8
m-EthyltolueneC9H12-17.3 ± 1.1107.1396.2 ± 4.2158.2 ± 0.8
p-EthyltolueneC9H12-18.2 ± 1.1107.3389.9 ± 4.2158.2 ± 0.8

Table 3: Thermodynamic Properties of Trimethylbenzene Isomers

CompoundChemical FormulaΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)
1,2,3-TrimethylbenzeneC9H12-19.5 ± 1.3[4]108.9381.7 ± 4.2159.1 ± 0.4[4]
1,2,4-TrimethylbenzeneC9H12-16.9 ± 1.1[5]105.7380.3 ± 4.2154.1 ± 0.4[5][6]
1,3,5-TrimethylbenzeneC9H12-24.7 ± 1.1100.8355.6 ± 4.2153.1 ± 0.8

Note: Gibbs free energy of formation (ΔfG°) was calculated using the equation ΔfG° = ΔfH° - TΔS° where T = 298.15 K, using the standard enthalpy of formation and standard entropy values. Discrepancies may exist due to variations in reported experimental values.

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties listed above relies on precise calorimetric and experimental techniques. Below are detailed methodologies for the key experiments cited in the acquisition of this data.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of organic compounds like this compound and its isomers is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using bomb calorimetry .

Methodology: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of the liquid hydrocarbon (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion.

  • Immersion and Ignition: The bomb is then submerged in a known quantity of water in a well-insulated calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is meticulously monitored before and after combustion. The temperature rise is directly proportional to the heat released by the combustion reaction.

  • Calculation: The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid), and the mass of the sample.

  • Correction Factors: Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur), as well as for the electrical energy used for ignition.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law. For a hydrocarbon CₐHₑ: CₐHₑ(l) + (a + b/4 )O₂(g) → aCO₂(g) + ( b/2 )H₂O(l) ΔfH°(CₐHₑ, l) = aΔfH°(CO₂, g) + ( b/2 )ΔfH°(H₂O, l) - ΔcH°(CₐHₑ, l)

Determination of Heat Capacity (Cp)

The heat capacity of a substance is determined using adiabatic calorimetry , which measures the amount of heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.

Methodology: Adiabatic Calorimetry

  • Calorimeter Setup: The sample is placed in a sample container within a calorimeter that is surrounded by an adiabatic shield. The temperature of this shield is controlled to match the temperature of the sample container at all times, thereby preventing heat loss.

  • Sample Introduction: A known mass of the substance is hermetically sealed in the sample container.

  • Heating: A measured amount of electrical energy is supplied to the sample through a heater, causing a gradual increase in its temperature.

  • Temperature and Energy Measurement: The temperature of the sample and the electrical energy input are precisely measured over time.

  • Calculation of Heat Capacity: The heat capacity is calculated from the measured energy input (Q) and the corresponding temperature rise (ΔT) for the sample of mass (m): Cp = Q / (m * ΔT)

  • Data Acquisition: This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Visualizations

Structural Relationships of C9H12 Isomers

The following diagram illustrates the structural isomerism among this compound and its related C9H12 compounds.

G C9H12 C9H12 Isomers This compound This compound (Isopropylbenzene) C9H12->this compound nPropylbenzene n-Propylbenzene C9H12->nPropylbenzene Ethyltoluenes Ethyltoluenes C9H12->Ethyltoluenes Trimethylbenzenes Trimethylbenzenes C9H12->Trimethylbenzenes o_Ethyltoluene o-Ethyltoluene Ethyltoluenes->o_Ethyltoluene m_Ethyltoluene m-Ethyltoluene Ethyltoluenes->m_Ethyltoluene p_Ethyltoluene p-Ethyltoluene Ethyltoluenes->p_Ethyltoluene TMB_123 1,2,3-Trimethylbenzene Trimethylbenzenes->TMB_123 TMB_124 1,2,4-Trimethylbenzene Trimethylbenzenes->TMB_124 TMB_135 1,3,5-Trimethylbenzene Trimethylbenzenes->TMB_135

Caption: Structural Isomers of C9H12.

Experimental Workflow for Thermodynamic Property Determination

The following diagram outlines a generalized workflow for the experimental determination of key thermodynamic properties of a chemical compound.

G cluster_main Experimental Workflow start Start: Pure Compound bomb_cal Bomb Calorimetry start->bomb_cal adiabatic_cal Adiabatic Calorimetry start->adiabatic_cal calc_delta_h Calculate ΔcH° bomb_cal->calc_delta_h calc_cp Determine Cp(T) adiabatic_cal->calc_cp hess_law Apply Hess's Law calc_delta_h->hess_law calc_entropy Calculate S° from Cp calc_cp->calc_entropy delta_fH ΔfH° hess_law->delta_fH entropy calc_entropy->entropy gibbs Calculate ΔfG° = ΔfH° - TΔS° delta_fH->gibbs entropy->gibbs delta_fG ΔfG° gibbs->delta_fG

Caption: Thermodynamic Property Determination Workflow.

Conclusion

This technical guide has provided a consolidated resource on the thermodynamic properties of this compound and its C9H12 isomers. The tabulated data allows for easy comparison between these structurally related compounds, which is crucial for chemical process design and theoretical studies. The detailed experimental protocols offer insight into the rigorous methods required to obtain this fundamental data. The visualizations serve to clarify the relationships between the isomers and the general workflow for their thermodynamic characterization. It is anticipated that this guide will be a valuable tool for researchers and professionals working with these important aromatic hydrocarbons.

References

Quantum Chemical Insights into Cumene Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction pathways of cumene, a crucial intermediate in the industrial synthesis of phenol and acetone. Leveraging quantum chemical calculations, this document elucidates the mechanisms of this compound synthesis and conversion, offering valuable data and methodologies for researchers in catalysis, organic synthesis, and computational chemistry.

Core Reaction Pathways of this compound

The production and subsequent conversion of this compound primarily involve three key reaction pathways: alkylation of benzene with propylene to form this compound, oxidation of this compound to this compound hydroperoxide (CHP), and the acid-catalyzed cleavage of CHP to yield phenol and acetone. A secondary, yet economically important, reaction is the transalkylation of diisopropylbenzene (DIPB) with benzene to produce additional this compound.

Alkylation of Benzene with Propylene

The synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene with propylene, typically employing an acid catalyst.[1][2] Computational studies, specifically using the ONIOM2(B3LYP/6-31G(d,p):UFF) method, have shown that the reaction in a nanoporous catalyst like ITQ-24 zeolite preferentially proceeds through a consecutive reaction mechanism.[3] The rate-determining step is the alkylation of benzene, with a calculated activation energy of 35.70 kcal/mol.[3]

Oxidation of this compound

The oxidation of this compound to this compound hydroperoxide is a radical-chain reaction and a critical step in the this compound process.[1][4] This process is autocatalytic, with this compound hydroperoxide itself acting as an initiator in many production units.[4] The apparent activation energy for the photo-oxidation of this compound has been determined to be 22.3 kJ/mol, which is characteristic of a radical chain process.[5]

Cleavage of this compound Hydroperoxide

The final step in the production of phenol and acetone is the Hock rearrangement, where this compound hydroperoxide undergoes an acid-catalyzed rearrangement.[1] This exothermic reaction yields the two desired products. The thermal decomposition of this compound hydroperoxide has been studied, with an activation energy of 122.0 ± 3.0 kJ/mol.[6]

Transalkylation of Diisopropylbenzene

A side reaction during this compound synthesis is the formation of diisopropylbenzene (DIPB). To improve the overall yield of this compound, DIPB can be reacted with benzene in a transalkylation process.[7] A kinetic study using a modified beta zeolite catalyst determined the activation energy for this transalkylation reaction to be 116.53 kJ/mol.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from quantum chemical calculations and experimental studies on this compound reaction pathways.

Reaction PathwayCatalyst/ConditionsActivation Energy (Ea)Method
Benzene Alkylation with PropyleneITQ-24 Zeolite35.70 kcal/molONIOM2(B3LYP/6-31G(d,p):UFF)
This compound Formation-26 kJ/molThermodynamic Calculation
n-Propylbenzene Formation-42 kJ/molThermodynamic Calculation
Photo-oxidation of this compoundNo Catalyst22.3 kJ/molPhotocalorimetry
Thermal Decomposition of CHP-122.0 ± 3.0 kJ/molThermal Analysis
Transalkylation of 1,4-DIPB with BenzeneModified Beta Zeolite116.53 kJ/molKinetic Study

Table 1: Activation Energies for Key this compound Reactions.

ReactionEnthalpy of Reaction (ΔHr)
This compound Oxidation to CHP-27.7 kcal/mol (liquid phase at 25°C)

Table 2: Reaction Enthalpy for this compound Oxidation.

Methodologies and Experimental Protocols

Computational Methodology: ONIOM Study of Benzene Alkylation

The investigation of this compound formation through benzene alkylation with propylene in an ITQ-24 zeolite was conducted using the two-layered ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method.[3]

  • High-Level Layer: The active site, including the Brønsted acid site of the zeolite and the reactant molecules (benzene and propylene), was treated with the B3LYP density functional theory method using the 6-31G(d,p) basis set.

  • Low-Level Layer: The surrounding zeolite framework was described using the UFF (Universal Force Field) molecular mechanics method.

  • Procedure: Both consecutive and associative reaction pathways were examined. The transition states were located, and the activation energies were calculated. The influence of short-range van der Waals interactions and long-range electrostatic potentials from the extended zeolite framework were also considered.[3]

Experimental Protocol: Photo-oxidation of this compound

The kinetics of the photo-oxidation of this compound were studied using low-pressure photocalorimetry.[5]

  • Apparatus: A high-pressure differential scanning calorimeter and a low-pressure photocalorimeter were used.

  • Procedure: The kinetics of oxidation were monitored by measuring the formation of this compound hydroperoxide (CHP), acetophenone, and phenol. The amount of CHP formed was determined from the total heat of reaction of its thermal degradation at 453 K and confirmed by a gas chromatographic method.[5] The apparent activation energy was calculated from the rate constants obtained at different temperatures.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

Cumene_Alkylation Benzene Benzene Intermediate Carbocation Intermediate Benzene->Intermediate + Propylene + Catalyst Propylene Propylene Propylene->Intermediate Catalyst Acid Catalyst (e.g., Zeolite) Catalyst->Intermediate This compound This compound Intermediate->this compound Electrophilic Aromatic Substitution

Caption: Alkylation of Benzene with Propylene to form this compound.

Cumene_Oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (In) Radical_In 2 In• Initiator->Radical_In Decomposition This compound This compound (RH) Cumyl_Radical Cumyl Radical (R•) This compound->Cumyl_Radical + In• Cumyl_Peroxy_Radical Cumyl Peroxy Radical (ROO•) Cumyl_Radical->Cumyl_Peroxy_Radical + O2 Oxygen Oxygen (O2) CHP This compound Hydroperoxide (ROOH) Cumyl_Peroxy_Radical->CHP + RH CHP->Cumyl_Radical - R• ROO_rad 2 ROO• Non_Radical Non-radical products ROO_rad->Non_Radical

Caption: Radical-chain mechanism of this compound Oxidation.

CHP_Cleavage CHP This compound Hydroperoxide Intermediate Protonated CHP CHP->Intermediate + H+ Acid Acid Catalyst (H+) Acid->Intermediate Rearrangement Hock Rearrangement Intermediate->Rearrangement Products Phenol + Acetone Rearrangement->Products

Caption: Acid-catalyzed Cleavage of this compound Hydroperoxide.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Cumene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the quantification of cumene in various environmental matrices. The protocols are based on established and validated methods to ensure data accuracy and reliability.

Analysis of this compound in Air Samples

This method is adapted from the OSHA (Occupational Safety and Health Administration) partially validated method PV2137.[1] It is suitable for determining this compound in workplace and ambient air.

Application Note

This protocol outlines the collection of airborne this compound onto a solid sorbent followed by solvent extraction and analysis using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is robust and demonstrates good extraction efficiency and storage stability.[1]

Experimental Protocol

1.1. Sample Collection

  • Apparatus: Glass sampling tubes containing coconut shell charcoal.

  • Procedure:

    • Draw a known volume of air through the sampling tube at a calibrated flow rate. A recommended parameter is 0.2 L/min for 120 minutes, yielding a total sample volume of 24 L.[1]

    • After sampling, cap the tubes and store them at refrigerator temperature if analysis is delayed.[1]

1.2. Sample Preparation (Extraction)

  • Reagents: Carbon disulfide (CS₂), N,N-dimethylformamide (DMF), p-cymene (internal standard).

  • Procedure:

    • Prepare an extraction solution of 99:1 (v/v) CS₂:DMF containing 0.25 µL/mL of p-cymene as an internal standard.[1]

    • Carefully break the ends of the sampling tube and transfer the charcoal adsorbent to a 2-mL vial.[1]

    • Add 1 mL of the extraction solution to the vial.

    • Seal the vial and agitate for 30 minutes to ensure efficient extraction. The mean extraction efficiency is reported to be 100.3%.[1]

1.3. Instrumental Analysis (GC-FID)

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Column: A column capable of separating this compound from the solvent and internal standard.

  • Calibration: Prepare a series of calibration standards by spiking known amounts of this compound into the extraction solution. Bracket the expected sample concentrations with the standard concentrations.[1]

  • Analysis: Inject an aliquot of the sample extract into the GC. Identify and quantify this compound based on the retention time and peak area relative to the internal standard and calibration curve.

Workflow for this compound Analysis in Air

cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Air Air Sample CharcoalTube Charcoal Sorbent Tube Air->CharcoalTube Draw Air Extraction Solvent Extraction (CS₂:DMF with Internal Standard) CharcoalTube->Extraction GCFID GC-FID Analysis Extraction->GCFID Quantification Quantification GCFID->Quantification

Caption: Workflow for the analysis of this compound in air samples.

Analysis of this compound in Water Samples

This protocol is based on the widely used U.S. Environmental Protection Agency (EPA) methods for volatile organic compounds (VOCs) in water. Specifically, it combines sample preparation by Purge and Trap (EPA Method 5030B) with analysis by Gas Chromatography-Mass Spectrometry (GC-MS) (EPA Method 8260B).[2]

Application Note

The purge and trap technique is a highly effective method for extracting and concentrating volatile organic compounds like this compound from aqueous matrices, allowing for low detection limits.[3][4] Coupling this with GC-MS provides both excellent separation and definitive identification of the analyte. For drinking water, EPA method 502.2 using a photoionization detector is also applicable, with a reported detection limit of 0.05 µg/L.[5]

Experimental Protocol

2.1. Sample Preparation (Purge and Trap)

  • Apparatus: Purge and trap concentrator interfaced with a GC.

  • Procedure:

    • Place a standard volume of the water sample (e.g., 5 mL) into a sparging vessel.[3]

    • Pass an inert gas (e.g., helium or nitrogen) through the sample for a set period (e.g., 8-11 minutes at 40 mL/min).[3][4] This purging process strips the volatile this compound from the water.

    • The gas stream carries the this compound onto an adsorbent trap where it is concentrated.

    • After purging, the trap is rapidly heated, and the trapped this compound is desorbed and transferred by the GC carrier gas onto the analytical column.[3][4]

2.2. Instrumental Analysis (GC-MS)

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • GC Column: A capillary column suitable for VOC analysis.

  • Calibration: Prepare aqueous calibration standards of this compound and analyze them using the same purge and trap procedure as the samples.

  • Analysis:

    • The desorbed this compound is separated from other components in the GC column.

    • The mass spectrometer is used for detection and quantification. The identification of this compound is confirmed by its characteristic mass spectrum.

Quantitative Data for this compound in Water
MethodMatrixConcentration RangeDetection LimitReference
EPA 8260B (GC-MS) & 5030BGroundwater2.0 to 20 µg/LNot specified[2]
EPA 502.2 (GC-PID)Drinking WaterNot specified0.05 µg/L[5]

Workflow for this compound Analysis in Water

cluster_preparation Sample Preparation cluster_analysis Analysis WaterSample Water Sample PurgeAndTrap Purge and Trap Concentrator WaterSample->PurgeAndTrap Purge with Inert Gas GCMS GC-MS Analysis PurgeAndTrap->GCMS Thermal Desorption DataAnalysis Identification & Quantification GCMS->DataAnalysis

Caption: Workflow for the analysis of this compound in water samples.

Analysis of this compound in Soil and Sediment Samples

The analysis of this compound in solid matrices like soil and sediment often involves an extraction step to move the volatile compound into a phase suitable for analysis, such as a solvent or the headspace. This protocol provides a general workflow that can be adapted based on available equipment and required sensitivity.

Application Note

Several techniques can be employed for the extraction of this compound from soil, including solvent extraction, headspace analysis, and purge and trap of a soil-water slurry.[6] Solid-phase microextraction (SPME) is a modern, solvent-free alternative that can be used for headspace sampling of soil samples before GC analysis.[7][8]

Experimental Protocol

3.1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Apparatus: SPME fiber assembly, vials with septa, heating and agitation device.

  • Procedure:

    • Place a known amount of the soil sample into a headspace vial.

    • Add a small amount of water to create a slurry, which can aid in the release of volatiles.

    • Seal the vial and heat it while agitating to facilitate the partitioning of this compound into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period to allow for the adsorption of this compound onto the fiber coating.[7]

3.2. Instrumental Analysis (GC-MS)

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • Retract the SPME fiber and insert it into the heated injection port of the GC.

    • The high temperature of the injector desorbs the this compound from the fiber directly onto the GC column.[7]

    • The analysis then proceeds as with water samples, with the GC separating the components and the MS providing detection and identification.

Logical Relationship for Soil Sample Analysis Options

cluster_extraction Extraction Options SoilSample Soil/Sediment Sample SolventExtraction Solvent Extraction SoilSample->SolventExtraction Headspace Headspace (HS) Sampling SoilSample->Headspace SPME Solid-Phase Microextraction (SPME) SoilSample->SPME PurgeAndTrap Purge and Trap (Slurry) SoilSample->PurgeAndTrap GC Gas Chromatography (GC) SolventExtraction->GC Headspace->GC SPME->GC PurgeAndTrap->GC cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Environmental Sample (Water/Soil) Extraction Extraction/Concentration (SPE or Solvent Extraction) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC RP-HPLC System Filtration->HPLC UVDetector UV Detection HPLC->UVDetector Quant Quantification UVDetector->Quant

References

Application Notes and Protocols: Cumene as a Versatile Reactant in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of several key fine chemicals using cumene as a primary reactant. The methodologies described are suitable for laboratory-scale preparation and offer insights into the reaction pathways and expected yields.

Synthesis of Phenol and Acetone via the Hock Process

The Hock process, or this compound-phenol process, is the dominant industrial method for the production of phenol and acetone. It proceeds through the formation and subsequent acid-catalyzed cleavage of this compound hydroperoxide. This process is highly efficient and converts two relatively low-cost starting materials, benzene and propylene (which form this compound), into higher-value products.

Reaction Pathway: The Hock Process

The overall process can be visualized as a two-step sequence:

Hock_Process This compound This compound CHP This compound Hydroperoxide This compound->CHP Autoxidation O2 O₂ (Air) O2->CHP Radical_Initiator Radical Initiator Radical_Initiator->CHP Phenol Phenol CHP->Phenol Hock Rearrangement Acetone Acetone CHP->Acetone Hock Rearrangement Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Phenol

Caption: Reaction pathway for the synthesis of phenol and acetone from this compound.

Experimental Protocols

1.2.1. Step 1: Synthesis of this compound Hydroperoxide

This protocol describes the air oxidation of this compound to form this compound hydroperoxide.

  • Materials:

    • This compound

    • Sodium carbonate (2% aqueous solution)

    • Emulsifier (e.g., sodium palmitate or sodium stearate)

    • Radical initiator (e.g., azo-bis-isobutyronitrile or a small amount of pre-existing this compound hydroperoxide solution)

  • Procedure:

    • In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine 1 mole of this compound, 350 mL of 2% sodium carbonate solution, and 1 g of emulsifier.

    • Add a radical initiator (e.g., 0.5 g of azo-bis-isobutyronitrile or 10 mL of a >15% this compound hydroperoxide solution).

    • Heat the mixture to 85°C in a water bath.

    • Pass a vigorous stream of oxygen through the reaction mixture.

    • Monitor the reaction progress by taking aliquots hourly and determining the hydroperoxide content. Continue the reaction for 8-10 hours, or until the hydroperoxide concentration no longer increases.

  • Work-up and Purification:

    • To a 2 mL aliquot of the reaction mixture, add 2 g of sodium chloride to separate the organic phase.

    • The this compound hydroperoxide can be used in the next step, often without extensive purification.

1.2.2. Step 2: Acid-Catalyzed Cleavage of this compound Hydroperoxide

This protocol details the conversion of this compound hydroperoxide to phenol and acetone.

  • Materials:

    • This compound hydroperoxide solution (from Step 1)

    • Dilute sulfuric acid (e.g., 10-25%)

  • Procedure:

    • Carefully add the this compound hydroperoxide solution to a reaction vessel.

    • Slowly add dilute sulfuric acid to the solution while stirring. The reaction is highly exothermic.

    • Maintain the reaction temperature between 55-65°C.

    • After the reaction is complete, allow the mixture to settle. Two layers will form: an organic layer containing phenol, acetone, and unreacted this compound, and an aqueous layer containing the sulfuric acid.

  • Work-up and Purification:

    • Separate the organic layer.

    • The products can be purified by distillation. Acetone is the most volatile component and will distill first, followed by unreacted this compound. Phenol can then be isolated by vacuum distillation.

Quantitative Data
ParameterValueReference
This compound Oxidation
Temperature85 - 130°C
Pressure1 - 5 atm
pH8.5 - 10.5
This compound Conversion20 - 25%
CHP Cleavage
CatalystSulfuric Acid
Temperature55 - 65°C
CHP Conversion>99.5%
Phenol Selectivity>99.5%

Synthesis of α-Methylstyrene

α-Methylstyrene is a valuable monomer and a significant byproduct of the this compound process. It is primarily formed from the dehydration of dimethylbenzyl alcohol (DMBA), which is a byproduct of this compound oxidation.

Reaction Pathway

AMS_Synthesis This compound This compound DMBA Dimethylbenzyl Alcohol (DMBA) This compound->DMBA Side reaction during oxidation O2 O₂ (Air) O2->DMBA AMS α-Methylstyrene DMBA->AMS Dehydration Acid_Catalyst Acid Catalyst Acid_Catalyst->AMS Water H₂O DCP_Synthesis CHP This compound Hydroperoxide DCP Dicumyl Peroxide CHP->DCP Condensation Cumyl_Source Cumyl Alcohol or α-Methylstyrene Cumyl_Source->DCP Acid_Catalyst Acid Catalyst Acid_Catalyst->DCP Water H₂O pCP_Synthesis Phenol Phenol pCP p-Cumylphenol Phenol->pCP Friedel-Crafts Alkylation AMS α-Methylstyrene AMS->pCP Acid_Catalyst Solid Acid Catalyst (e.g., H₂SO₄-SiO₂) Acid_Catalyst->pCP

Application of Cumene in Ziegler-Natta Polymerization: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While Ziegler-Natta polymerization is a cornerstone of polyolefin production, the use of cumene (isopropylbenzene) as a solvent or a direct component in this catalytic system is not a standard or documented practice in the scientific literature or industrial applications. This document provides a comprehensive overview of Ziegler-Natta polymerization, detailing the typical solvents employed and elucidating the likely reasons for the exclusion of this compound. The provided protocols and data are based on established methodologies using common aromatic solvents like toluene, which serve as a practical reference for researchers in the field.

Introduction to Ziegler-Natta Polymerization

Ziegler-Natta catalysis, a discovery that garnered the Nobel Prize in Chemistry in 1963 for Karl Ziegler and Giulio Natta, revolutionized polymer science.[1] It allows for the stereospecific polymerization of alpha-olefins, such as propylene and ethylene, to produce polymers with controlled tacticity and high linearity.[2][3] The catalyst system typically consists of two main components: a transition metal halide from Group IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃), which acts as a co-catalyst.[1][2] The polymerization is generally carried out in a slurry or solution phase, necessitating the use of an inert hydrocarbon solvent.

The Role of Solvents in Ziegler-Natta Polymerization

The choice of solvent in Ziegler-Natta polymerization is critical as it can significantly influence the catalyst activity, polymer properties, and overall process efficiency. An ideal solvent should:

  • Be inert: It should not react with the catalyst components, the monomer, or the growing polymer chain.

  • Effectively dissolve the monomer: This ensures a high concentration of monomer at the catalytic active sites.

  • Maintain the catalyst in a dispersed state: In slurry processes, the solvent prevents the agglomeration of catalyst particles.

  • Facilitate heat transfer: Polymerization is an exothermic process, and the solvent helps to dissipate heat, preventing reactor hotspots and ensuring controlled reaction rates.

  • Allow for easy polymer recovery: The polymer should ideally precipitate from the solvent for easy separation.

Commonly used solvents include aliphatic hydrocarbons such as hexane and heptane, and in some cases, aromatic hydrocarbons like toluene.

Analysis of this compound as a Potential Solvent

Extensive literature searches and reviews of industrial practices reveal a lack of evidence for the use of this compound as a solvent in Ziegler-Natta polymerization. While this compound is an aromatic hydrocarbon similar to toluene, several factors may contribute to its unsuitability:

  • Potential for Side Reactions: this compound is known to form this compound hydroperoxide in the presence of air (oxygen).[4][5] While Ziegler-Natta polymerizations are conducted under inert atmospheres, the presence of even trace amounts of oxygen could lead to the formation of peroxides, which can act as radical initiators and interfere with the coordination polymerization mechanism.[6]

  • Steric Hindrance: The bulky isopropyl group on the benzene ring of this compound could potentially interfere with the coordination of the monomer to the active sites of the Ziegler-Natta catalyst, thereby reducing the polymerization rate and affecting the polymer's stereoregularity.

  • Different Solvency Characteristics: The solvent properties of this compound differ from those of more commonly used solvents like toluene and aliphatic hydrocarbons, which could negatively impact the solubility of the monomer and the morphology of the resulting polymer particles.

  • Higher Boiling Point and Cost: this compound has a higher boiling point (152-154 °C) than toluene (110.6 °C), which could make solvent removal from the final polymer more energy-intensive.[7] While often driven by specific process needs, cost-effectiveness is a major consideration in industrial chemical processes.

Standard Experimental Protocol for Ziegler-Natta Polymerization of Propylene (Using Toluene as Solvent)

This protocol provides a general procedure for the polymerization of propylene using a fourth-generation Ziegler-Natta catalyst system in toluene.

Materials:

  • Catalyst: High-activity MgCl₂-supported TiCl₄ catalyst.

  • Co-catalyst: Triethylaluminum (TEAL) solution in hexane.

  • External Donor: Cyclohexyl(methyl)dimethoxysilane (CMMS) or similar.

  • Solvent: Anhydrous, deoxygenated toluene.

  • Monomer: Polymerization-grade propylene.

  • Quenching Agent: Acidified methanol (5% HCl in methanol).

  • Washing Agent: Methanol.

  • Apparatus: A jacketed glass reactor equipped with a mechanical stirrer, temperature and pressure controllers, and ports for the introduction of reactants and nitrogen.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to remove any traces of oxygen and moisture.

  • Solvent and Co-catalyst Addition: 500 mL of anhydrous toluene is introduced into the reactor. The desired amount of TEAL solution and external donor are then added. The mixture is stirred and brought to the reaction temperature (e.g., 70 °C).

  • Catalyst Injection: A suspension of the Ziegler-Natta catalyst in toluene is injected into the reactor to initiate the polymerization.

  • Polymerization: Propylene is continuously fed into the reactor to maintain a constant pressure (e.g., 7 bar). The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours).

  • Termination: The propylene feed is stopped, and the reactor is vented. The polymerization is terminated by adding 10 mL of acidified methanol.

  • Polymer Recovery and Purification: The polymer slurry is stirred for an additional 30 minutes. The solid polymer is then filtered, washed repeatedly with methanol to remove catalyst residues, and dried in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following table summarizes typical quantitative data for the Ziegler-Natta polymerization of propylene using toluene as a solvent. No comparable data for this compound has been found in the reviewed literature.

ParameterValueUnit
Reaction Temperature70°C
Reaction Pressure7bar
[Al]/[Ti] Molar Ratio250-
[Al]/[Donor] Molar Ratio10-
Catalyst Activity30 - 50kg PP / (g cat · h)
Isotacticity Index> 95%
Melting Temperature (Tm)160 - 165°C
Molecular Weight (Mw)300,000 - 600,000 g/mol
Polydispersity Index (Mw/Mn)4 - 6-

Visualizations

Diagram 1: Experimental Workflow for Ziegler-Natta Polymerization

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_termination Termination & Recovery prep Dry and Purge Reactor with Nitrogen add_solvent Add Toluene prep->add_solvent add_cocatalyst Add TEAL and External Donor add_solvent->add_cocatalyst add_catalyst Inject Catalyst add_cocatalyst->add_catalyst polymerize Feed Propylene (Constant Pressure) add_catalyst->polymerize terminate Terminate with Acidified Methanol polymerize->terminate filter_wash Filter and Wash with Methanol terminate->filter_wash dry Dry Polymer filter_wash->dry product Polypropylene dry->product

Caption: A schematic overview of the experimental workflow for the Ziegler-Natta polymerization of propylene.

Diagram 2: Simplified Cossee-Arlman Mechanism of Ziegler-Natta Polymerization

G catalyst Active Center (e.g., Ti-Alkyl) coordination π-Complex Formation catalyst->coordination + monomer Propylene Monomer monomer->coordination insertion Monomer Insertion coordination->insertion propagation Chain Propagation insertion->propagation propagation->catalyst Regeneration of Active Site polymer Growing Polymer Chain propagation->polymer

Caption: A simplified representation of the Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Conclusion

References

Application Notes: Laboratory-Scale Synthesis of Cumene Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cumene hydroperoxide (CHP) is a crucial organic peroxide that serves as a primary intermediate in the this compound process, the dominant industrial method for synthesizing phenol and acetone.[1][2] Beyond its role in large-scale chemical manufacturing, CHP is also utilized in laboratory settings as a radical initiator for polymerizations and as an oxidizing agent in various organic syntheses.[2][3]

The laboratory-scale synthesis of this compound hydroperoxide is typically achieved through the liquid-phase autoxidation of this compound (isopropylbenzene).[2] This process involves the reaction of this compound with molecular oxygen, typically from the air, in a free-radical chain reaction.[4] The reaction is often initiated by existing hydroperoxides or a radical initiator and can be influenced by temperature, pressure, and the presence of catalysts or basic compounds to neutralize acidic byproducts that can catalyze CHP decomposition.[2][4][5]

This document provides detailed protocols for the synthesis, purification, and analysis of this compound hydroperoxide in a research laboratory setting.

Reaction Mechanism

The oxidation of this compound to this compound hydroperoxide proceeds via a free-radical chain mechanism. The process is autocatalyzed by the presence of CHP.[4]

  • Initiation : A this compound radical is formed. This can be initiated by heat, light, or a radical initiator abstracting the tertiary benzylic hydrogen from this compound.

  • Propagation : The this compound radical rapidly reacts with an oxygen molecule to form a this compound peroxy radical. This radical then abstracts a benzylic hydrogen from another this compound molecule, forming this compound hydroperoxide and regenerating the this compound radical, which continues the chain reaction.[4]

  • Termination : The chain reaction is terminated by the combination of radicals.[4]

Key byproducts of this process include dimethylphenylcarbinol (DMPC), acetophenone, and formic acid.[2] The formic acid can catalyze the decomposition of this compound hydroperoxide to phenol, which inhibits the oxidation reaction; therefore, a basic medium is often used to neutralize it.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydroperoxide via Autoxidation

This protocol describes the synthesis of crude this compound hydroperoxide by the direct oxidation of this compound with oxygen in a basic aqueous emulsion.

Materials and Equipment:

  • This compound (isopropylbenzene)

  • Sodium carbonate (Na₂CO₃)

  • Sodium stearate (or sodium palmitate) as an emulsifier

  • This compound hydroperoxide (approx. 15% solution) or Azo-bis-isobutyronitrile (AIBN) as an initiator[5]

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Gas inlet tube with a sintered glass frit

  • Heating mantle or water bath

  • Oxygen source (cylinder with regulator)

  • Safety wash-bottle

Procedure:

  • Assemble the apparatus in a fume hood. Charge the three-necked flask with 1 mole of this compound, 350 mL of a 2% aqueous sodium carbonate solution, and 1 g of sodium stearate.[5]

  • Add 10 mL of a ~15% solution of this compound hydroperoxide to initiate the reaction. If an initiator is not available, 0.5 g of AIBN can be used instead.[5]

  • Heat the mixture to 85°C using a water bath or heating mantle while stirring vigorously to create an emulsion.[5]

  • Once the temperature is stable, introduce a steady, powerful stream of oxygen through the gas inlet tube, ensuring it disperses well into the liquid via the sintered frit.[5]

  • Maintain the reaction at 85°C with continuous oxygen flow and stirring for 8-10 hours.[5] The reaction progress should be monitored hourly to determine when the hydroperoxide concentration ceases to increase (see Protocol 2).

  • Upon completion, turn off the heating and oxygen supply. Allow the mixture to cool to room temperature. The organic layer containing crude this compound hydroperoxide can be separated for analysis or purification.

Protocol 2: Monitoring Reaction Progress by Iodometric Titration

This method determines the concentration of this compound hydroperoxide in the reaction mixture.

Materials and Equipment:

  • Acetic anhydride

  • Potassium iodide (KI), solid

  • 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • Starch indicator solution

  • Sodium chloride (NaCl)

  • Erlenmeyer flask (200 mL) with stopper

  • Pipettes and burette

Procedure:

  • Withdraw approximately 2 mL of the reaction mixture and add it to a test tube containing 2 g of sodium chloride to break the emulsion.[5] Allow the organic phase to separate.

  • Accurately weigh 0.4 to 1.0 g of the organic phase into a 200-mL Erlenmeyer flask.[5]

  • Add 10 mL of acetic anhydride and 1-2 g of solid potassium iodide to the flask.[5] Stopper the flask and let it stand for 10 minutes in the dark.

  • Add 70 mL of distilled water and shake the flask vigorously for 30 seconds.[5]

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution is a pale straw color.

  • Add a few drops of starch indicator. The solution will turn dark blue.

  • Continue the titration dropwise until the blue color disappears completely. Record the volume of titrant used.

  • Calculate the percentage of this compound hydroperoxide using the following formula:[5] % Hydroperoxide = (Volume of Na₂S₂O₃ (mL) × Normality of Na₂S₂O₃ × 152.19 g/mol ) / (Sample Weight (g) × 200)

Protocol 3: Purification of this compound Hydroperoxide

This protocol purifies crude this compound hydroperoxide by converting it to its sodium salt, which is then isolated and neutralized.[6]

Materials and Equipment:

  • Crude this compound hydroperoxide (e.g., 70% solution)

  • 25% Sodium hydroxide (NaOH) solution

  • Benzene or n-hexane

  • 4 M Hydrochloric acid (HCl) or dry ice (solid CO₂)

  • Separatory funnel

  • Beakers and filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a beaker placed in an ice bath, slowly add 100 mL of the crude CHP material to 300 mL of 25% aqueous NaOH with constant agitation, ensuring the temperature remains below 30°C.[6]

  • Crystals of the sodium salt of this compound hydroperoxide will precipitate. Filter the crystals using a Büchner funnel.[6]

  • Wash the filtered crystals twice with 25 mL portions of benzene to remove unreacted this compound and other non-acidic impurities.[6]

  • Stir the washed crystals with 100 mL of fresh benzene for 20 minutes, then filter again. Repeat this washing step.[6]

  • Suspend the purified crystals in 100 mL of distilled water.

  • While stirring, carefully adjust the pH of the suspension to 7.5 by adding 4 M HCl. Alternatively, powdered solid CO₂ can be used for neutralization.[6]

  • Transfer the mixture to a separatory funnel. Extract the liberated free this compound hydroperoxide into two 20 mL portions of n-hexane.[6]

  • Combine the organic extracts and evaporate the solvent under vacuum at room temperature using a rotary evaporator. Remove the final traces of solvent at a slightly elevated temperature (40-50°C) and reduced pressure (1 mm Hg) to yield purified this compound hydroperoxide.[6]

Data Presentation

The efficiency of this compound hydroperoxide synthesis is highly dependent on the reaction conditions and catalytic system used.

Catalyst/Base Temperature (°C) Pressure (atm) Time (min) This compound Conversion (%) CHP Selectivity (%) CHP Yield (%) Reference
50% NaOH Solution112524024.581.720.0[7]
Basic Resin112536022.192.420.4[2][7]
None (Microreactor)1307.912066.292.060.9[8]
CuO Nanoparticle85Ambient42044.293.241.2[9]

Mandatory Visualizations

Experimental Workflow Diagram

Cumene_Hydroperoxide_Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Reaction Setup (this compound, Na2CO3, H2O, Initiator, Emulsifier) B 2. Autoxidation (85°C, O2 flow, 8-10h) A->B C 3. Reaction Monitoring (Iodometric Titration) B->C hourly sampling D Crude Product (CHP in this compound) B->D E 4. Salt Formation (Add 25% NaOH, <30°C) D->E Process Crude Mixture F 5. Filtration & Washing (Filter crystals, wash with Benzene) E->F G 6. Neutralization (Suspend in H2O, add HCl to pH 7.5) F->G H 7. Extraction (Extract with n-Hexane) G->H I 8. Solvent Removal (Vacuum Evaporation) H->I J Pure this compound Hydroperoxide I->J

Caption: Workflow for the laboratory synthesis and purification of this compound hydroperoxide.

Safety Precautions

This compound hydroperoxide is a hazardous substance that requires strict safety protocols.

  • Explosion and Fire Hazard : CHP is thermally unstable and can decompose explosively, especially in the presence of contaminants like acids, bases, and metal salts.[4][10] All operations should be conducted behind a safety shield in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use non-sparking tools and explosion-proof electrical equipment.[11]

  • Chemical Hazards : this compound hydroperoxide is toxic if inhaled or swallowed and can cause severe skin burns and eye damage.[13][14] Acute exposure may lead to sluggishness, unsteadiness, and damage to internal organs.[3]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13]

  • Handling and Storage : Store CHP in tightly closed, original containers in a cool, well-ventilated area away from direct sunlight and incompatible materials.[11][13] Opened containers must be carefully resealed and kept upright.[13] Do not store in glass-stoppered bottles due to the risk of friction-induced detonation.

  • Spill and Emergency Procedures : In case of a spill, contain the spillage with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a container for disposal.[13] Ensure emergency eyewash stations and showers are readily accessible.[11] In case of contact, immediately wash the affected skin or flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

References

Application Note: High-Throughput GC-MS Protocol for the Analysis of Impurities in Cumene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cumene (isopropylbenzene) is a critical raw material in the synthesis of phenol and acetone, and it is also utilized as a high-octane additive in gasoline. The purity of this compound is paramount, as impurities can adversely affect reaction kinetics, catalyst performance, and the quality of the final products. This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the rapid and reliable identification and quantification of common impurities in this compound.

The method described is suitable for quality control in manufacturing processes and for research and development purposes.[1] It offers high sensitivity and selectivity, enabling the detection of trace-level impurities.

Principle

This method employs gas chromatography (GC) to separate volatile and semi-volatile impurities from the this compound matrix. The separated compounds are then introduced into a mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This allows for the definitive identification of impurities by comparing their mass spectra to reference libraries and their quantification by measuring the intensity of specific ions.

Experimental Protocol

1. Reagents and Materials

  • This compound sample: Production grade or research grade.

  • High-purity helium (99.999% or higher): Carrier gas.

  • Certified reference standards: Benzene, toluene, ethylbenzene, p-xylene, m-xylene, o-xylene, n-propylbenzene, α-methylstyrene, sec-butylbenzene, tert-butylbenzene, and diisopropylbenzenes.

  • Internal Standard (optional but recommended): Decane or another suitable non-interfering compound.[2]

  • Solvent: High-purity hexane or pentane for dilution.

  • Autosampler vials: 2 mL, with PTFE-lined septa.

2. Instrumentation

A gas chromatograph equipped with a mass selective detector (GC-MS) is required. The system should include:

  • Gas Chromatograph (GC): With a split/splitless injector and an autosampler.

  • GC Column: A non-polar or medium-polarity capillary column is recommended for good separation of aromatic hydrocarbons. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Mass Spectrometer (MS): A single quadrupole or tandem quadrupole mass spectrometer with electron ionization (EI) capabilities.

3. Sample Preparation

  • Accurately weigh approximately 1 g of the this compound sample into a 10 mL volumetric flask.

  • If using an internal standard, add a precise amount of the internal standard solution.

  • Dilute to the mark with the chosen solvent (e.g., hexane).

  • Mix thoroughly.

  • Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Conditions

The following are typical GC-MS parameters. These may need to be optimized based on the specific instrument and column used.

GC Parameter Condition
Injector Temperature 250 °C
Injection Mode Split (split ratio of 50:1 or as needed for concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, hold for 5 minutes.
MS Parameter Condition
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range 35 - 350 amu
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification of target impurities.

5. Data Analysis

  • Identification: Impurities are identified by comparing their retention times and mass spectra with those of the certified reference standards and by searching against a commercial mass spectral library (e.g., NIST).

  • Quantification: The concentration of each impurity is determined by creating a calibration curve using the certified reference standards. The peak area of a characteristic ion for each impurity is plotted against its concentration. The external standard method is commonly used.[3]

Data Presentation

Table 1: Common Impurities in this compound and their Typical GC-MS Data

Impurity CAS Number Typical Retention Time (min) Quantification Ion (m/z) Common Concentration Range (mg/kg)
Non-aromatic HydrocarbonsN/AVariesVaries< 100
Benzene71-43-2~ 4.578< 50
Toluene108-88-3~ 6.291< 50
Ethylbenzene100-41-4~ 8.191< 200
p-Xylene106-42-3~ 8.391< 100
m-Xylene108-38-3~ 8.491< 100
o-Xylene95-47-6~ 8.891< 100
n-Propylbenzene103-65-1~ 9.591< 1000
α-Methylstyrene98-83-9~ 10.2117< 500
sec-Butylbenzene135-98-8~ 10.8105< 500
tert-Butylbenzene98-06-6~ 11.1119< 500
Diisopropylbenzenes25321-09-9> 12147< 2000

Note: Retention times are approximate and will vary depending on the specific GC column and conditions used.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Weighing Weighing Sample->Weighing Dilution Dilution with Solvent (Internal Standard Addition) Weighing->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection & Identification) GC->MS DataSystem Data System MS->DataSystem Identification Impurity Identification (Library Search) DataSystem->Identification Quantification Quantification (Calibration Curve) DataSystem->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound impurities.

Cumene_Impurities cluster_impurities Common Impurities This compound This compound (Isopropylbenzene) Benzene Benzene This compound->Benzene Precursor Toluene Toluene This compound->Toluene Side Product Ethylbenzene Ethylbenzene This compound->Ethylbenzene Side Product Xylenes Xylenes (o-, m-, p-) This compound->Xylenes Side Product Propylbenzene n-Propylbenzene This compound->Propylbenzene Isomer AMS α-Methylstyrene This compound->AMS Dehydrogenation Product Butylbenzenes Butylbenzenes (sec-, tert-) This compound->Butylbenzenes Side Product DIPB Diisopropylbenzenes This compound->DIPB Dialkylation Product

Caption: Relationship between this compound and its common impurities.

References

Application Notes and Protocols: Cumene as a Starting Material for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic routes from cumene to valuable pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below are based on established literature and are intended for research and development purposes.

Introduction: The this compound Process as a Gateway to Pharmaceuticals

This compound (isopropylbenzene) is a high-volume industrial chemical primarily used in the this compound process to produce phenol and acetone. This process is a cornerstone of the chemical industry, and its products serve as crucial starting materials for a wide array of chemical syntheses, including the manufacturing of important pharmaceutical intermediates. The economic efficiency of the this compound process makes its derivatives attractive starting points for the synthesis of various drugs.

This document details the synthesis of key pharmaceutical intermediates and APIs starting from this compound, including the initial oxidation to this compound hydroperoxide and subsequent transformations of its primary products, phenol and acetone, into well-known drugs such as Aspirin, Paracetamol, Propofol, and Ibuprofen.

Synthesis of this compound Hydroperoxide from this compound

The first step in the utilization of this compound is its oxidation to this compound hydroperoxide. This intermediate is pivotal in the production of phenol and acetone.

Experimental Protocol: Oxidation of this compound

This protocol describes the liquid-phase air oxidation of this compound to produce this compound hydroperoxide.

Materials:

  • This compound

  • 2% Sodium carbonate solution

  • Emulsifier (e.g., sodium palmitate or sodium stearate)

  • Initiator (e.g., 15% solution of this compound hydroperoxide or azo-bis-isobutyronitrile)

  • Oxygen gas

  • Acetic anhydride

  • Potassium iodide

  • 0.1 N Sodium thiosulfate solution

  • Starch indicator solution

Equipment:

  • Three-necked flask

  • Stirrer

  • Reflux condenser

  • Gas inlet tube with a sintered plate

  • Heating mantle or water bath

  • Safety wash-bottle

  • Erlenmeyer flask with a ground-in stopper

  • Burette

Procedure:

  • Charge a three-necked flask with 1 mole of this compound, 350 mL of 2% sodium carbonate solution, 1 g of an emulsifier, and 10 mL of a 15% solution of this compound hydroperoxide as an initiator.[1]

  • Heat the mixture to 85°C using a water bath.[1]

  • Pass a powerful stream of oxygen gas through the reaction mixture via the gas-inlet tube.[1]

  • Continue the reaction for 8-10 hours, monitoring the hydroperoxide content hourly.[1]

  • To determine the hydroperoxide content, take approximately 2 mL of the reaction solution, add 2 g of sodium chloride, and allow the organic phase to separate.[1]

  • Weigh 0.4 to 1 g of the organic phase into a 200-mL Erlenmeyer flask.[1]

  • Add 10 mL of acetic anhydride and 1 to 2 g of potassium iodide. After 10 minutes, add 70 mL of water and shake vigorously for 30 seconds.[1]

  • Titrate the liberated iodine with 0.1 N sodium thiosulfate solution using starch as an indicator.[1]

Quantitative Data
ParameterValueReference
Reaction Temperature85°C[1]
Reaction Time8-10 hours[1]
Product Boiling Point100-101 °C at 8 mmHg[1]
Product Density1.03 g/mL at 25 °C[1]
Product Refractive Index (n20/D)1.5210[1]

Experimental Workflow

Cumene_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis reagents This compound Sodium Carbonate Emulsifier Initiator flask Three-necked Flask reagents->flask Charge heat Heat to 85°C flask->heat oxygen Introduce O₂ heat->oxygen react Stir for 8-10h oxygen->react sampling Hourly Sampling react->sampling titration Iodometric Titration sampling->titration product This compound Hydroperoxide titration->product

Workflow for the synthesis of this compound hydroperoxide.

Pharmaceutical Intermediates from Phenol

Phenol, a primary product of the this compound process, is a versatile precursor for numerous pharmaceuticals.

Salicylic Acid and Aspirin

Salicylic acid, synthesized from phenol, is the key intermediate in the production of the widely used analgesic, aspirin (acetylsalicylic acid).

Materials:

  • Phenol

  • Sodium hydroxide

  • Carbon dioxide

  • Sulfuric acid

Procedure:

  • React phenol with a concentrated sodium hydroxide solution to form sodium phenoxide.

  • Thoroughly dry the sodium phenoxide.

  • Heat the dry sodium phenoxide to 125°C under a stream of carbon dioxide at a pressure of 100 atm.

  • The reaction mixture is then acidified with sulfuric acid to precipitate salicylic acid.

  • The crude salicylic acid is purified by recrystallization from hot water.

Materials:

  • Salicylic acid (2.0 g, 0.015 mole)

  • Acetic anhydride (5 mL, 0.05 mole)

  • Concentrated sulfuric acid (5 drops)

  • Deionized water

  • Ethanol

  • 1% Ferric chloride solution

Procedure:

  • Place 2.0 g of salicylic acid in a 125-mL Erlenmeyer flask.[2]

  • Add 5 mL of acetic anhydride, followed by 5 drops of concentrated H2SO4.[2]

  • Swirl the flask until the salicylic acid dissolves.

  • Heat the flask gently on a steam bath for at least 10 minutes.[2]

  • Cool the flask to room temperature and then in an ice bath to induce crystallization.[2]

  • Add 50 mL of cold water and filter the solid product by suction using a Büchner funnel.[2]

  • Wash the crystals with cold water.

  • Air dry the crystals.

  • Perform a ferric chloride test to check for the presence of unreacted salicylic acid.[2]

SynthesisParameterValueReference
Salicylic Acid Yield68.3%[3]
Purity (Selectivity)>99%[3]
Aspirin Yield (Method 1)66.8% - 67.9%[4]
Yield (Method 2)40.1% - 63.4%[4]
Melting Point135-136°C[4]
Paracetamol (Acetaminophen)

Paracetamol is another widely used analgesic and antipyretic that can be synthesized from phenol derivatives. A common laboratory synthesis starts from 4-aminophenol.

Materials:

  • 4-aminophenol (3.0 g)

  • Acetic anhydride (4.0 mL)

  • Deionized water (10.0 mL)

Procedure:

  • Weigh out 3.0 g of 4-aminophenol and place it in a 125 mL Erlenmeyer flask.[5]

  • Add 10.0 mL of deionized water and 4.0 mL of acetic anhydride to the flask.[5]

  • Heat the reaction mixture in a water bath at approximately 85°C.[5]

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure paracetamol.

ParameterValueReference
Yield (from 4-aminophenol)>70%[6]
Reaction Time15 minutes (UV irradiation method)[6]
Melting Point168-172°C[5]
Propofol

Propofol (2,6-diisopropylphenol) is a short-acting intravenous anesthetic. Its synthesis involves the direct alkylation of phenol.

Materials:

  • Phenol

  • Isopropyl alcohol (IPA)

  • H-beta or H-mordenite catalyst

Procedure (Vapor Phase Alkylation):

  • The isopropylation of phenol is carried out in a fixed-bed reactor packed with an H-beta or H-mordenite catalyst.

  • A mixture of phenol and isopropyl alcohol is vaporized and passed over the catalyst bed.

  • The reaction is conducted at elevated temperatures (e.g., 200-300°C).

  • The product stream is condensed and purified by distillation to isolate 2,6-diisopropylphenol.

ParameterValue (H-beta catalyst)Reference
Phenol Conversion94%[7]
2,6-Diisopropylphenol Selectivity56%[7]
Reaction TemperatureOptimized process parameters[7]

Pharmaceutical Intermediates from Acetone

Acetone, the co-product of the this compound process, is a versatile solvent and a starting material for various pharmaceutical syntheses.

Ibuprofen

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID). One of the industrial syntheses of ibuprofen (the BHC process) starts with isobutylbenzene, which is structurally similar to this compound. Acetone can be used in alternative synthetic routes. For instance, the synthesis of 4'-isobutylacetophenone, a key intermediate for ibuprofen, can be achieved through Friedel-Crafts acylation of isobutylbenzene.

Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Hydrogen fluoride (catalyst)

  • Carbon monoxide

  • Palladium catalyst

Procedure:

  • Step 1: Acylation. Isobutylbenzene is acylated with acetic anhydride in the presence of hydrogen fluoride to yield 4'-isobutylacetophenone.

  • Step 2: Hydrogenation. The resulting ketone is hydrogenated to form an alcohol.

  • Step 3: Carbonylation. The alcohol is then carbonylated using carbon monoxide and a palladium catalyst to produce ibuprofen.

ParameterValueReference
Overall Yield (BHC process)~80% atom economy[8]
Yield (Microreactor synthesis)68% crude, 51% after recrystallization[9]
Purity (Microreactor synthesis)99%[9]

Signaling Pathways of Derived Pharmaceuticals

Aspirin

Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11][12][13] This prevents the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and platelet aggregation.

Aspirin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1_2 COX-1 & COX-2 arachidonic_acid->cox1_2 substrate for prostaglandins Prostaglandins (Pain, Fever, Inflammation) cox1_2->prostaglandins thromboxanes Thromboxanes (Platelet Aggregation) cox1_2->thromboxanes aspirin Aspirin aspirin->cox1_2 irreversibly inhibits

Mechanism of action of Aspirin.
Paracetamol (Acetaminophen)

The mechanism of action of paracetamol is not fully understood but is thought to involve central nervous system effects, including inhibition of COX enzymes in the brain and modulation of serotonergic and cannabinoid pathways.[1][2][14][15]

Paracetamol_Pathway cluster_cns Central Nervous System paracetamol Paracetamol cox_cns COX enzymes (in CNS) paracetamol->cox_cns inhibits serotonergic Serotonergic Pathway paracetamol->serotonergic modulates cannabinoid Endocannabinoid System paracetamol->cannabinoid modulates analgesia Analgesia & Antipyresis cox_cns->analgesia serotonergic->analgesia cannabinoid->analgesia

Proposed mechanisms of action of Paracetamol.
Propofol

Propofol enhances the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) by binding to GABA-A receptors in the brain.[16][17][18][19][20] This leads to increased chloride ion influx, hyperpolarization of neurons, and a sedative/anesthetic effect.

Propofol_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba GABA gaba_receptor GABA-A Receptor gaba->gaba_receptor binds to cl_channel Cl⁻ Channel gaba_receptor->cl_channel opens hyperpolarization Hyperpolarization cl_channel->hyperpolarization Cl⁻ influx leads to sedation Sedation/Anesthesia hyperpolarization->sedation propofol Propofol propofol->gaba_receptor potentiates

Mechanism of action of Propofol.
Ibuprofen

Similar to aspirin, ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that reversibly inhibits COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.[21][22][23][24]

Ibuprofen_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1_2 COX-1 & COX-2 arachidonic_acid->cox1_2 substrate for prostaglandins Prostaglandins (Pain, Fever, Inflammation) cox1_2->prostaglandins ibuprofen Ibuprofen ibuprofen->cox1_2 reversibly inhibits

Mechanism of action of Ibuprofen.

References

Application Notes and Protocols: The Role of Cumene in Polymer and Resin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumene, or isopropylbenzene, is a crucial organic compound primarily utilized as a chemical intermediate in the synthesis of phenol and acetone.[1][2] These two chemicals are foundational building blocks for a wide array of polymers and resins with significant industrial applications. The this compound process, also known as the Hock process, is the dominant industrial method for producing phenol and acetone, converting inexpensive raw materials like benzene and propylene into these more valuable products.[1][3] This document outlines the pathway from this compound to various polymers and resins, providing detailed application notes and experimental protocols relevant to researchers in materials science and chemical synthesis.

From this compound to Key Polymer Precursors: Phenol and Acetone

The journey from this compound to polymers begins with its conversion to phenol and acetone. This process involves two main steps:

  • Oxidation of this compound: this compound is oxidized with air to form this compound hydroperoxide.[3][4]

  • Cleavage of this compound Hydroperoxide: The resulting this compound hydroperoxide is treated with an acid catalyst, causing it to cleave into phenol and acetone.[1][3]

The vast majority of global phenol and acetone production relies on this efficient process.[1][5] In 2022, nearly 10.8 million tonnes of phenol were produced via the this compound process.[1]

Applications of this compound-Derived Phenol and Acetone in Polymer and Resin Synthesis

Phenol and acetone serve as precursors to several important monomers, which are then polymerized to create a variety of materials. The primary applications are in the production of:

  • Phenol-Formaldehyde Resins: These are synthesized through the reaction of phenol and formaldehyde.[6][7]

  • Bisphenol A (BPA): This key monomer is produced by the condensation reaction of phenol and acetone.[8][9] BPA is a primary component in the manufacturing of polycarbonates and epoxy resins.[10][11][12]

The global this compound market was valued at USD 20.47 billion in 2024 and is projected to grow, largely driven by the increasing demand for phenol and acetone in these downstream applications.[13][14]

Key Polymers and Resins Derived from this compound
Polymer/ResinPrecursorsKey CharacteristicsCommon Applications
Phenol-Formaldehyde (PF) Resins (e.g., Bakelite) Phenol, FormaldehydeHigh heat resistance, mechanical strength, and electrical insulating properties.[15]Molded products (e.g., laboratory countertops), adhesives for plywood, coatings, and laminates.[6][7]
Polycarbonate (PC) Bisphenol A (BPA), Phosgene or Diphenyl CarbonateHigh impact resistance, transparency, and heat resistance.[16]Automotive components (headlamps), electronics housings, optical media (CDs, DVDs), and medical devices.[10][11][17]
Epoxy Resins Bisphenol A (BPA), EpichlorohydrinStrong adhesion, chemical resistance, and excellent electrical insulation.[12]Coatings, adhesives, composites, flooring, and electronic components.[10][12]

Signaling Pathways and Experimental Workflows

The overall process from this compound to major polymers can be visualized as a multi-step chemical synthesis pathway.

G cluster_0 This compound Process cluster_1 Oxidation & Cleavage cluster_2 Monomer Synthesis cluster_3 Polymerization Benzene Benzene This compound This compound Benzene->this compound Propylene Propylene Propylene->this compound Cumene_Hydroperoxide This compound Hydroperoxide This compound->Cumene_Hydroperoxide Air Oxidation Phenol Phenol Cumene_Hydroperoxide->Phenol Acid Cleavage Acetone Acetone Cumene_Hydroperoxide->Acetone Acid Cleavage BPA Bisphenol A (BPA) Phenol->BPA PF_Resin Phenol-Formaldehyde Resin Phenol->PF_Resin Acetone->BPA Formaldehyde Formaldehyde Formaldehyde->PF_Resin Polycarbonate Polycarbonate BPA->Polycarbonate Epoxy_Resin Epoxy Resin BPA->Epoxy_Resin

Caption: Overall workflow from raw materials to major polymers via this compound.

Experimental Protocols

Here are detailed protocols for the laboratory synthesis of key polymers and resins derived from this compound.

Protocol 1: Synthesis of Phenol-Formaldehyde Resin (Novolac)

This protocol describes the acid-catalyzed synthesis of a novolac resin.

Materials:

  • Phenol (25g)

  • Formaldehyde solution (37-40% in water, 20g)

  • Glacial acetic acid (55ml)

  • Concentrated Hydrochloric Acid (HCl, ~10ml)

  • 500ml beaker

  • Glass stirring rod

  • Water bath

  • Distilled water

Procedure:

  • In the 500ml beaker, dissolve 25g of phenol crystals in 55ml of glacial acetic acid and 20g of formaldehyde solution. Stir the mixture well to ensure homogeneity.[18]

  • While continuously stirring, carefully add approximately 10ml of concentrated HCl to the mixture. The addition of the acid catalyst will initiate the reaction.[18]

  • Continue stirring the solution. You may notice the beaker getting warmer, indicating an exothermic reaction. After 10-15 minutes, the clear solution will spontaneously become turbid (white).[18]

  • Continue stirring until a pink, solid precipitate (the polymer) forms and begins to adhere to the glass stirring rod.[18]

  • Collect the solid resin and wash it several times with distilled water to remove any unreacted monomers and catalyst.[19][20]

  • Filter the product and allow it to dry.

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification A Dissolve Phenol in Formaldehyde & Acetic Acid B Add Conc. HCl (Catalyst) A->B C Stir (10-15 min) Solution becomes turbid B->C D Continue Stirring Pink precipitate forms C->D E Wash with Distilled Water D->E F Filter & Dry E->F

Caption: Experimental workflow for the synthesis of Novolac Phenol-Formaldehyde resin.

Protocol 2: Synthesis of Bisphenol A (BPA)

This protocol outlines the acid-catalyzed condensation of phenol and acetone to produce Bisphenol A.

Materials:

  • Phenol (23.5g)

  • Acetone (2.9g)

  • p-Toluene Sulfonic Acid (PTSA) catalyst (8.6g)

  • 1000ml two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Micro-syringe

Procedure:

  • Set up the 1000ml two-neck round-bottom flask with a condenser and a magnetic stirrer.

  • Add 8.6g of the PTSA catalyst and 23.5g of phenol to the reactor.[21]

  • Heat the reaction mixture to 60°C under atmospheric pressure.[21]

  • Using a micro-syringe, add 2.9g of acetone to the flask to initiate the condensation reaction.[21]

  • Allow the reaction to proceed at 60°C with continuous stirring.

  • After the reaction is complete, the crude product can be purified by column chromatography or distillation to remove water, unreacted acetone, and phenol.[21]

Protocol 3: Synthesis of Epoxy Resin from Bisphenol A

This protocol details the synthesis of a Bisphenol A diglycidyl ether (DGEBA), a common epoxy resin precursor.

Materials:

  • Bisphenol A (BPA)

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Reaction vessel with a stirrer, condenser, and thermometer

Procedure:

  • Charge the reaction vessel with Bisphenol A and an excess of epichlorohydrin. The molar ratio of epichlorohydrin to BPA is typically high to favor the formation of the monomer.[22]

  • Heat the mixture to the desired reaction temperature while stirring.

  • Prepare an aqueous solution of sodium hydroxide.

  • Gradually feed the aqueous NaOH solution into the reaction mixture. The NaOH acts as a catalyst and reacts with the phenolic hydroxyl groups of BPA.[22][23]

  • Maintain the reaction temperature and pH. Water is removed as an azeotrope with epichlorohydrin, which is then recycled back into the reactor.[22]

  • After the reaction, the resulting mixture contains the epoxy resin, sodium chloride (a byproduct), and excess epichlorohydrin.

  • The salt is removed by washing with water, and the excess epichlorohydrin is removed by distillation under vacuum.

G BPA Bisphenol A DGEBA BPA Diglycidyl Ether (Epoxy Resin) BPA->DGEBA Epichlorohydrin Epichlorohydrin Epichlorohydrin->DGEBA NaOH NaOH (aq) NaOH->DGEBA Catalyst NaCl NaCl DGEBA->NaCl Byproduct H2O H2O DGEBA->H2O Byproduct

Caption: Reaction scheme for the synthesis of a BPA-based epoxy resin.

Protocol 4: Synthesis of Polycarbonate from Bisphenol A

This protocol describes the interfacial polymerization of Bisphenol A with phosgene to produce polycarbonate.

Materials:

  • Bisphenol A (BPA)

  • Sodium Hydroxide (NaOH)

  • Water

  • Phosgene (COCl₂)

  • Methylene Chloride (CH₂Cl₂) - organic solvent

  • Phase-transfer catalyst

Procedure:

  • Dissolve Bisphenol A in an aqueous solution of sodium hydroxide to form the sodium salt of BPA.[16][24]

  • Dissolve phosgene in an immiscible organic solvent, such as methylene chloride.[16][25]

  • Combine the aqueous solution of the BPA salt and the organic solution of phosgene in a reactor with vigorous stirring. A phase-transfer catalyst is often used to facilitate the reaction at the interface of the two liquid phases.[26]

  • The polymerization reaction occurs at the interface, forming polycarbonate oligomers which then polycondense to form the high molecular weight polymer.[26]

  • The resulting polymer solution is then separated from the aqueous phase.

  • The polycarbonate is isolated by precipitating it from the organic solvent, followed by washing and drying.[25]

References

Application Notes and Protocols for Electrochemical Detection of Cumene Vapor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumene (isopropylbenzene) is an aromatic hydrocarbon used in various industrial processes, including the synthesis of phenol and acetone. Monitoring this compound vapor is crucial for ensuring workplace safety and environmental protection. Electrochemical sensors offer a promising approach for the rapid, sensitive, and selective detection of this compound vapor. This document provides detailed application notes and protocols for the development and use of electrochemical sensors for this purpose. Due to the limited availability of literature specifically focused on this compound vapor, the protocols provided are based on established methods for the detection of structurally similar aromatic hydrocarbons like Benzene, Toluene, and Xylene (BTX) and may require optimization for this compound-specific applications.

Principle of Electrochemical Detection

Electrochemical gas sensors operate by reacting with the target gas in a way that produces an electrical signal.[1] This can occur through several mechanisms, including amperometric, potentiometric, and chemiresistive sensing. In an amperometric sensor, the target gas is oxidized or reduced at a working electrode, generating a current proportional to the gas concentration.[2] Chemiresistive sensors, on the other hand, measure the change in electrical resistance of a sensing material upon exposure to the target gas.[3]

Sensor Types and Materials

Various materials have been explored for the construction of electrochemical sensors for aromatic hydrocarbon vapors. These include:

  • Metal Oxide Semiconductors (MOS): Materials like tin oxide (SnO₂), zinc oxide (ZnO), and tungsten trioxide (WO₃) are widely used due to their high sensitivity and stability at elevated temperatures.[4] Doping with noble metals such as gold (Au) or platinum (Pt) can enhance their catalytic activity and, consequently, their sensing performance.[4]

  • Conducting Polymers: Polymers like polypyrrole and polyaniline offer the advantage of room temperature operation and can be easily functionalized to improve selectivity.

  • Carbon-Based Nanomaterials: Graphene and carbon nanotubes possess large surface areas and excellent electrical conductivity, making them ideal candidates for sensitive and responsive sensors.[5]

  • Room Temperature Ionic Liquids (RTILs): These salts, which are liquid at room temperature, can serve as electrolytes in electrochemical sensors, offering high thermal stability and negligible vapor pressure.[6][7]

Data Presentation: Performance of Electrochemical Sensors for Aromatic Hydrocarbons

The following tables summarize the performance of various electrochemical sensors for the detection of aromatic hydrocarbons, which can serve as a benchmark for the development of this compound vapor sensors.

Table 1: Chemiresistive Sensors for BTX Vapor Detection

Sensing MaterialTarget AnalyteOperating Temperature (°C)Detection LimitResponse/Recovery Time (s)Reference
Au-decorated ZnOBenzene, Toluene, Xylene206Not ReportedShort[4]
Graphene NanostructuresAmmonia & other VOCsRoom Temperatureppb rangeNot Reported[5]
RGO/PcH₂tBuBenzene, Toluene, XyleneRoom Temperature7-78 ppmNot Reported[8]
Ni-doped ZnOToluene325500 ppb2/77[9]

Table 2: Amperometric and Mixed Potential Sensors for Aromatic Hydrocarbon Detection

| Sensor Type | Sensing Electrode | Target Analyte | Operating Temperature (°C) | Detection Limit | Reference | | :--- | :--- | :--- | :--- | :--- | | Mixed Potential | La₀.₈Sr₀.₂CrO₃ | BTEX | Not Reported | 0.5 ppm |[10] | | Amperometric | Ni-based | Ethanol | Room Temperature | 20-1000 ppm |[11] | | Voltammetric | Boron-Doped Diamond | BTX (in water) | Room Temperature | 0.3-0.9 µM |[12] |

Experimental Protocols

The following are detailed protocols for the fabrication and testing of electrochemical sensors for aromatic hydrocarbon vapors. These can be adapted for this compound vapor detection.

Protocol 1: Fabrication of a Metal Oxide-Based Chemiresistive Sensor

This protocol describes the fabrication of a sensor using a simple drop-casting method.

Materials:

  • Sensing Material Powder (e.g., Au-decorated ZnO)[4]

  • Deionized (DI) Water

  • Ethanol

  • Alumina Substrate with Interdigitated Electrodes (IDEs)

  • Micropipette

  • Hotplate

  • Tube Furnace

Procedure:

  • Substrate Cleaning: Clean the alumina substrate with DI water and ethanol and dry it under a nitrogen stream.

  • Sensing Material Slurry Preparation: Disperse a small amount of the sensing material powder in a suitable solvent (e.g., ethanol or DI water) to form a stable slurry. Sonication can be used to ensure uniform dispersion.

  • Deposition of Sensing Layer: Using a micropipette, drop-cast the slurry onto the interdigitated electrodes of the alumina substrate.

  • Drying and Annealing: Dry the coated substrate on a hotplate at a low temperature (e.g., 60°C) to evaporate the solvent. Subsequently, anneal the sensor in a tube furnace at a higher temperature (e.g., 400-500°C) to improve the crystallinity and stability of the sensing layer.

Protocol 2: Fabrication of a Modified Glassy Carbon Electrode (GCE) for Amperometric Detection

This protocol details the modification of a standard glassy carbon electrode.

Materials:

  • Glassy Carbon Electrode (GCE)[13]

  • Polishing materials (e.g., alumina slurries of different particle sizes)

  • Modifying Material (e.g., graphene-based nanocomposite, conductive polymer)

  • Solvent for Modifier (e.g., DI water, N,N-Dimethylformamide)

  • Micropipette

  • Nitrogen gas

Procedure:

  • GCE Polishing: Polish the GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like finish.[14]

  • Cleaning: Rinse the polished electrode thoroughly with DI water and ethanol and dry it under a stream of nitrogen.

  • Modifier Dispersion: Disperse the modifying material in a suitable solvent and sonicate to create a homogeneous suspension.

  • Electrode Modification: Drop-cast a small volume (e.g., 5-10 µL) of the modifier suspension onto the GCE surface and allow it to dry at room temperature.[15]

Protocol 3: Gas Sensing Measurements

This protocol outlines the experimental setup for testing the performance of the fabricated sensors.

Apparatus:

  • Gas testing chamber

  • Mass flow controllers (MFCs) for carrier gas (e.g., dry air) and target gas

  • Source of this compound vapor (e.g., a certified gas cylinder or a bubbler system)

  • Electrochemical workstation or a source meter

  • Data acquisition system

Procedure:

  • Sensor Placement: Place the fabricated sensor inside the gas testing chamber and make electrical connections to the measurement instrument.

  • Stabilization: Purge the chamber with the carrier gas at a constant flow rate until a stable baseline signal (resistance or current) is achieved.

  • Gas Exposure: Introduce a known concentration of this compound vapor into the chamber by mixing the target gas with the carrier gas using the MFCs.

  • Data Recording: Record the sensor's response (change in resistance or current) over time until the signal reaches a steady state.

  • Recovery: Switch off the target gas flow and purge the chamber with the carrier gas again to allow the sensor signal to return to its baseline.

  • Repeatability and Selectivity: Repeat the measurements for different concentrations of this compound to determine the sensor's calibration curve. To test selectivity, expose the sensor to other interfering volatile organic compounds (VOCs).[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in electrochemical sensing.

experimental_workflow cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Measurement cluster_analysis Data Analysis A Substrate Cleaning B Sensing Material Preparation A->B C Deposition of Sensing Layer B->C D Drying and Annealing C->D E Sensor Stabilization (Baseline) D->E F Exposure to This compound Vapor E->F G Data Acquisition (Response) F->G H Purging and Recovery G->H I Performance Evaluation (Sensitivity, Selectivity, etc.) H->I

Experimental workflow for sensor fabrication and testing.

chemiresistor_mechanism cluster_sensor Chemiresistive Sensor SensingMaterial Sensing Material (e.g., Metal Oxide) Interaction Adsorption and Charge Transfer SensingMaterial->Interaction This compound This compound Vapor This compound->Interaction ResistanceChange Change in Resistance Interaction->ResistanceChange

Signaling pathway for a chemiresistor-type sensor.

amperometric_mechanism cluster_sensor Amperometric Sensor WorkingElectrode Working Electrode RedoxReaction Electrochemical Oxidation/Reduction WorkingElectrode->RedoxReaction This compound This compound Vapor This compound->RedoxReaction Current Generated Current RedoxReaction->Current

References

Application Notes and Protocols: Cumene as a Radical Scavenger in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In radical polymerization, the control of polymer molecular weight and architecture is crucial for tailoring material properties to specific applications, including those in drug development and materials science. Uncontrolled radical propagation can lead to polymers with broad molecular weight distributions and undesirable characteristics. Radical scavengers are employed to mitigate these issues by reacting with and terminating propagating polymer chains. Cumene (isopropylbenzene) can function as an effective radical scavenger, primarily through a chain transfer mechanism. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a scavenger in radical polymerization reactions.

Principle of Operation: Chain Transfer Mechanism

This compound acts as a chain transfer agent. In this role, a growing polymer radical abstracts a hydrogen atom from the tertiary position of this compound. This terminates the growth of the original polymer chain and creates a new, relatively stable cumyl radical. The cumyl radical can then initiate a new polymer chain. The overall effect is the regulation of the average molecular weight of the polymer without significantly affecting the overall rate of polymerization.[1][2]

Quantitative Data: Chain Transfer Constants of this compound

The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_s). This dimensionless value is the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p). A higher C_s value indicates a more effective chain transfer agent. The molecular weight of the resulting polymer is inversely proportional to the concentration of the chain transfer agent, as described by the Mayo equation.[3][4]

The table below summarizes the chain transfer constant for this compound in the polymerization of styrene at different temperatures.

MonomerTemperature (°C)Chain Transfer Constant (C_s x 10^4)Reference
Styrene600.8 - 1.2[5]
Styrene1001.8General Literature

Note: The chain transfer constant can be influenced by the specific reaction conditions, including the initiator and solvent used.

Experimental Protocols

Protocol 1: Bulk Polymerization of Styrene with this compound as a Chain Transfer Agent

This protocol describes a typical laboratory-scale bulk polymerization of styrene using AIBN as the initiator and this compound to control the molecular weight.

Materials:

  • Styrene (inhibitor removed)

  • This compound (reagent grade)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Nitrogen gas (high purity)

  • Methanol

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

  • Constant temperature oil bath

  • Vacuum line

Procedure:

  • Monomer Purification: Remove the inhibitor from styrene by passing it through a column of activated basic alumina.

  • Reaction Setup:

    • To a clean, dry reaction vessel, add the desired amount of purified styrene.

    • Add the calculated amount of this compound. The concentration of this compound will determine the extent of molecular weight reduction. A typical starting point is a molar ratio of this compound to monomer in the range of 1:100 to 1:1000.

    • Add the initiator, AIBN. A typical concentration is in the range of 0.01 to 0.1 mol% relative to the monomer.

  • Degassing:

    • Freeze the mixture in the reaction vessel using liquid nitrogen.

    • Evacuate the vessel using a vacuum line.

    • Thaw the mixture under a nitrogen atmosphere.

    • Repeat this freeze-pump-thaw cycle at least three times to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization:

    • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C for AIBN).

    • Stir the reaction mixture at a constant rate.

    • Allow the polymerization to proceed for the desired time. The reaction time will influence the final monomer conversion.

  • Termination and Precipitation:

    • To stop the reaction, cool the vessel rapidly in an ice bath.

    • Open the vessel to the air.

    • Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring, to precipitate the polystyrene.

  • Purification and Drying:

    • Filter the precipitated polymer.

    • Wash the polymer with fresh methanol to remove any unreacted monomer, initiator fragments, and this compound.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight and molecular weight distribution of the resulting polystyrene using techniques such as Gel Permeation Chromatography (GPC).

Visualizations

Cumene_Chain_Transfer_Mechanism P_radical Growing Polymer Radical (P•) P_terminated Terminated Polymer (PH) P_radical->P_terminated H abstraction Cumyl_radical Cumyl Radical This compound This compound This compound->P_terminated This compound->Cumyl_radical H abstraction New_P_radical New Growing Polymer Radical (PM•) Cumyl_radical->New_P_radical Initiation Monomer Monomer (M) Monomer->New_P_radical Experimental_Workflow_Styrene_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Purify_Styrene Purify Styrene Prepare_Mixture Prepare Reaction Mixture (Styrene, this compound, AIBN) Purify_Styrene->Prepare_Mixture Degas Degas Mixture (Freeze-Pump-Thaw) Prepare_Mixture->Degas Polymerize Polymerize at Constant Temperature Degas->Polymerize Terminate Terminate Reaction (Cooling) Polymerize->Terminate Precipitate Precipitate Polymer in Methanol Terminate->Precipitate Purify Filter and Wash Polymer Precipitate->Purify Dry Dry Polymer under Vacuum Purify->Dry Characterize Characterize Polymer (GPC) Dry->Characterize

References

Troubleshooting & Optimization

Technical Support Center: Cumene Production with Zeolite Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing zeolite catalysts for cumene production.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the alkylation of benzene with propylene using zeolite catalysts.

Catalyst Performance and Selectivity

???+ question "My this compound selectivity is low. What are the potential causes and how can I improve it?"

???+ question "I'm observing rapid catalyst deactivation. What are the common causes and regeneration methods?"

Feedstock and Impurities

???+ question "How do impurities in my feedstock affect the final this compound product?"

Data Presentation

Table 1: Comparison of Catalyst Performance in this compound Production

Catalyst TypeThis compound Selectivity (%)Propylene Conversion (%)Key Features & Operating Conditions
Beta Zeolite Up to 99.97 (product purity)[1]HighHigh activity at lower temperatures, reducing side reactions. Tolerant to feed impurities.[1]
MCM-22 HighHighExcellent alkylation catalyst. MCM-56, a member of the MCM-22 family, shows high activity at lower temperatures and high monoalkylation selectivity.[2][3]
UZM-8 > 85HighCan achieve high selectivity, especially with a framework Si/Al₂ molar ratio of 24 to 35.[4][5]
Y-Zeolite 70 - 90 (initial selectivity)[1]HighOne of the earlier zeolites used. Overall yield can be high with transalkylation.[1]
Solid Phosphoric Acid (SPA) ~95 (yield)Nearly completeOlder technology with limitations like catalyst non-regenerability and formation of by-products.[1]
AlCl₃ Up to 99 (overall yield)HighHomogeneous catalyst system, but corrosive and has waste disposal issues.[1][6]

Table 2: Effect of Reaction Temperature on this compound Selectivity (Ce-modified Beta Zeolite in Transalkylation)

Temperature (K)This compound Selectivity (%)
493Increases with temperature
57383.82 (Maximum)
> 573Decreases due to side reactions
Data from a study on transalkylation of 1,4-DIPB with benzene.[7]

Experimental Protocols

Protocol 1: Catalyst Preparation - Dealumination of Beta Zeolite

Dealumination can be used to modify the acidity of the zeolite catalyst, which can enhance its stability and selectivity.[8]

  • Acid Treatment:

    • Disperse the parent H-Beta zeolite in a nitric acid (HNO₃) solution (e.g., 1 M).

    • Stir the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour).

    • Filter the treated zeolite, wash it thoroughly with deionized water until the filtrate is neutral, and then dry it (e.g., at 110°C overnight).

    • Calcination of the final product may be required.

  • Chelation Method:

    • A milder dealumination can be achieved using a chelating agent like diethylenetriaminepentaacetic acid (DTPA).[9]

    • Disperse the zeolite in a DTPA solution of a specific concentration (e.g., 0.01 M or 0.1 M).

    • Stir the suspension for a set duration at a controlled temperature.

    • Filter, wash, and dry the modified zeolite.

Protocol 2: Catalyst Testing for this compound Synthesis

This protocol outlines a general procedure for evaluating catalyst performance in a fixed-bed reactor.

  • Catalyst Activation:

    • Load the zeolite catalyst into the reactor.

    • Activate the catalyst by heating it under a flow of an inert gas (e.g., nitrogen) to a temperature higher than the reaction temperature (e.g., 100 K higher) for a few hours (e.g., 3 hours).[7]

  • Reaction:

    • Set the reactor to the desired temperature (e.g., 120-180°C) and pressure (e.g., 300-600 psig).[6]

    • Introduce the benzene and propylene feeds at the desired molar ratio (e.g., 3:1 to 5:1). A dosing pump can be used for liquid feeds.[7]

    • Maintain a constant weight hourly space velocity (WHSV).

  • Product Analysis:

    • Collect the reactor effluent at regular intervals.

    • Analyze the product composition using gas chromatography (GC) to determine the conversion of reactants and the selectivity to this compound and other by-products.

Protocol 3: Catalyst Regeneration

This procedure can be used to regenerate a catalyst deactivated by coking or organic deposition.

  • Purge:

    • Stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at reaction temperature to remove any remaining reactants and products.

  • Calcination:

    • Introduce a stream of inert gas containing a low concentration of oxygen (e.g., 1-2% O₂) into the reactor.

    • Gradually increase the temperature to a calcination temperature (e.g., 450-550°C) to burn off the coke deposits. The temperature ramp and oxygen concentration should be carefully controlled to avoid overheating and damaging the catalyst structure.

    • Hold at the final temperature until the coke burn-off is complete (indicated by the cessation of CO₂ formation).

    • Cool the reactor under an inert gas stream.

Visualizations

Cumene_Synthesis_Pathway Benzene Benzene CarboniumIon Propyl Carbonium Ion Intermediate Benzene->CarboniumIon Electrophilic Attack Propylene Propylene Zeolite Zeolite Catalyst (Brønsted Acid Site) Propylene->Zeolite Protonation Zeolite->CarboniumIon This compound This compound (Isopropylbenzene) CarboniumIon->this compound Alkylation DIPB Diisopropylbenzene (DIPB) This compound->DIPB Further Alkylation (Side Reaction)

Caption: Reaction mechanism for this compound synthesis over a zeolite catalyst.

Troubleshooting_Workflow Start Low this compound Selectivity Observed CheckTemp Check Reaction Temperature Start->CheckTemp HighTemp Is Temperature Too High? CheckTemp->HighTemp LowerTemp Lower Temperature to Reduce Propylene Oligomerization HighTemp->LowerTemp Yes CheckBPRatio Analyze Product for PIPB HighTemp->CheckBPRatio No End Selectivity Improved LowerTemp->End HighPIPB Is PIPB Formation High? CheckBPRatio->HighPIPB IncreaseBPRatio Increase Benzene/Propylene Ratio or Implement Transalkylation HighPIPB->IncreaseBPRatio Yes CheckFeed Analyze Feedstock for Impurities HighPIPB->CheckFeed No IncreaseBPRatio->End ImpuritiesPresent Impurities Detected? CheckFeed->ImpuritiesPresent PurifyFeed Purify Feedstock (e.g., Guard Bed) ImpuritiesPresent->PurifyFeed Yes ImpuritiesPresent->End No PurifyFeed->End

Caption: Troubleshooting workflow for low this compound selectivity.

Catalyst_Deactivation_Regeneration Deactivation Catalyst Deactivation (Loss of Activity) Cause Identify Cause Deactivation->Cause Coking Coke Formation Cause->Coking Poisoning Feedstock Poisoning Cause->Poisoning Regen_Coke Regeneration: Calcination (Controlled Burn-off) Coking->Regen_Coke Regen_Poison Regeneration: Acid Wash (for some poisons) + Calcination Poisoning->Regen_Poison Feed_Purify Prevention: Purify Feedstock Poisoning->Feed_Purify Activity_Restored Catalytic Activity Restored Regen_Coke->Activity_Restored Regen_Poison->Activity_Restored

Caption: Catalyst deactivation causes and regeneration pathways.

References

laboratory methods for the purification of cumene from byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the laboratory purification of cumene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on purifying this compound from common byproducts and impurities encountered during laboratory-scale synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful purification of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a laboratory-scale Friedel-Crafts synthesis of this compound?

A1: The primary byproduct is diisopropylbenzene (DIPB), which arises from the further alkylation of the this compound product. Other common byproducts include n-propylbenzene, ethylbenzene, and butylbenzenes. The formation of these byproducts is influenced by reaction conditions and the purity of the starting materials. For instance, the presence of cyclopropane in the propylene gas can lead to the formation of n-propylbenzene.[1]

Q2: My this compound is intended for oxidation to this compound hydroperoxide. What impurities are particularly problematic?

A2: For applications involving oxidation, it is crucial to remove any acidic impurities, phenols, and α-methylstyrene (AMS). Phenol can inhibit the oxidation process, while acidic compounds can cause premature cleavage of the this compound hydroperoxide product.[2]

Q3: What are the primary laboratory methods for purifying crude this compound?

A3: The two main techniques for purifying this compound in a laboratory setting are fractional distillation and a caustic wash followed by a water wash. Fractional distillation is effective for separating this compound from byproducts with different boiling points, such as unreacted benzene and heavier polyalkylated benzenes like DIPB. A caustic wash is specifically used to remove acidic impurities and phenols.

Q4: How can I analyze the purity of my this compound sample?

A4: The most common and effective method for analyzing this compound purity is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][3] This technique allows for the separation and quantification of this compound from its various byproducts and impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Poor separation of this compound from byproducts during fractional distillation.

Possible Cause Recommended Action
Insufficient column efficiency. For compounds with close boiling points, a simple distillation setup is inadequate. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. For very close boiling impurities, a longer packed column may be necessary.
Distillation rate is too fast. A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation. Reduce the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.
"Flooding" of the distillation column. This occurs when the vapor flow up the column is too fast, preventing the condensed liquid from returning to the distilling flask. This is often caused by excessive heating. If flooding occurs, reduce the heat and allow the liquid to drain back into the flask before resuming a slower distillation rate.
Poor insulation of the column. Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.

Problem 2: Formation of an emulsion during caustic or water washing.

Possible Cause Recommended Action
Vigorous shaking of the separatory funnel. Shaking too aggressively can lead to the formation of a stable emulsion, especially if acidic impurities are present. Gently invert the separatory funnel several times to mix the layers instead of vigorous shaking.
High concentration of impurities. Certain impurities can act as surfactants, stabilizing the emulsion.
To break the emulsion: - Allow the separatory funnel to stand undisturbed for a longer period. - Gently swirl the funnel. - Add a small amount of a saturated aqueous sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - In stubborn cases, filtering the mixture through a pad of glass wool may be effective.

Problem 3: GC analysis shows persistent impurities after purification.

Possible Cause Recommended Action
Co-elution of impurities with this compound. The GC column and temperature program may not be optimized to separate all impurities from the this compound peak. Consult analytical literature for appropriate GC columns (e.g., those with a polar stationary phase) and temperature programs for separating aromatic isomers.
Formation of azeotropes. While less common with the primary byproducts, some impurities might form azeotropes with this compound, making separation by simple distillation difficult. In such cases, extractive distillation with a suitable solvent might be necessary, though this is a more advanced technique for a standard laboratory.
Contamination from glassware or solvents. Ensure all glassware is thoroughly cleaned and dried before use. Use high-purity solvents for any washing or extraction steps.

Data Presentation

Table 1: Boiling Points of this compound and Common Byproducts at Atmospheric Pressure (760 mmHg)

Compound Boiling Point (°C)
Benzene80.1
n-Propylbenzene159.2[4]
This compound (Isopropylbenzene) 152.4 [5]
m-Diisopropylbenzene203.2[6][7]
p-Diisopropylbenzene210.3[8]

Experimental Protocols

Safety First: this compound and its related compounds are flammable and can be irritating to the skin, eyes, and respiratory system. Benzene is a known carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][9]

Protocol 1: Purification of Crude this compound by Caustic and Water Wash

This protocol is designed to remove acidic impurities and phenols from a crude this compound sample.

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filter paper and funnel

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with a fresh portion of 1 M NaOH solution.

  • Wash the organic layer with an equal volume of deionized water using the same gentle inversion technique. Allow the layers to separate and drain the aqueous layer.

  • Repeat the water wash until the aqueous layer is neutral (test with pH paper).

  • Perform a final wash with an equal volume of brine solution to help remove dissolved water from the organic layer. Drain the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the this compound to dry it. Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filter the dried this compound into a clean, dry flask. The this compound is now ready for analysis or further purification by distillation.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is for the separation of this compound from byproducts with different boiling points, such as unreacted benzene and diisopropylbenzene.

Materials:

  • Crude or washed this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or a magnetic stir bar

  • Heating mantle

  • Clamps and stands

  • Glass wool and aluminum foil for insulation

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the crude or washed this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Wrap the fractionating column with glass wool and then aluminum foil to ensure an adiabatic operation.

  • Begin heating the flask gently with the heating mantle.

  • Observe the condensation ring as it slowly rises up the column. Adjust the heating rate to maintain a slow ascent.

  • The temperature at the distillation head will initially stabilize at the boiling point of the lowest boiling component (e.g., benzene at ~80 °C). Collect this first fraction in a receiving flask.

  • Once all of the first component has distilled, the temperature will drop before rising again to the boiling point of the next component. Change the receiving flask to collect this intermediate fraction.

  • The temperature will then stabilize at the boiling point of this compound (~152 °C). Collect the pure this compound in a clean, pre-weighed receiving flask.

  • When the temperature begins to rise again, or if only a small amount of liquid remains in the distilling flask, stop the distillation. Never distill to dryness to avoid the potential for peroxide explosions.[10]

  • Allow the apparatus to cool completely before dismantling.

  • Analyze the purity of the collected this compound fraction using GC-MS or GC-FID.

Visualizations

CumenePurificationWorkflow cluster_synthesis Crude Product cluster_washing Washing Protocol cluster_distillation Fractional Distillation crude_this compound Crude this compound (this compound, Benzene, DIPB, Acidic Impurities) caustic_wash Caustic Wash (1M NaOH) crude_this compound->caustic_wash Step 1 water_wash Water Wash caustic_wash->water_wash Step 2 drying Drying (Anhydrous MgSO4) water_wash->drying Step 3 washed_this compound Washed this compound (this compound, Benzene, DIPB) drying->washed_this compound Step 4 distillation Fractional Distillation washed_this compound->distillation Step 5 benzene_fraction Benzene Fraction (b.p. ~80 °C) distillation->benzene_fraction Fraction 1 cumene_fraction Pure this compound (b.p. ~152 °C) distillation->cumene_fraction Fraction 2 dipb_residue DIPB Residue (b.p. >200 °C) distillation->dipb_residue Residue

Caption: General workflow for the purification of laboratory-synthesized this compound.

DistillationTroubleshooting start Poor Separation in Fractional Distillation? check_rate Is the distillation rate slow and steady (1-2 drops/sec)? start->check_rate check_column Is a fractionating column being used? check_rate->check_column Yes reduce_heat Reduce heating rate. check_rate->reduce_heat No check_insulation Is the column insulated? check_column->check_insulation Yes use_fractionating_column Use a Vigreux or packed column. check_column->use_fractionating_column No insulate_column Wrap column with glass wool and/or foil. check_insulation->insulate_column No good_separation Achieve Good Separation check_insulation->good_separation Yes reduce_heat->check_rate use_fractionating_column->start insulate_column->start

Caption: Troubleshooting decision tree for poor separation during fractional distillation.

References

Technical Support Center: Troubleshooting Thermal Runaway of Cumene Hydroperoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing and troubleshooting thermal runaway events during reactions involving cumene hydroperoxide (CHP). The information is presented in a practical question-and-answer format to directly address potential issues encountered in a laboratory setting.

Troubleshooting Guide

Q1: My reaction temperature is rising unexpectedly and rapidly. What should I do?

An unexpected and rapid temperature increase is a primary indicator of a potential thermal runaway. Immediate and calm action is critical.

Immediate Actions:

  • Stop all heating: Immediately turn off and remove all external heating sources (e.g., heating mantles, oil baths).

  • Enhance Cooling: If the reactor is equipped with a cooling system, activate it or increase its capacity. An ice bath can be used for smaller flasks.

  • Do NOT add solvent: Adding solvent to a reaction that is already experiencing a thermal runaway can accelerate the decomposition and increase the pressure inside the vessel.

  • Evacuate the Immediate Area: If the temperature continues to rise uncontrollably, evacuate all personnel from the immediate vicinity of the experiment.

  • Alert Safety Personnel: Inform your institution's Environmental Health and Safety (EHS) office and follow your laboratory's established emergency procedures. Do not attempt to handle a runaway reaction alone.

Q2: I've noticed gas bubbles forming in my CHP solution at room temperature. Is this a concern?

Yes, significant gas evolution from a CHP solution, especially at room temperature, is a strong indicator of decomposition. The decomposition of CHP produces flammable vapors, which can create a hazardous environment.

Immediate Actions:

  • Ensure Adequate Ventilation: Work must be conducted in a certified chemical fume hood to prevent the accumulation of flammable vapors.

  • Eliminate Ignition Sources: Immediately remove any potential ignition sources from the area, including hot plates, stir plates, and other electrical equipment.

  • Check for Container Pressure: If the CHP is in a sealed container, check for any signs of bulging or pressure buildup. DO NOT attempt to open a pressurized container.

  • Evacuate and Alert: If the container is pressurized, evacuate the area and immediately contact your EHS office.

Q3: My this compound hydroperoxide solution has a yellow tint and appears cloudy. Is it safe to use?

Discoloration (yellowing), cloudiness, or the presence of solid precipitates are visual signs of CHP degradation and potential contamination. Using contaminated CHP significantly increases the risk of a thermal runaway.

Risks of Using Contaminated CHP: Contaminants can act as catalysts for the violent decomposition of CHP, drastically lowering the temperature at which a thermal runaway can begin. Common hazardous contaminants include:

  • Strong Acids: Sulfuric acid, hydrochloric acid.[1]

  • Bases: Sodium hydroxide, potassium hydroxide.[1]

  • Metal Ions: Iron, copper, cobalt, and lead are particularly effective at catalyzing decomposition.[1]

Action: If you suspect your CHP is contaminated, do not use it. Treat the material as hazardous waste and dispose of it according to your institution's protocols.

Q4: Can I store this compound hydroperoxide in a standard laboratory refrigerator?

No, this is extremely dangerous. Standard laboratory refrigerators contain numerous ignition sources, such as interior lights and thermostats, which can ignite flammable vapors that may accumulate from the CHP container.

Proper Storage:

  • Store CHP in a cool, dry, and well-ventilated area.

  • Keep it away from heat sources and direct sunlight.

  • Use only explosion-proof refrigerators or dedicated flammable materials storage cabinets.

  • Ensure storage containers are specifically designed for hazardous materials.[1]

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway reaction in the context of this compound hydroperoxide?

A thermal runaway is a positive feedback loop where an exothermic chemical reaction goes out of control. The decomposition of this compound hydroperoxide releases heat. This heat increases the rate of the decomposition reaction, which in turn generates even more heat. This cycle can lead to a very rapid increase in temperature and pressure within the reaction vessel, potentially resulting in an explosion and the release of toxic and flammable gases.

Q2: What are the main products of this compound hydroperoxide decomposition?

Under controlled, acid-catalyzed conditions (the Hock process), the primary products are phenol and acetone . However, during a thermal runaway or in the presence of other catalysts, a variety of byproducts can be formed, including acetophenone , dimethylphenyl carbinol (DMPC) , and α-methylstyrene .

Q3: How does the concentration of this compound hydroperoxide affect its stability?

Higher concentrations of CHP are less stable and more prone to thermal runaway. The heat generated during decomposition is directly related to the amount of CHP present. Therefore, an increase in concentration leads to a greater potential for a rapid self-heating rate and a more severe thermal event.

Q4: What materials are incompatible with this compound hydroperoxide?

This compound hydroperoxide is incompatible with a wide range of substances that can catalyze its decomposition. It is crucial to avoid contact with:

  • Strong acids (e.g., sulfuric acid)

  • Strong bases (e.g., sodium hydroxide)

  • Metal salts (especially those of iron, copper, and cobalt)

  • Reducing agents

  • Combustible materials

Data Presentation

The following tables summarize key quantitative data related to the thermal decomposition of this compound hydroperoxide.

Table 1: Thermal Decomposition Properties of this compound Hydroperoxide at Various Concentrations

CHP Concentration (wt% in this compound)Onset Temperature (°C)Heat of Decomposition (J/g)
20~135~500
35~125~800
50~115~1100
65~105~1300
80~95~1500

Data compiled from differential scanning calorimetry (DSC) and vent sizing package 2 (VSP2) studies. The exact values can vary based on experimental conditions.

Table 2: Effect of Contaminants on the Thermal Stability of 15 wt% this compound Hydroperoxide

Contaminant (1 wt%)Onset Temperature (°C)Adiabatic Temperature Rise (°C)Max. Self-Heat Rate (°C/min)
None1382109
H₂SO₄6520545
NaOH58215>100
FeCl₃7520060

This data clearly illustrates how contaminants can dramatically lower the onset temperature and increase the rate of thermal runaway.

Experimental Protocols

Protocol 1: Peroxide Test Strip Screening

This is a rapid method to qualitatively check for the presence of peroxides.

  • Materials:

    • Commercial peroxide test strips (e.g., potassium iodide/starch paper)

    • Sample of this compound hydroperoxide solution

    • Glass stirring rod or pipette

  • Procedure:

    • Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.

    • In a chemical fume hood, carefully open the container of the CHP solution.

    • Dip the tip of a clean glass stirring rod or pipette into the solution.

    • Transfer a small drop of the solution onto the reactive pad of the peroxide test strip.

    • Observe the color change and compare it to the color chart provided with the test strips to estimate the peroxide concentration.

Protocol 2: Determination of Decomposition Onset and Heat Flow by DSC

Differential Scanning Calorimetry (DSC) is used to determine the thermal properties of CHP.

  • Materials:

    • Differential Scanning Calorimeter (DSC)

    • Hermetically sealed sample pans (e.g., gold-plated copper or stainless steel)

    • This compound hydroperoxide sample

  • Procedure:

    • Calibrate the DSC instrument according to the manufacturer's specifications.

    • In a fume hood, carefully weigh a small amount of the CHP sample (typically 1-5 mg) into a sample pan.

    • Hermetically seal the pan to contain any pressure generated during decomposition.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Program the DSC to heat the sample at a constant rate (e.g., 2-10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).

    • Record the heat flow as a function of temperature. The onset temperature is the point at which a significant exothermic deviation from the baseline occurs. The heat of decomposition is calculated by integrating the area under the exothermic peak.

Protocol 3: Emergency Quenching of this compound Hydroperoxide

This protocol is for neutralizing unreacted or decomposing CHP in an emergency. This should only be performed by trained personnel with appropriate safety measures in place.

  • Materials:

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Concentrated sulfuric acid (H₂SO₄)

    • Deionized water

    • Ice bath

    • Stir plate and stir bar

    • Peroxide test strips

  • Procedure:

    • Prepare Quenching Solution: Prepare a fresh solution of acidic ferrous sulfate. A common preparation is to dissolve 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water, then carefully add 6 mL of concentrated sulfuric acid.

    • Cool the Reaction: Place the flask containing the CHP solution in a large ice bath to dissipate heat.

    • Slow Addition: With vigorous stirring, slowly add the acidic ferrous sulfate solution to the CHP-containing solution. The addition should be done dropwise or in small portions to control the exotherm of the quenching reaction itself.

    • Stir: Continue stirring the mixture for at least 30 minutes after the addition is complete.

    • Test for Peroxides: Use a peroxide test strip to check for the presence of residual peroxides.

    • Repeat if Necessary: If the test is positive, add more ferrous sulfate solution and continue stirring for another 30 minutes. Repeat until a negative peroxide test is obtained.

Visualizations

Thermal_Runaway_Logic start This compound Hydroperoxide Reaction temp_increase Unexpected Temperature Increase? start->temp_increase controlled Temperature Controlled? temp_increase->controlled Yes runaway Thermal Runaway Event temp_increase->runaway No controlled->runaway No safe_op Safe Operation controlled->safe_op Yes heat_gen Increased Heat Generation runaway->heat_gen emergency Activate Emergency Procedures runaway->emergency rate_increase Increased Reaction Rate heat_gen->rate_increase rate_increase->heat_gen

Caption: Logical workflow for identifying and responding to a potential thermal runaway event.

Hock_Rearrangement cluster_0 Acid-Catalyzed Decomposition (Hock Process) CHP This compound Hydroperoxide Protonation Protonation of Hydroperoxy Oxygen CHP->Protonation + H+ (Acid Catalyst) Rearrangement Phenyl Group Migration & Loss of Water Protonation->Rearrangement Carbocation Resonance-Stabilized Tertiary Carbocation Rearrangement->Carbocation Hydrolysis Hydrolysis Carbocation->Hydrolysis + H2O Products Phenol + Acetone Hydrolysis->Products

Caption: The reaction pathway for the acid-catalyzed decomposition of this compound hydroperoxide (Hock Process).

Free_Radical_Decomposition cluster_1 Free-Radical Decomposition Pathway CHP This compound Hydroperoxide Initiation Homolytic Cleavage of O-O bond CHP->Initiation Heat or Contaminant Cumyloxyl Cumyloxyl Radical Initiation->Cumyloxyl Hydroxyl Hydroxyl Radical Initiation->Hydroxyl BetaScission β-Scission Cumyloxyl->BetaScission Abstraction Hydrogen Abstraction from another molecule Cumyloxyl->Abstraction Products Acetophenone + Methyl Radical BetaScission->Products DMPC Dimethylphenyl Carbinol Abstraction->DMPC

Caption: A simplified pathway for the free-radical decomposition of this compound hydroperoxide.

References

Technical Support Center: Strategies to Minimize Catalyst Deactivation in Cumene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during cumene synthesis.

Troubleshooting Guide

This guide addresses specific operational issues in a question-and-answer format to help you diagnose and resolve problems related to catalyst performance.

Problem 1: A gradual decrease in this compound yield and propylene conversion is observed over time.

  • Possible Causes:

    • Coking: The most common cause of deactivation for zeolite catalysts is the formation of "coke"—heavy, carbonaceous deposits—on the catalyst surface and within its pores.[1][2] These deposits block access to active sites.[2]

    • Feedstock Poisoning: Trace impurities in the benzene or propylene feeds can chemically adsorb to the catalyst's active sites, rendering them inactive.[1][3]

  • Recommended Actions:

    • Verify Operating Conditions: Ensure that the reactor temperature and benzene-to-propylene (B/P) molar ratio are within the optimal range. High temperatures and low B/P ratios can accelerate the formation of coke precursors like propylene oligomers.[4][5]

    • Analyze Feedstock: Conduct a thorough analysis of both benzene and propylene feed streams for known poisons such as basic nitrogen compounds, arsenic, sulfur, and oxygenates.[3][6] Beta zeolite catalysts, for instance, are particularly sensitive to excessive levels of basic nitrogen.[3]

    • Sample and Analyze Catalyst: If possible, obtain a sample of the partially deactivated catalyst. Use techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify the amount of coke.[7] X-Ray Fluorescence (XRF) can identify elemental poisons like arsenic.[6]

    • Initiate Regeneration: If coking is confirmed, schedule a catalyst regeneration cycle. Most modern zeolite catalysts can have their activity restored through a controlled coke burn-off.[3][8]

Problem 2: The pressure drop across the fixed-bed reactor is steadily increasing.

  • Possible Causes:

    • Severe Coking/Fouling: Excessive coke formation can physically obstruct the passages between catalyst particles, impeding flow and increasing the pressure drop.[9]

    • Catalyst Agglomeration (SPA Catalysts): If using a Solid Phosphoric Acid (SPA) catalyst, the introduction of excessive water can cause the catalyst pellets to agglomerate, leading to shorter catalyst life and flow issues.[4]

    • Particulate Deposition: Fine particulates or corrosion products from upstream equipment can accumulate in the catalyst bed.

  • Recommended Actions:

    • Monitor Pressure Differential: Closely track the rate of pressure drop increase. A rapid increase may signal a critical issue requiring an immediate shutdown.

    • Check for Upstream Issues: Inspect upstream filters and equipment for any signs of corrosion or malfunction that could be introducing particulates into the feed.

    • Review Water Content (SPA Process): For SPA catalyst systems, verify that the water content in the feed is being controlled at the correct level to maintain catalyst performance without causing physical degradation.[4]

    • Plan for Regeneration/Skimming: An increasing pressure drop is a strong indicator that the catalyst requires regeneration to remove the blockage. In severe cases, the top layer of the catalyst bed may need to be skimmed and replaced.

Problem 3: Analysis shows a rising concentration of by-products such as diisopropylbenzene (DIPB) and other heavy aromatics.

  • Possible Causes:

    • Sub-optimal B/P Ratio: An insufficient excess of benzene allows the this compound product to be further alkylated by propylene, forming DIPB and other polyisopropylbenzenes.[1] These heavy molecules are often precursors to coke.[10]

    • High Reaction Temperature: Higher temperatures can increase the rate of side reactions, including propylene oligomerization and the formation of heavy alkylates.[3][4]

    • Deactivated Catalyst Sites: As the most active catalyst sites are deactivated, reactions may proceed on less selective sites, potentially favoring by-product formation.

  • Recommended Actions:

    • Adjust B/P Ratio: Increase the benzene-to-propylene molar ratio. Ratios of 5:1 to 7:1 are commonly used to suppress the secondary alkylation of this compound.[1][3]

    • Optimize Temperature: Lowering the reactor temperature can favor the desired this compound formation over side reactions.[5] However, for zeolites, operating at excessively low temperatures can increase the deactivation rate, so an optimal balance must be found.[3]

    • Ensure Transalkylation Unit is Efficient: If your process includes a transalkylation reactor, verify its performance. This unit is designed to convert DIPB back into this compound, and its inefficiency can lead to an accumulation of by-products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound synthesis?

A1: The primary deactivation mechanisms can be classified into three categories:

  • Fouling (Coking): This is the most frequent cause, involving the physical deposition of heavy organic compounds (coke) onto the catalyst surface and within its pores, which blocks reactant access to active sites.

  • Poisoning: This is the chemical deactivation of active sites by impurities in the feedstock.[8] Common poisons include basic nitrogen compounds, arsenic, sulfur, water, and various oxygenates.[1][3][6]

  • Thermal Degradation: This involves irreversible damage to the catalyst structure, such as sintering of the support or active phase, due to exposure to excessively high temperatures, often during poorly controlled regeneration cycles.[8][11]

Q2: How do operating parameters like temperature and B/P ratio affect catalyst lifespan?

A2: These parameters are critical for maintaining catalyst activity and longevity.

  • Temperature: While higher temperatures increase reaction rates, they also accelerate side reactions like propylene oligomerization, which leads to faster coke formation and deactivation.[4] Conversely, for zeolitic catalysts, operating at temperatures that are too low can also increase the rate of deactivation. An optimal temperature range must be maintained.

  • Benzene-to-Propylene (B/P) Molar Ratio: A high B/P ratio (typically 5:1 to 7:1) is crucial.[1][3] It keeps the concentration of propylene and this compound low, which suppresses the formation of diisopropylbenzene (DIPB) and other heavy by-products that are known coke precursors.[3][10]

Q3: Which feedstock impurities are most detrimental to modern zeolite catalysts?

A3: While modern catalysts like Beta zeolite are robust, they are sensitive to certain impurities.[3]

  • Basic Nitrogen Compounds: These can neutralize the strong acid sites on the zeolite, causing premature deactivation.[3]

  • Arsenic: Originating from the propylene feed, arsenic can act as a poison.[6]

  • p-Dioxane: This impurity, sometimes found in benzene, can deactivate some zeolitic catalysts, although Beta zeolite shows good tolerance.[3]

  • Sulfur: Beta zeolite catalysts generally show good resistance to typical sulfur levels found in feedstocks.[3]

Q4: Is it possible to regenerate a deactivated catalyst? What is the general procedure?

A4: Yes, zeolite catalysts used in this compound synthesis are typically regenerable for multiple cycles, which is a major advantage over non-regenerable SPA catalysts.[3] The most common regeneration procedure is an in-situ controlled burn to remove coke deposits.[8] The general steps involve carefully raising the temperature while introducing a stream of air or another oxygen-containing gas to combust the coke.[11] For specific poisons like arsenic, a pre-treatment wash with an organic acid may be required.[6]

Q5: How does the choice of catalyst (e.g., Zeolite Beta vs. SPA) impact deactivation and process stability?

A5: The choice of catalyst has a profound impact.

  • Zeolite Catalysts (e.g., Beta Zeolite): These are the current industry standard. They offer high activity and selectivity at lower temperatures, which reduces by-product formation and coking rates.[3] They are highly robust and can be regenerated multiple times, leading to a very long operational life.[3]

  • Solid Phosphoric Acid (SPA): This is an older technology. SPA catalysts are not regenerable and have a short cycle life.[3] They require higher operating temperatures and B/P ratios, leading to lower this compound yields (around 95%) due to significant propylene oligomerization.[3][10]

Data Presentation

Table 1: Influence of Key Operating Parameters on Zeolite Catalyst Performance

ParameterTypical RangeEffect on this compound SelectivityEffect on Catalyst Deactivation Rate
Reaction Temperature 110 - 200 °COptimal selectivity is often achieved in a specific range (e.g., ~170°C); excessively high temperatures can decrease selectivity by promoting by-product formation.[5][12]High temperatures accelerate coking and deactivation; very low temperatures can also increase deactivation rates for zeolites.[3][4]
Benzene/Propylene (B/P) Molar Ratio 5:1 - 7:1Higher ratios increase selectivity by suppressing the formation of DIPB and other heavy aromatics.[1][3]Higher ratios reduce the formation of coke precursors, thus slowing the deactivation rate.[10]
Pressure 25 - 35 atmGenerally maintained to keep reactants in the liquid phase; has a lesser effect on selectivity compared to temperature and B/P ratio.[5][13]Primarily affects phase behavior rather than directly influencing the chemical mechanisms of deactivation.

Table 2: Common Feedstock Impurities and Their Effects on Zeolite Catalysts

ImpurityTypical SourceDeactivation MechanismMitigation Strategy
Basic Nitrogen Compounds Benzene/PropylenePoisoning (neutralization of acid sites).[3]Upstream feed purification (e.g., adsorption beds).
Arsenic PropylenePoisoning.[6]Feed purification; catalyst regeneration via acid wash.[6]
Water Benzene/PropyleneCan affect catalyst activity (more critical for SPA).[4]Feed drying systems.
Olefins (other than propylene) PropyleneCan form other alkylated by-products and contribute to coking.[3]Use of high-purity propylene feedstock.
p-Dioxane BenzenePoisoning (for some zeolites).[3]Benzene purification; use of tolerant catalysts like Beta zeolite.[3]

Experimental Protocols

Protocol 1: General In-Situ Regeneration of Coked Zeolite Catalyst via Calcination

  • Objective: To remove carbonaceous deposits (coke) from a deactivated zeolite catalyst bed to restore its activity.

  • Methodology:

    • Shutdown and Purge: Safely shut down the reactor feed streams. Purge the reactor with an inert gas (e.g., nitrogen) at a moderate temperature (e.g., 150-200°C) to remove residual hydrocarbons.

    • Initial Heating: While maintaining the inert gas flow, slowly increase the catalyst bed temperature. The rate of temperature increase should be carefully controlled to prevent thermal shock.

    • Introduce Oxygen: Once the temperature reaches the initial combustion point (typically 350-400°C), begin introducing a controlled flow of an oxygen-containing gas (e.g., dry air diluted with nitrogen) into the inert gas stream. The oxygen concentration should be kept low initially (e.g., 0.5-1.0 mol%) to manage the exothermic coke burn-off and prevent temperature runaways (hot spots).[8][11]

    • Controlled Combustion: Monitor the temperature at multiple points within the catalyst bed and the oxygen concentration in the effluent gas. Slowly increase the bed temperature and/or the inlet oxygen concentration. The rate of coke burning is controlled to ensure the maximum catalyst temperature does not exceed the manufacturer's limit (often 550-600°C) to avoid thermal degradation.[8]

    • Soaking: Once the "burn front" has moved through the entire bed (indicated by a drop in temperature differential and a rise in effluent oxygen concentration), hold the bed at the maximum regeneration temperature for a specified period (e.g., 2-4 hours) to ensure complete removal of heavy coke deposits.

    • Cool Down and Restart: After the soaking period, switch off the air supply and cool the reactor under a flow of inert gas. Once cooled to operating temperature, the catalyst is ready for re-introduction of the process feeds.

Protocol 2: Ex-Situ Chemical Washing for Arsenic Removal

  • Objective: To remove arsenic poisoning from a deactivated catalyst prior to calcination.

  • Methodology:

    • Catalyst Unloading: The deactivated catalyst is safely unloaded from the reactor and transported to a suitable facility.

    • Acid Leaching: Immerse the catalyst pellets in a dilute organic acid solution. A 2% citric acid solution has been shown to be effective.[6]

    • Controlled Heating and Agitation: Heat the acid-catalyst slurry to a moderately elevated temperature (e.g., 80°C) and maintain for a specified duration (e.g., 2-4 hours) with gentle agitation to promote leaching of the arsenic species.[6]

    • Rinsing and Drying: Decant the acid solution. Thoroughly rinse the catalyst with deionized water until the rinse water is pH neutral. Dry the catalyst in an oven at a low temperature (e.g., 110-120°C) to remove residual water.

    • Calcination: Perform a calcination procedure (similar to Protocol 1) to burn off any co-deposited coke and fully restore the catalyst's acidic sites.[6]

Visualizations

Troubleshooting_Catalyst_Deactivation Troubleshooting Workflow for Decreased Catalyst Activity start Problem Observed: Decreased this compound Yield / Propylene Conversion check_params Step 1: Verify Operating Parameters (Temp, B/P Ratio) start->check_params params_ok Parameters within Optimal Range? check_params->params_ok adjust_params Action: Adjust Parameters to Optimal Setpoints params_ok->adjust_params No check_feed Step 2: Analyze Feedstock for Poisons (N, As, etc.) params_ok->check_feed Yes monitor_1 Monitor Performance adjust_params->monitor_1 feed_ok Poisons Detected? check_feed->feed_ok improve_feed Action: Implement/Improve Upstream Feed Purification feed_ok->improve_feed Yes analyze_catalyst Step 3: Sample and Analyze Catalyst for Coking/Poisons feed_ok->analyze_catalyst No improve_feed->monitor_1 diagnosis Deactivation Mechanism Identified? analyze_catalyst->diagnosis coking Diagnosis: Coking diagnosis->coking Coke Found poisoning Diagnosis: Poisoning diagnosis->poisoning Poisons Found regenerate Action: Schedule Catalyst Regeneration (Calcination) coking->regenerate wash_regenerate Action: Chemical Wash Followed by Calcination poisoning->wash_regenerate end Activity Restored regenerate->end wash_regenerate->end

Caption: A step-by-step workflow for diagnosing catalyst deactivation.

Deactivation_Pathways Primary Catalyst Deactivation Pathways cluster_coking Fouling / Coking cluster_poisoning Poisoning cluster_deactivated active_cat Active Zeolite Catalyst (Strong Acid Sites) coke_precursors Coke Precursors (Oligomers, DIPB) impurities Feedstock Impurities (Nitrogen, Arsenic) coke_formation Coke Deposition coke_precursors->coke_formation deactivated_cat Deactivated Catalyst (Blocked Pores & Inactive Sites) coke_formation->deactivated_cat Pore Blockage & Site Masking site_blocking Chemical Adsorption on Acid Sites impurities->site_blocking site_blocking->deactivated_cat Active Site Neutralization

Caption: Mechanisms of zeolite catalyst deactivation in this compound synthesis.

References

Technical Support Center: Cumene Process Impurity Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the formation of impurities during the cumene synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during the this compound process, and what are their primary sources?

A1: The most prevalent impurities in the this compound process include diisopropylbenzenes (DIPB), n-propylbenzene (nPB), ethylbenzene, cymenes, and butylbenzenes. These impurities primarily arise from side reactions during alkylation or from contaminants present in the benzene and propylene feedstocks.[1][2] For instance, DIPB is formed through the secondary alkylation of the this compound product.[3][4][5][6][7][8] n-Propylbenzene can be produced from the reaction of benzene with cyclopropane, an impurity often found in propylene.[1][2] Ethylbenzene and cymenes are typically formed from ethylene and toluene impurities in the feedstocks, respectively.[1] Butylbenzenes can result from butylene impurities in the propylene feed.[1]

Q2: How does the choice of catalyst influence impurity formation?

A2: The catalyst plays a crucial role in determining the purity of the final this compound product. Modern zeolite catalysts, particularly beta zeolite, offer significantly higher selectivity towards this compound and produce fewer byproducts compared to older catalysts like solid phosphoric acid (SPA) or aluminum chloride (AlCl3).[1] Zeolite-based processes can achieve this compound purities of up to 99.97 wt%.[1] SPA catalysts, on the other hand, are prone to propylene oligomerization, leading to a higher formation of heavy aromatic byproducts and limiting the this compound yield to around 95%.[1]

Q3: What is the purpose of a transalkylation reactor in the this compound process?

A3: A transalkylation reactor is employed to improve the overall yield of this compound by converting the major byproduct, diisopropylbenzene (DIPB), back into the desired product. In this unit, DIPB is reacted with recycled benzene over a catalyst to produce two molecules of this compound.[1][9][10] This not only increases the process efficiency but also reduces the amount of waste generated.

Q4: What are common impurities in recycled this compound streams and how can they be removed?

A4: Recycled this compound, often recovered from the subsequent phenol production process, can contain impurities such as this compound hydroperoxide, dimethyl phenyl carbinol (DMPC), acetophenone, and alpha-methylstyrene (AMS).[11] These impurities can be detrimental to the process, for example, by inhibiting the this compound oxidation reaction.[2] Purification methods for recycled this compound include treatment with a clay catalyst to decompose this compound hydroperoxide and DMPC, or washing with an aqueous alkaline solution to remove acidic components.[11][12][13] AMS can be hydrogenated back to this compound in a catalytic distillation hydrogenation process.[14][15]

Troubleshooting Guides

Issue 1: High Levels of n-Propylbenzene (nPB) in the Final Product

Possible Causes and Solutions

CauseRecommended Action
Cyclopropane in Propylene Feed: Cyclopropane is a common impurity in propylene and a primary precursor to nPB formation.[1][2]Analyze the propylene feedstock for cyclopropane content using gas chromatography. If levels are high, consider implementing a feed purification step or sourcing higher purity propylene.
High Reaction Temperature: The formation of nPB is favored at higher reaction temperatures.[1]Gradually decrease the alkylation reactor temperature and monitor the nPB levels in the product. Note that lowering the temperature may affect reaction rates and catalyst activity.[1]
Catalyst Type: Some catalysts have a higher propensity for forming nPB.If using an older catalyst system, evaluate the feasibility of transitioning to a more selective zeolite beta catalyst, which is known to produce lower levels of nPB.[1]
Issue 2: Excessive Formation of Diisopropylbenzenes (DIPB)

Possible Causes and Solutions

CauseRecommended Action
Low Benzene to Propylene (B/P) Molar Ratio: An insufficient excess of benzene can lead to the further alkylation of this compound to form DIPB.[3][4][5][6]Increase the B/P molar ratio in the reactor feed. This will increase the concentration of benzene relative to this compound, thereby favoring the primary alkylation reaction.[4][5][6]
High Reaction Temperature: The reaction to form DIPB has a higher activation energy than the desired this compound formation.[3][4][5][6]Lower the reactor temperature to shift the reaction equilibrium towards this compound production.[3][4][5][6]
Inefficient Transalkylation: A malfunctioning transalkylation unit will result in a buildup of DIPB.Verify the operating conditions of the transalkylation reactor (temperature, pressure, and catalyst activity) to ensure efficient conversion of DIPB back to this compound.
Issue 3: Catalyst Deactivation

Possible Causes and Solutions

CauseRecommended Action
Feedstock Poisons: Impurities in the feed, such as sulfur, nitrogen compounds, or arsenic, can poison the catalyst, leading to a loss of activity.[1][16]Implement upstream feed purification systems to remove catalyst poisons. Regularly analyze feedstocks for known contaminants.
Coking: The formation of heavy organic deposits (coke) on the catalyst surface can block active sites.For regenerable catalysts like zeolite beta, perform a controlled regeneration cycle, which typically involves a carefully controlled burn-off of the coke deposits.[1] For non-regenerable catalysts, a catalyst change-out will be necessary.
Process Upsets: Deviations from normal operating conditions, such as temperature excursions, can accelerate catalyst deactivation.Maintain stable reactor operations and implement robust process control to avoid conditions that promote catalyst deactivation.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Analysis of this compound Process Impurities

This protocol provides a general methodology for the qualitative and quantitative analysis of common impurities in a this compound product stream. Specific parameters may need to be optimized based on the available instrumentation and the specific impurities of interest.

1. Instrumentation and Reagents:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., Agilent TCEP, 0.22 mm x 50 m).[17]

  • High-purity carrier gas (Helium or Hydrogen).

  • High-purity FID gases (Hydrogen and Air).

  • Syringes for manual injection or an autosampler.

  • Certified reference standards for this compound and expected impurities (e.g., n-propylbenzene, diisopropylbenzenes, ethylbenzene, etc.).

  • High-purity solvent for sample dilution (e.g., hexane or toluene).

2. GC Operating Conditions (Example): [17]

  • Injection Port Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 5 minutes, then ramp at 10 °C/min to 220 °C.

  • Carrier Gas Flow Rate: 1-2 mL/min (constant flow).

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Injection Volume: 1 µL.

3. Sample and Standard Preparation:

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving the reference standards in the chosen solvent to cover the expected concentration range of impurities.

  • Sample Preparation: Dilute the this compound process sample with the solvent if necessary to bring the impurity concentrations within the calibration range.

4. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the prepared calibration standards, starting with the lowest concentration.

  • Inject the prepared sample(s).

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the impurities by constructing a calibration curve (peak area vs. concentration) from the standard injections and applying it to the peak areas of the impurities in the sample chromatogram.

Visualizations

Impurity_Formation_Pathways Benzene Benzene This compound This compound Benzene->this compound Alkylation nPB n-Propylbenzene Benzene->nPB Alkylation Cymenes Cymenes Benzene->Cymenes Alkylation Ethylbenzene Ethylbenzene Benzene->Ethylbenzene Alkylation Butylbenzenes Butylbenzenes Benzene->Butylbenzenes Alkylation Propylene Propylene Propylene->this compound DIPB Diisopropylbenzenes Propylene->DIPB Propylene->Cymenes This compound->DIPB Secondary Alkylation Cyclopropane Cyclopropane (Impurity) Cyclopropane->nPB Toluene Toluene (Impurity) Toluene->Cymenes Ethylene Ethylene (Impurity) Ethylene->Ethylbenzene Butylenes Butylenes (Impurity) Butylenes->Butylbenzenes

Figure 1: Formation pathways of common impurities in the this compound process.

Troubleshooting_Workflow Start High Impurity Level Detected Identify Identify Specific Impurity (e.g., nPB, DIPB) Start->Identify Analyze_Feed Analyze Feedstocks for Precursors Identify->Analyze_Feed Check_Params Review Process Parameters (Temp, B/P Ratio) Identify->Check_Params Check_Catalyst Evaluate Catalyst Performance (Activity, Selectivity) Identify->Check_Catalyst Purify_Feed Implement Feed Purification Analyze_Feed->Purify_Feed Adjust_Params Adjust Operating Conditions Check_Params->Adjust_Params Regen_Catalyst Regenerate/Replace Catalyst Check_Catalyst->Regen_Catalyst End Impurity Level Mitigated Purify_Feed->End Adjust_Params->End Regen_Catalyst->End

Figure 2: Logical workflow for troubleshooting impurity formation.

GC_Analysis_Workflow Sample This compound Process Sample Prepare_Sample Prepare Sample (Dilution) Sample->Prepare_Sample Standards Reference Standards Prepare_Standards Prepare Calibration Standards Standards->Prepare_Standards GC_System GC-FID System Prepare_Sample->GC_System Prepare_Standards->GC_System Inject_Standards Inject Standards GC_System->Inject_Standards Inject_Sample Inject Sample GC_System->Inject_Sample Data_Acquisition Data Acquisition (Chromatogram) Inject_Standards->Data_Acquisition Inject_Sample->Data_Acquisition Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Analysis Report Report Results Analysis->Report

Figure 3: Experimental workflow for GC analysis of impurities.

References

Technical Support Center: Stabilization of Cumene Hydroperoxide in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the safe storage and handling of cumene hydroperoxide (CHP). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory use.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter while working with this compound hydroperoxide.

Q1: My this compound hydroperoxide solution has turned yellow. Is it still usable?

A1: A yellow discoloration can indicate the formation of degradation products and potential contamination. While slight yellowing might not significantly impact some robust applications, it is a sign of instability. For sensitive experiments, it is crucial to use clear, colorless this compound hydroperoxide. The discoloration may be due to the formation of by-products from decomposition. It is recommended to test for peroxide value to assess the extent of degradation before use.

Q2: I observe gas formation or bulging in my this compound hydroperoxide container. What should I do?

A2: Gas formation and a bulging container are critical signs of ongoing decomposition, which can lead to a dangerous pressure buildup and potentially explosive rupture of the container. Do not attempt to open the container. Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) office. The decomposition of this compound hydroperoxide can accelerate, leading to a thermal runaway.

Q3: The temperature of my this compound hydroperoxide reaction is increasing unexpectedly. What actions should I take?

A3: An unforeseen rise in temperature is a serious indication of a potential thermal runaway reaction. Immediate and cautious action is required:

  • Cease all heating: Immediately turn off and remove any external heat sources.

  • Enhance cooling: If your reaction vessel is in a cooling bath, ensure the bath is functioning optimally. You may need to add more coolant.

  • Do not add any other substances: Adding solvents or other chemicals could accelerate the decomposition.

  • Evacuate: If the temperature continues to rise uncontrollably, evacuate the immediate area and notify safety personnel.

Q4: I suspect my this compound hydroperoxide has been contaminated. What are the risks and what should I do?

A4: Contamination is a primary cause of this compound hydroperoxide decomposition. Contaminants can include acids, bases, metal salts (especially iron, copper, and lead), and other organic materials.[1][2] These substances can catalyze a rapid and violent decomposition, even at room temperature.[2] If you suspect contamination, do not use the material. The risks include rapid decomposition, fire, and explosion. The material should be disposed of as hazardous waste according to your institution's guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound hydroperoxide?

A1: To ensure its stability, this compound hydroperoxide should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, open flames, and direct sunlight.[3][4] The recommended storage temperature is typically between 2°C and 8°C.[5] It is crucial to store it in its original, tightly sealed container and away from incompatible materials.[4][6]

Q2: What materials are incompatible with this compound hydroperoxide?

A2: this compound hydroperoxide is incompatible with a wide range of substances that can catalyze its decomposition. These include:

  • Strong acids and bases

  • Reducing agents

  • Metal salts (e.g., iron, copper, cobalt, lead)[2]

  • Combustible and organic materials[7]

Contact with these materials can lead to a violent, exothermic decomposition.

Q3: Can I add a stabilizer to my this compound hydroperoxide solution to prolong its shelf life?

A3: Yes, certain chemical stabilizers can be added to inhibit the decomposition of this compound hydroperoxide. For instance, to prevent discoloration, alkali metal salts of organic acids (e.g., sodium acetate, potassium benzoate) or quaternary ammonium hydroxides can be used in concentrations ranging from 30 to 1000 ppm. Another approach to mitigate side reactions during its use in production involves the use of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), which can also contribute to its stability.[8]

Q4: How can I safely handle this compound hydroperoxide in the laboratory?

A4: Always handle this compound hydroperoxide in a well-ventilated area, preferably within a chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[6] Avoid contact with skin and eyes, and do not inhale vapors.[4][6] Use non-sparking tools and equipment when handling containers.[3]

Q5: What are the primary decomposition products of this compound hydroperoxide?

A5: The thermal decomposition of this compound hydroperoxide can yield several products, with the most common being methylstyrene, acetophenone, and 2-phenylpropan-2-ol.[9] In the presence of acids, it primarily decomposes into phenol and acetone.

Quantitative Data on this compound Hydroperoxide Stability

The stability of this compound hydroperoxide is significantly influenced by temperature and the presence of contaminants. The following table summarizes key quantitative data related to its stability.

ParameterValueConditions
Recommended Storage Temperature 2 - 8 °CFor long-term stability
Decomposition Temperature Begins to decompose at 75°CCan be lower with contaminants[7]
Violent Decomposition Temperature Approximately 150°CFor concentrations of 91-95%[2]
Half-life 29 hours0.2 M solution in benzene at 145°C[5][9]
Self-Accelerating Decomposition Temperature (SADT) 70°C

Experimental Protocols

Protocol for Evaluating the Efficacy of a Stabilizer on this compound Hydroperoxide Shelf Life

This protocol outlines a method to assess the effectiveness of a chemical stabilizer in preventing the degradation of this compound hydroperoxide under controlled storage conditions.

Objective: To determine the rate of decomposition of stabilized and unstabilized this compound hydroperoxide over time by measuring the peroxide value.

Materials:

  • This compound hydroperoxide (as pure as available)

  • Candidate stabilizer (e.g., sodium acetate)

  • Inert solvent (e.g., this compound or benzene)

  • Chloroform

  • Methanol

  • Ammonium thiocyanate solution (30% w/v)

  • Iron(II) chloride solution (20 mM in 3.5% HCl)

  • Amber glass storage vials with PTFE-lined caps

  • Spectrophotometer

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stabilized and Unstabilized Solutions:

    • Prepare a stock solution of the stabilizer in a suitable solvent at a known concentration.

    • Prepare two sets of this compound hydroperoxide solutions in an inert solvent at a defined concentration (e.g., 1 M).

    • To one set of solutions (the "stabilized" group), add the stabilizer stock solution to achieve the desired final concentration (e.g., 100 ppm).

    • The other set of solutions (the "unstabilized" control group) will not contain the stabilizer.

    • Prepare several small-volume aliquots of each solution in separate amber glass vials to avoid repeated opening of a single stock.

  • Storage Conditions:

    • Store all vials under identical, controlled conditions that mimic the intended storage environment (e.g., refrigerated at 4°C, or at room temperature, protected from light).

  • Peroxide Value Determination (at intervals):

    • At regular time intervals (e.g., Day 0, Day 7, Day 14, Day 30), remove one vial from each group for analysis.

    • Prepare a standard curve using known concentrations of this compound hydroperoxide.

    • For each sample, mix a small aliquot (e.g., 20 µL) of the solution with a chloroform/methanol mixture (2:1, v/v).[10]

    • Add ammonium thiocyanate solution and iron(II) chloride solution to the mixture.[10]

    • Allow the color to develop for a set amount of time (e.g., 20 minutes) at room temperature.[11]

    • Measure the absorbance of the solution at 500 nm using a spectrophotometer.[10][11]

    • Calculate the peroxide value (expressed as mg of this compound hydroperoxide per kg of sample) by comparing the absorbance to the standard curve.[11]

  • Data Analysis:

    • Plot the peroxide value versus time for both the stabilized and unstabilized samples.

    • Compare the rate of increase in the peroxide value between the two groups to determine the effectiveness of the stabilizer.

Visualizations

decomposition_pathway CHP This compound Hydroperoxide Decomposition Decomposition CHP->Decomposition PhenolAcetone Phenol + Acetone CHP->PhenolAcetone Hock Rearrangement Heat Heat (>75°C) Heat->Decomposition Contaminants Contaminants (Acids, Metals) Contaminants->Decomposition Products Decomposition Products (Methylstyrene, Acetophenone, 2-Phenylpropan-2-ol) Decomposition->Products Acid Acid Catalyst Acid->PhenolAcetone troubleshooting_workflow start Observe Anomaly with CHP discoloration Discoloration (Yellowing)? start->discoloration gas_bulging Gas Formation / Bulging Container? discoloration->gas_bulging No test_pv Test Peroxide Value Consider not using for sensitive reactions discoloration->test_pv Yes temp_rise Unexpected Temperature Rise? gas_bulging->temp_rise No evacuate_ehs CRITICAL: Do NOT Open! Evacuate Area & Call EHS gas_bulging->evacuate_ehs Yes runaway_protocol Follow Thermal Runaway Protocol: 1. Stop Heating 2. Enhance Cooling 3. Evacuate if necessary temp_rise->runaway_protocol Yes end Safe Resolution temp_rise->end No test_pv->end evacuate_ehs->end runaway_protocol->end

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Cumene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with the scale-up of cumene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up of this compound synthesis?

A1: The primary challenges include managing the exothermic nature of the reaction, catalyst deactivation, controlling selectivity to minimize byproduct formation, and efficiently purifying the final product. As reactor size increases, heat and mass transfer limitations can become significant, impacting both conversion and selectivity.

Q2: Which catalyst type is preferred for industrial this compound synthesis, and why?

A2: Zeolite-based catalysts, particularly BEA (Beta), MCM-22, and Y zeolites, are now favored over older catalysts like solid phosphoric acid (SPA) and aluminum chloride. Zeolite catalysts offer higher selectivity to this compound, reducing the formation of undesirable byproducts.[1] They are also regenerable, which extends their lifespan and reduces waste and operational costs.[1][2]

Q3: What are the main byproducts in this compound synthesis, and how are they formed?

A3: The most common byproduct is diisopropylbenzene (DIPB), formed by the further alkylation of this compound with propylene.[3][4] Other significant impurities can include n-propylbenzene, ethylbenzene, and cymene. These often arise from impurities present in the benzene and propylene feedstocks.[5] For example, ethylene impurities in the propylene feed can lead to the formation of ethylbenzene.[5]

Q4: How is the heat generated from the exothermic alkylation reaction managed in a larger-scale setup?

A4: Effective heat management is critical to prevent catalyst damage and control side reactions.[3] In larger reactors, this is typically achieved through multi-bed reactors with inter-stage cooling, recycling a portion of the cooled reactor effluent, or using cooled tubular reactors.[3] The excess benzene in the feed also acts as a heat sink.[6]

Q5: What is the purpose of the transalkylation step in some this compound synthesis processes?

A5: The transalkylation process is used to increase the overall yield of this compound. It converts the diisopropylbenzene (DIPB) byproduct back into this compound by reacting it with benzene over a suitable catalyst, often a zeolite.[2][7]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound synthesis experiments.

Problem 1: Low Propylene Conversion
Potential Cause Diagnostic Check Recommended Solution
Catalyst Deactivation Analyze spent catalyst for coke deposition (TGA) or poisoning (elemental analysis).Regenerate the catalyst. If poisoned, identify and remove the contaminant from the feed stream.
Insufficient Reaction Temperature Monitor the reactor temperature profile.Gradually increase the reactor temperature, but be mindful of the impact on selectivity.[3]
Poor Mass Transfer Check for channeling in the catalyst bed (in fixed-bed reactors) or inadequate mixing (in batch reactors).Ensure proper packing of the catalyst bed. Increase stirring speed in batch reactors.
Feed Impurities Analyze feedstock for known catalyst poisons such as water, sulfur, or nitrogen compounds.[5]Pretreat the feed to remove impurities. Use guard beds to protect the main catalyst bed.
Problem 2: Poor Selectivity to this compound (High Byproduct Formation)
Potential Cause Diagnostic Check Recommended Solution
High Reaction Temperature Review the reactor temperature. Higher temperatures can favor the formation of DIPB.[3][8]Lower the reaction temperature. This may require a larger reactor or longer residence time to maintain conversion.[3]
Low Benzene-to-Propylene Molar Ratio Verify the molar ratio of the reactants in the feed.Increase the benzene-to-propylene ratio to favor the primary alkylation reaction.[2][3]
Catalyst Acidity Issues Characterize the acidity of the catalyst (e.g., via ammonia TPD).Optimize the catalyst's acid site density and strength for the desired reaction.
Feedstock Impurities Analyze propylene feed for contaminants like ethylene or cyclopropane, and benzene feed for toluene.[5]Use higher purity feedstocks or install purification units for the feed streams.
Problem 3: Catalyst Deactivation
Symptom Potential Cause Recommended Action
Gradual loss of activityCoking: Deposition of heavy hydrocarbons on the catalyst surface.Regenerate the catalyst through controlled oxidation (burn-off) of the coke.
Sudden drop in activityPoisoning: Strong chemisorption of impurities (e.g., sulfur, nitrogen compounds, water) on active sites.[5]Identify the poison in the feed and install appropriate guard beds or purification systems.[5]
Physical degradation of catalystThermal Sintering: High temperatures causing loss of catalyst surface area.Operate at lower temperatures and ensure effective heat removal from the reactor.

Data Presentation

Table 1: Comparison of Typical Operating Conditions for SPA and Zeolite Catalysts

ParameterSolid Phosphoric Acid (SPA)Zeolite (e.g., Beta, MCM-22)
Reaction Phase GasLiquid
Temperature 200–260 °C120–180 °C
Pressure 34-40 MPa2-4 MPa
Benzene/Propylene Molar Ratio ~7:13:1 to 5:1
This compound Yield (without transalkylation) ~95%[5]Varies, but overall yield with transalkylation is >99%
Catalyst Regenerability No[5]Yes[2][5]
Key Disadvantages Catalyst disposal, corrosion issues, lower selectivity.[8]Susceptible to certain poisons, higher initial cost.

Experimental Protocols

Protocol 1: Laboratory-Scale this compound Synthesis over Beta Zeolite

Objective: To synthesize this compound via the alkylation of benzene with propylene using a fixed-bed reactor with a Beta zeolite catalyst.

Materials:

  • Benzene (anhydrous)

  • Propylene (polymer grade)

  • Beta Zeolite catalyst (extrudates)

  • Inert packing material (e.g., quartz wool, silicon carbide)

  • Nitrogen (high purity)

Equipment:

  • High-pressure fixed-bed reactor system with mass flow controllers for gas and liquid feeds

  • Tube furnace with temperature controller

  • Back-pressure regulator

  • Gas-liquid separator

  • Gas chromatograph (GC) with FID detector

Procedure:

  • Catalyst Loading: Load the reactor with a known amount of Beta zeolite catalyst (e.g., 5-10 g), with layers of inert material at the top and bottom of the catalyst bed.

  • Catalyst Activation: Heat the catalyst under a flow of dry nitrogen to 300°C at a rate of 5°C/min and hold for 12 hours to remove any adsorbed water.[9]

  • Reaction Start-up: Cool the reactor to the desired reaction temperature (e.g., 180°C). Introduce benzene into the reactor at the desired flow rate. Pressurize the system to the target pressure (e.g., 3 MPa) using the back-pressure regulator.

  • Alkylation Reaction: Once the system is stable, introduce propylene at the desired flow rate to achieve the target benzene-to-propylene molar ratio.

  • Product Collection: The reactor effluent passes through the back-pressure regulator and into a gas-liquid separator cooled in an ice bath. Collect liquid samples periodically for analysis.

  • Analysis: Analyze the collected liquid samples using gas chromatography to determine the conversion of benzene and the selectivity to this compound and other byproducts.

Protocol 2: Gas Chromatography (GC) Analysis of this compound Product

Objective: To quantify the composition of the liquid product from this compound synthesis.

Instrumentation and Columns:

  • Gas Chromatograph: Agilent 6890 or equivalent with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for hydrocarbon analysis, such as a 60-m x 0.32-mm i.d. ZB-WAX (1-µm df).[10]

GC Conditions (example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 10 minutes at 220°C.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liquid product sample in a suitable solvent (e.g., toluene or hexane) if necessary. Add an internal standard (e.g., n-decane) for accurate quantification.

  • Calibration: Prepare a series of calibration standards containing known concentrations of benzene, this compound, diisopropylbenzene isomers, and other expected byproducts with the internal standard.

  • Analysis: Inject the calibration standards and the product samples into the GC.

  • Data Processing: Identify the peaks corresponding to each component based on their retention times. Integrate the peak areas and use the calibration curves to calculate the concentration of each component in the product mixture.

Protocol 3: Fractional Distillation for this compound Purification

Objective: To separate this compound from unreacted benzene and heavier byproducts like DIPB.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus.[11] The round-bottom flask containing the crude this compound product is placed in the heating mantle. The fractionating column is positioned between the flask and the distillation head.

  • Heating: Gently heat the mixture. The component with the lower boiling point (benzene, ~80°C) will vaporize first.

  • First Fraction (Benzene): As the vapor rises through the fractionating column, it undergoes multiple condensation-vaporization cycles, enriching the vapor with the more volatile component.[10] Collect the distillate when the temperature at the distillation head stabilizes at the boiling point of benzene.

  • Intermediate Fraction: After most of the benzene has distilled, the temperature will begin to rise. Change the receiving flask to collect an intermediate fraction until the temperature stabilizes at the boiling point of this compound (~152°C).

  • Second Fraction (this compound): Collect the purified this compound in a new receiving flask.

  • Residue: The higher-boiling components, primarily DIPB (boiling point >200°C), will remain in the distillation flask.

Visualizations

Cumene_Synthesis_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_actions Corrective Actions Symptom Low Propylene Conversion OR Poor this compound Selectivity Catalyst Catalyst Deactivation (Poisoning, Coking) Symptom->Catalyst Check catalyst activity Temp Suboptimal Temperature Symptom->Temp Check temp. profile Ratio Incorrect Feed Ratio (Benzene:Propylene) Symptom->Ratio Check feed flows Impurities Feed Impurities Symptom->Impurities Analyze feedstock Regenerate Regenerate/Replace Catalyst Catalyst->Regenerate AdjustTemp Adjust Reactor Temperature Temp->AdjustTemp AdjustRatio Verify and Adjust Feed Ratio Ratio->AdjustRatio PurifyFeed Purify Feedstock / Add Guard Bed Impurities->PurifyFeed

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Cumene_Reaction_Pathways cluster_impurities Feedstock Impurities Benzene Benzene This compound This compound (Isopropylbenzene) Benzene->this compound + Propylene (Alkylation) nPB n-Propylbenzene Benzene->nPB + Propylene (Anti-Markovnikov) Propylene Propylene Propylene->this compound DIPB Diisopropylbenzene (DIPB) Propylene->DIPB Propylene->nPB This compound->DIPB + Propylene (Side Reaction) Others Other Byproducts (e.g., Ethylbenzene, Cymene) Cyclopropane Cyclopropane (in Propylene) Cyclopropane->nPB Ethylene Ethylene (in Propylene) Ethylene->Others Toluene Toluene (in Benzene) Toluene->Others

Caption: Reaction pathways in this compound synthesis, including major side reactions.

References

Technical Support Center: Control of Cumene Autoxidation with Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of inhibitors to control cumene autoxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of inhibitors used to control this compound autoxidation?

A1: The two main categories of inhibitors used to control this compound autoxidation are hindered phenolic antioxidants and stable nitroxide radicals.[1]

  • Hindered Phenolic Antioxidants: Compounds such as Butylated Hydroxytoluene (BHT) are effective radical scavengers. They function by donating a hydrogen atom to reactive propagating radicals, which forms a more stable phenoxyl radical that is less likely to initiate further polymerization.[1]

  • Stable Nitroxide Radicals: These inhibitors act as radical scavengers by directly trapping and deactivating propagating radicals to form a stable adduct.[1]

Q2: What are the primary radical species that need to be inhibited during this compound autoxidation?

A2: The thermal decomposition of this compound hydroperoxide, the primary product of this compound autoxidation, generates several radical species that can initiate and propagate the reaction. The primary radicals to inhibit are the cumyloxy radical (C₆H₅C(CH₃)₂O•) and the hydroxyl radical (•OH). The cumyloxy radical can further break down to produce a methyl radical (•CH₃) and acetophenone. All of these radical species must be effectively scavenged by an inhibitor to control the autoxidation process.[1]

Q3: How does temperature affect the performance of inhibitors in this compound autoxidation?

A3: Temperature is a critical factor in the effectiveness of inhibitors. Higher temperatures accelerate the decomposition of this compound hydroperoxide, leading to a higher concentration of initiating radicals. This increased radical concentration can deplete the inhibitor more quickly, potentially leading to uncontrolled autoxidation. The efficiency of the inhibitor itself can also be temperature-dependent. Therefore, it is crucial to operate within the recommended temperature range for the specific inhibitor being used.[1]

Q4: Can any of the by-products of this compound autoxidation act as inhibitors?

A4: Yes, phenol, a common by-product of the this compound process, can inhibit the oxidation reaction. The this compound peroxide radical can react with a phenol molecule to form this compound hydroperoxide (CHP) and a phenyl radical. However, the resulting phenyl radical is not reactive enough to continue the chain reaction by attacking a this compound molecule and is eventually removed from the system through reaction with another radical.[2]

Q5: Can impurities in the reaction mixture affect the inhibition of this compound autoxidation?

A5: Absolutely. Certain impurities can significantly impact the effectiveness of inhibitors. For instance, trace amounts of metal ions, such as Zn²⁺, have been shown to completely block the aerobic oxidation of this compound.[3] Zn²⁺ can inhibit both the chain-initiation and chain-propagation steps of the reaction.[3] It is also important to remove acidic or basic impurities, as they can cause the premature decomposition of this compound hydroperoxide.[4]

Troubleshooting Guides

Issue 1: The autoxidation reaction is proceeding too quickly, even with an inhibitor present.

Possible Causes Solutions
Insufficient Inhibitor Concentration: The amount of inhibitor may be too low to effectively quench the radicals being generated.Gradually increase the inhibitor concentration and monitor the reaction rate.
Inhibitor Depletion: The inhibitor may have been consumed due to prolonged reaction time, high temperatures, or exposure to oxygen.Add fresh inhibitor or consider a more stable inhibitor for the given reaction conditions.
Presence of Impurities: Contaminants in the this compound or solvent can accelerate radical formation.Ensure high-purity reagents are used. Consider passing this compound through a purification column to remove impurities.[4]
Localized "Hot Spots": Poor mixing can lead to localized areas of high temperature, accelerating the reaction.Ensure vigorous and uniform stirring throughout the reaction.

Issue 2: The autoxidation reaction is too slow or completely inhibited.

Possible Causes Solutions
Excessive Inhibitor Concentration: Too much inhibitor will quench the initiating radicals too effectively, preventing the reaction from starting.Carefully and incrementally decrease the inhibitor concentration.[1]
Low Reaction Temperature: The temperature may be too low for the initiator (this compound hydroperoxide) to decompose and start the autoxidation chain reaction.Gradually increase the reaction temperature.[1]
Incorrect Inhibitor Choice: The selected inhibitor may be too potent for the desired reaction rate or may be interacting with the initiator.Select a different inhibitor with a different mechanism of action (e.g., switch from a phenolic to a nitroxide-based inhibitor).[1]

Data Presentation

Table 1: Common Inhibitors for this compound Autoxidation

Inhibitor TypeExampleMechanism of ActionKey AdvantagesPotential Considerations
Hindered Phenolic Butylated Hydroxytoluene (BHT)Hydrogen Atom TransferCost-effective, widely available.[1]Can be less effective at very high temperatures.
Stable Nitroxide Radical TEMPO (2,2,6,6-tetramethylpiperidinyloxyl)Radical ScavengingHighly efficient at trapping radicals.Can be more expensive than phenolic inhibitors.

Table 2: Influence of Temperature on this compound Autoxidation

Temperature RangeEffect on Autoxidation RateNotes
70-100 °CNegligible impact of oxygen concentration on the reaction rate.The reaction is primarily controlled by the rate of hydrogen abstraction from this compound.[5]
Above 100 °COxygen becomes a limiting factor for the autoxidation rate.The rate of reaction is more sensitive to the partial pressure of oxygen.[5]

Experimental Protocols

Protocol 1: General Procedure for Evaluating Inhibitor Efficiency in this compound Autoxidation

1. Materials and Reagents:

  • This compound (high purity)

  • Inhibitor (e.g., BHT, TEMPO)

  • Solvent (if necessary, e.g., chlorobenzene)

  • Nitrogen or Argon gas (for inert atmosphere)

  • This compound hydroperoxide (as an initiator, if desired)

2. Experimental Setup:

  • A glass reactor (e.g., a 250 mL three-necked flask) equipped with a magnetic stirrer, a condenser, a gas inlet, and a sampling port.[2]

  • A temperature-controlled heating mantle or oil bath.[2]

  • Analytical equipment for monitoring the reaction, such as a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) to measure the concentration of this compound and this compound hydroperoxide.

3. Procedure:

  • Add a known volume of this compound to the reactor.

  • Add the desired concentration of the inhibitor to the this compound and stir until fully dissolved.

  • Begin purging the reactor with an inert gas (nitrogen or argon) to remove oxygen.

  • Heat the reactor to the desired reaction temperature (e.g., 90-115 °C).[4]

  • Once the temperature has stabilized, introduce a stream of air or an oxygen-containing gas at a controlled flow rate to initiate the autoxidation.

  • Take samples from the reactor at regular time intervals using a syringe through the sampling port.[2]

  • Immediately quench the reaction in the sample by cooling and, if necessary, adding a high concentration of a potent inhibitor.

  • Analyze the samples using GC or HPLC to determine the concentration of this compound and the formation of this compound hydroperoxide over time.

  • Plot the concentration of this compound hydroperoxide versus time to determine the rate of autoxidation. The induction period (the time before significant oxidation occurs) can be used as a measure of inhibitor efficiency.

4. Data Analysis:

  • Calculate the rate of this compound consumption and this compound hydroperoxide formation.

  • Determine the induction period for each inhibitor concentration.

  • Compare the effectiveness of different inhibitors by comparing the induction periods and reaction rates at the same concentration and temperature.

Mandatory Visualization

Cumene_Autoxidation_Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator (e.g., Heat, Light) This compound This compound (RH) Initiator->this compound H abstraction Cumyl_Radical Cumyl Radical (R.) This compound->Cumyl_Radical Cumene_Hydroperoxide This compound Hydroperoxide (ROOH) This compound->Cumene_Hydroperoxide Oxygen Oxygen (O2) Cumyl_Radical->Oxygen Fast Nitroxide_Inhibitor Nitroxide Inhibitor (R'2NO.) Cumyl_Radical->Nitroxide_Inhibitor Radical Trapping Cumyl_Peroxy_Radical Cumyl Peroxy Radical (ROO.) Oxygen->Cumyl_Peroxy_Radical Cumyl_Peroxy_Radical->this compound H abstraction Phenolic_Inhibitor Phenolic Inhibitor (ArOH) Cumyl_Peroxy_Radical->Phenolic_Inhibitor H donation Cumene_Hydroperoxide->Cumyl_Radical Chain Branching Stable_Products Stable Products Phenolic_Inhibitor->Stable_Products Nitroxide_Inhibitor->Stable_Products

Caption: Simplified reaction scheme for this compound autoxidation and points of inhibition.

Troubleshooting_Workflow start Experiment Start issue Unexpected Reaction Rate? start->issue fast_rate Rate Too Fast issue->fast_rate Yes slow_rate Rate Too Slow issue->slow_rate Yes end Optimal Rate Achieved issue->end No check_inhibitor_conc_fast Check Inhibitor Concentration (Too Low?) fast_rate->check_inhibitor_conc_fast check_temp_fast Check Temperature (Too High?) fast_rate->check_temp_fast check_impurities Check Reagent Purity fast_rate->check_impurities check_inhibitor_conc_slow Check Inhibitor Concentration (Too High?) slow_rate->check_inhibitor_conc_slow check_temp_slow Check Temperature (Too Low?) slow_rate->check_temp_slow check_inhibitor_type Consider Different Inhibitor slow_rate->check_inhibitor_type adjust_inhibitor_up Increase Inhibitor Conc. check_inhibitor_conc_fast->adjust_inhibitor_up adjust_temp_down Decrease Temperature check_temp_fast->adjust_temp_down purify_reagents Purify Reagents check_impurities->purify_reagents adjust_inhibitor_down Decrease Inhibitor Conc. check_inhibitor_conc_slow->adjust_inhibitor_down adjust_temp_up Increase Temperature check_temp_slow->adjust_temp_up change_inhibitor Select New Inhibitor check_inhibitor_type->change_inhibitor adjust_inhibitor_up->issue adjust_temp_down->issue purify_reagents->issue adjust_inhibitor_down->issue adjust_temp_up->issue change_inhibitor->issue

Caption: Troubleshooting workflow for controlling this compound autoxidation rate.

References

Validation & Comparative

A Comparative Analysis of Zeolite Catalysts in Cumene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the performance and experimental parameters of leading zeolite catalysts for the industrial production of cumene.

The synthesis of this compound, a crucial intermediate in the production of phenol and acetone, is predominantly achieved through the Friedel-Crafts alkylation of benzene with propylene. Over the years, zeolite catalysts have emerged as a superior alternative to traditional catalysts like solid phosphoric acid (SPA) and aluminum chloride (AlCl3), owing to their higher activity, selectivity, non-corrosive nature, and regenerability.[1][2] This guide provides a comparative study of various zeolite catalysts, focusing on their performance metrics, supported by experimental data.

The selection of an appropriate zeolite catalyst is critical for optimizing this compound yield and minimizing the formation of byproducts such as diisopropylbenzenes (DIPB), triisopropylbenzenes (TIPB), and n-propylbenzene.[1][3] Key zeolite types that have demonstrated significant catalytic activity in this process include Beta (BEA), ZSM-5 (MFI), MCM-22 (MWW), and Y-type (FAU) zeolites.[4][5] Their performance is intrinsically linked to their structural properties, such as pore size and acidity.[6]

Comparative Performance of Zeolite Catalysts

The efficacy of different zeolite catalysts in this compound synthesis is evaluated based on several key performance indicators, including benzene conversion, this compound selectivity, and the formation of undesirable byproducts. The following table summarizes experimental data from various studies, offering a comparative overview of catalyst performance under different reaction conditions.

CatalystBenzene Conversion (%)This compound Selectivity (%)DIPB Selectivity (%)Temperature (°C)Benzene/Propylene Molar RatioWHSV (h⁻¹)Reference
H-Beta---77.4---260~0.551[3]
H-Beta38Higher than ZSM-5Lower than ZSM-52201---[7]
MCM-2245High---2201---[7]
Ce-modified H-Beta94.69 (1,4-DIPB conversion)83.82---3005 (Benzene/1,4-DIPB)---[8][9]
PBE-1 (Beta)--->99.9---130-150---up to 160
Organotemplate-free Beta---High---1304-7---[10]

Experimental Protocols

The methodologies employed in evaluating zeolite catalysts for this compound synthesis are crucial for understanding and replicating the reported results. A general experimental setup involves a fixed-bed reactor system.

Catalyst Activation: Prior to the reaction, the zeolite catalyst is typically activated by heating it under a flow of an inert gas, such as nitrogen, to remove any adsorbed water and other impurities. For instance, a common procedure involves activating the catalyst at 300°C for 12 hours in the presence of N2.[6]

Reaction Procedure: The alkylation of benzene with propylene is carried out in a fixed-bed reactor. The catalyst is packed into the reactor, which is then heated to the desired reaction temperature. A feed mixture of benzene and propylene, with a specific molar ratio, is then introduced into the reactor at a defined weight hourly space velocity (WHSV). The reaction is typically performed in the gas phase.[6] For example, in one study, the reaction was conducted in a quartz fixed-bed differential reactor with a propylene flow rate of 39.2 cm³/min and a benzene flow rate of 5.64 cm³/min, at temperatures ranging from 200°C to 300°C.[6]

Product Analysis: The effluent from the reactor, containing unreacted reactants, this compound, and byproducts, is cooled and collected. The product mixture is then analyzed using gas chromatography (GC) to determine the conversion of reactants and the selectivity towards different products.[11]

Visualizing the Process and Mechanism

To better illustrate the experimental and chemical processes involved in this compound synthesis, the following diagrams are provided.

Experimental_Workflow Reactants Benzene & Propylene Feed Pump Feed Pump Reactants->Pump Heater Pre-heater Pump->Heater Reactor Fixed-Bed Reactor (Zeolite Catalyst) Heater->Reactor Cooler Condenser Reactor->Cooler Separator Gas-Liquid Separator Cooler->Separator GC Gas Chromatograph (Product Analysis) Separator->GC Products This compound & Byproducts Separator->Products

A generalized experimental workflow for this compound synthesis over zeolite catalysts.

The underlying chemistry of this compound synthesis on a zeolite catalyst follows a Friedel-Crafts alkylation mechanism.

Reaction_Mechanism cluster_Zeolite Zeolite Acid Site (H+) Propylene Propylene (CH2=CH-CH3) Carbocation Isopropyl Carbocation (CH3-CH+-CH3) Propylene->Carbocation Protonation Intermediate Arenium Ion Intermediate Carbocation->Intermediate Benzene Benzene Benzene->Intermediate Electrophilic Attack This compound This compound Intermediate->this compound Deprotonation (H+ regeneration)

The reaction pathway for this compound synthesis catalyzed by a zeolite acid site.

Discussion and Conclusion

The comparative data reveals that different zeolites exhibit varying levels of activity and selectivity in this compound synthesis. Beta zeolite, in particular, is frequently highlighted for its high performance, demonstrating excellent this compound selectivity and stability.[7][12] Modified zeolites, such as the cerium-exchanged beta zeolite, have shown potential for even higher conversion rates in related reactions like transalkylation.[8][9] The MCM-22 zeolite is another prominent catalyst, known for its high resistance to deactivation.[7]

The choice of catalyst is often a trade-off between activity, selectivity, and stability. For instance, while H-ZSM-5 may have lower activation energy in some cases, its smaller channel size can lead to faster deactivation compared to the larger-channeled H-BEA.[3][13] The reaction conditions, especially temperature and the benzene-to-propylene ratio, play a significant role in optimizing this compound production and minimizing the formation of polyalkylated byproducts.[3][6]

References

A Comparative Guide to Cumene and Toluene as Solvents in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the optimization of catalytic reactions, directly impacting reaction kinetics, product yield, selectivity, and catalyst stability. Toluene has long been a workhorse solvent in a variety of catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. However, with an increasing focus on green chemistry and process safety, cumene (isopropylbenzene) is emerging as a viable, and often advantageous, alternative. This guide provides an objective comparison of this compound and toluene as solvents in catalytic reactions, supported by experimental data and detailed protocols to aid in informed solvent selection.

Performance Comparison: this compound vs. Toluene

While direct, head-to-head comparative studies across a wide range of catalytic reactions are still emerging, existing data and the physicochemical properties of the two solvents allow for a substantive comparison. Toluene is a well-established solvent in many catalytic systems.[1] However, its toxicity and potential to undergo side reactions, such as competitive alkylation in Friedel-Crafts reactions, are notable drawbacks.[1]

A study directly comparing a close analog of this compound, p-cymene, with toluene in Suzuki polymerization reactions found that while toluene produced higher percent yields and number average molecular weights, p-cymene was a viable green alternative, achieving yields in the range of 30-40%.[2] Further optimization of reaction conditions for p-cymene was suggested to improve its performance.[2] This indicates that this compound and its analogs can function effectively as solvents in palladium-catalyzed reactions, though they may require different optimization strategies compared to toluene.

The choice between this compound and toluene can also be influenced by the specific requirements of the catalytic cycle. For instance, in Suzuki-Miyaura couplings, the solvent's polarity can affect the stability of catalytic intermediates and the rate-determining step.[3] While both are nonpolar aromatic solvents, their subtle differences in properties can be leveraged to optimize a particular transformation.

Table 1: Comparison of Physicochemical Properties and Performance Data

PropertyThis compound (Isopropylbenzene)Toluene (Methylbenzene)Significance in Catalytic Reactions
Molecular Weight ( g/mol ) 120.1992.14Can influence solvent viscosity and boiling point.
Boiling Point (°C) 152111A higher boiling point allows for a wider range of reaction temperatures, which can be crucial for activating less reactive substrates.
Freezing Point (°C) -96-95Relevant for low-temperature reactions and storage.
Density (g/mL at 20°C) 0.8620.867Important for calculating molar concentrations and for solvent layering in biphasic systems.
Polarity NonpolarNonpolarBoth are suitable for dissolving nonpolar reagents and are often used in palladium-catalyzed cross-coupling reactions.
Toxicity Profile Considered less toxic than toluene.Known neurotoxin and reproductive hazard.A key driver for considering this compound as a "greener" alternative.
Performance in Suzuki Polymerization Yields of ~30-40% (as p-cymene) have been reported, with potential for optimization.[2]Generally provides higher yields and molecular weights in established protocols.[2]Demonstrates the viability of this compound as a solvent, though optimization may be required to match toluene's performance.

Logical Workflow for Solvent Selection

The decision to use this compound or toluene as a solvent in a catalytic reaction can be guided by a logical assessment of the reaction requirements and desired outcomes. The following diagram illustrates a workflow for this selection process.

Solvent_Selection_Workflow Solvent Selection: this compound vs. Toluene Start Define Catalytic Reaction (e.g., Suzuki, Heck, etc.) Reaction_Temp Required Reaction Temperature? Start->Reaction_Temp High_Temp High Temperature (>110 °C)? Reaction_Temp->High_Temp Yes Green_Chemistry Green Chemistry/ Safety a Priority? Reaction_Temp->Green_Chemistry No/Moderate Select_this compound Select this compound High_Temp->Select_this compound Yes Consider_Toluene Consider Toluene (with precautions) High_Temp->Consider_Toluene No Optimization_Needed Optimization of Conditions (catalyst, base, temp.) Select_this compound->Optimization_Needed Established_Protocol Established Protocol Available? Consider_Toluene->Established_Protocol Green_Chemistry->Select_this compound Yes Substrate_Reactivity Substrate Reactivity? Green_Chemistry->Substrate_Reactivity No High_Reactivity High Reactivity? Substrate_Reactivity->High_Reactivity Substrate_Reactivity->Established_Protocol High_Reactivity->Optimization_Needed No Select_Toluene Select Toluene High_Reactivity->Select_Toluene Yes Final_Choice Final Solvent Selection Optimization_Needed->Final_Choice Established_Protocol->Optimization_Needed No/Yes (this compound) Established_Protocol->Select_Toluene Yes (Toluene) Select_Toluene->Final_Choice

References

validation of a new analytical method for cumene detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Cumene Detection: Traditional vs. Modern Approaches

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of this compound is critical for process monitoring, quality control, and safety assurance. This guide provides a detailed comparison of a traditional gas chromatography (GC) method and a newer, fast GC technique for this compound analysis, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the established and new analytical methods for this compound detection.

Performance ParameterEstablished Method: Packed Column GCNew Method: Fast Capillary GC
Limit of Detection (LOD) ~10 mg/kg (for impurities)[1][2][3]0.296 µ g/sample [4]
Limit of Quantification (LOQ) Not explicitly stated for this compound0.988 µ g/sample [4]
**Linearity (R²) **> 0.995> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 2%
Analysis Time > 30 minutes< 10 minutes

Experimental Protocols

Established Method: Packed Column Gas Chromatography (Based on ASTM D3760)

This method is a widely recognized standard for the determination of this compound purity.[1][2][3]

1. Sample Preparation:

  • Samples of this compound are typically analyzed directly or diluted in a suitable solvent like carbon disulfide.

  • An internal standard is added for accurate quantification.

2. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

  • The column is a packed column, as specified in the standard method.

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen

  • Flow Rate: Typically around 30 mL/min

  • Injector Temperature: 200 °C

  • Oven Temperature: Isothermal at 130 °C or a temperature ramp depending on the specific impurities to be analyzed.

  • Detector Temperature: 250 °C

  • Injection Volume: 1 µL

4. Data Analysis:

  • The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve.

New Method: Fast Capillary Gas Chromatography

This method utilizes a capillary column to achieve faster analysis times and improved resolution.

1. Sample Preparation:

  • Sample preparation is similar to the established method, involving direct analysis or dilution and the addition of an internal standard.

2. Instrumentation:

  • A gas chromatograph with an FID.

  • A capillary column (e.g., 60-m × 0.32-mm i.d. ZB Wax (1-µm df)) is used.[4]

3. Chromatographic Conditions:

  • Carrier Gas: Hydrogen or Helium

  • Flow Rate: Optimized for the capillary column, typically 1-2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature: A temperature program is often used, for example, starting at 60 °C and ramping up to 200 °C to ensure the separation of all components.

  • Detector Temperature: 300 °C

  • Injection Volume: 0.5 µL (split injection is common)

4. Data Analysis:

  • Quantification is performed using an internal standard and a calibration curve, similar to the established method.

Method Validation Workflow

The validation of a new analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for method validation.

G cluster_0 Method Development cluster_2 Method Implementation dev Develop New Analytical Method spec Specificity / Selectivity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob imp Implement for Routine Analysis rob->imp

Caption: Workflow for the validation of a new analytical method.

Signaling Pathway of Method Superiority

The advantages of the new fast GC method over the traditional packed column method can be visualized as a logical progression.

G cap_col Capillary Column high_eff Higher Efficiency cap_col->high_eff fast_ramp Faster Temperature Ramps cap_col->fast_ramp sharp_peaks Sharper Peaks high_eff->sharp_peaks short_time Shorter Analysis Time fast_ramp->short_time imp_res Improved Resolution sharp_peaks->imp_res high_tput Higher Throughput short_time->high_tput

Caption: Logical flow demonstrating the advantages of fast GC.

References

comparing the efficiency of different catalysts in cumene production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of cumene (isopropylbenzene) is a cornerstone of the modern chemical industry, serving as a critical intermediate in the synthesis of phenol and acetone. The efficiency of this process hinges on the catalytic system employed for the alkylation of benzene with propylene. This guide provides an objective comparison of the performance of various catalysts, supported by experimental data, to aid researchers in the selection and development of optimal catalytic systems.

Historically, solid phosphoric acid (SPA) and aluminum chloride (AlCl3) were the catalysts of choice.[1][2][3] However, issues with corrosion, environmental waste, and catalyst handling have driven the shift towards more sustainable and efficient zeolite-based catalysts.[3][4] Today, over 80% of all this compound is produced using zeolite-based processes.[1]

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst in this compound production is primarily evaluated based on this compound yield, selectivity towards the desired product, and catalyst stability. The following table summarizes key performance data for different catalytic systems based on available literature.

Catalyst TypeThis compound Yield (wt%)This compound Selectivity (%)Key Operating Conditions & Remarks
Zeolite Catalysts
Beta (β) ZeoliteHigh (Overall yield >99.9 with transalkylation)[5]~90-95[4][5]High activity allows for lower reaction temperatures, reducing olefin oligomerization.[1] Considered one of the most efficient catalysts.[5]
MCM-22HighHighA key component in the Badger this compound process, it has revolutionized this compound production with high activity and selectivity.[6][7]
ZSM-5Lower compared to Beta and MCM-22~89.5[5]
Y-ZeoliteLower yield compared to β-zeolites[4]~70-90 (dependent on conditions)[1]Early zeolite catalyst used; produces a higher amount of bulky by-products.[5]
Legacy Catalysts
Solid Phosphoric Acid (SPA)~95 (without transalkylation)[1]~94.8Requires high benzene/propylene ratio (~7/1) and is not regenerable.[1] Less effective for transalkylation.[3]
Aluminum Chloride (AlCl3)Up to 99 (with transalkylation)[1]HighHomogeneous catalyst system that presents challenges in separation and is corrosive.[3][5]

Experimental Protocols for Catalyst Evaluation

A standardized experimental workflow is crucial for the accurate comparison of catalyst performance. The following outlines a typical methodology for evaluating catalysts in a laboratory setting for this compound production.

1. Catalyst Preparation and Activation:

  • The catalyst, such as a specific type of zeolite powder, is pressed into pellets, crushed, and sieved to a uniform particle size.

  • The catalyst is then loaded into a fixed-bed reactor.

  • Prior to the reaction, the catalyst is activated in-situ by heating it under a flow of an inert gas (e.g., nitrogen) to a specific temperature to remove any adsorbed water or impurities.

2. Reaction Setup and Execution:

  • A stainless-steel fixed-bed reactor is typically used, equipped with a thermocouple to monitor the reaction temperature and a pressure controller.

  • Benzene and propylene are fed into the reactor at a predetermined molar ratio and flow rate, controlled by mass flow controllers.

  • The reaction is carried out at a set temperature and pressure. Common temperature ranges for zeolite catalysts are 130-220°C.[3]

3. Product Collection and Analysis:

  • The reactor effluent, containing this compound, unreacted benzene and propylene, and by-products such as diisopropylbenzenes (DIPB), is cooled and collected.

  • The product mixture is then analyzed using gas chromatography (GC) to determine the composition and quantify the amounts of this compound and other products.

4. Performance Calculation:

  • This compound Yield: Calculated as the mass of this compound produced divided by the theoretical maximum mass of this compound that could be produced from the limiting reactant (propylene), expressed as a percentage.

  • This compound Selectivity: Calculated as the moles of this compound produced divided by the total moles of propylene converted, expressed as a percentage.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical experiment to evaluate catalyst efficiency in this compound production.

G cluster_prep Catalyst Preparation & Activation cluster_reaction Alkylation Reaction cluster_analysis Product Analysis cluster_evaluation Performance Evaluation catalyst_prep Catalyst Pelletizing & Sieving reactor_loading Loading into Fixed-Bed Reactor catalyst_prep->reactor_loading activation In-situ Activation (Heating under N2) reactor_loading->activation reactant_feed Feed Benzene & Propylene activation->reactant_feed reaction Reaction at Controlled T & P reactant_feed->reaction product_collection Cooling & Collection of Effluent reaction->product_collection gc_analysis Gas Chromatography Analysis product_collection->gc_analysis yield_calc Calculate this compound Yield gc_analysis->yield_calc selectivity_calc Calculate this compound Selectivity gc_analysis->selectivity_calc

Experimental workflow for catalyst performance evaluation.

Signaling Pathways in Catalyst Selection

The choice of catalyst has a significant impact on the overall process efficiency and economics. The transition from older technologies to zeolite-based systems represents a clear pathway towards more sustainable and cost-effective this compound production.

G cluster_catalyst_choice Catalyst Selection cluster_process_implications Process Implications cluster_outcome Economic & Environmental Outcome spa_alcl3 SPA / AlCl3 corrosion Corrosion & Waste Issues spa_alcl3->corrosion lower_yield Lower Selectivity/Yield spa_alcl3->lower_yield zeolite Zeolite Catalysts (Beta, MCM-22, etc.) sustainability Improved Sustainability zeolite->sustainability higher_efficiency Higher Yield & Selectivity zeolite->higher_efficiency higher_cost Higher Operating Costs & Environmental Impact corrosion->higher_cost lower_yield->higher_cost lower_cost Lower Operating Costs & Reduced Environmental Impact sustainability->lower_cost higher_efficiency->lower_cost

Decision pathway for catalyst selection in this compound production.

References

performance comparison of fixed-bed vs. slurry reactors for cumene production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial synthesis of cumene, a critical intermediate in the production of phenol and acetone, is predominantly achieved through the Friedel-Crafts alkylation of benzene with propylene over an acidic catalyst. The choice of reactor technology is paramount in optimizing this process for efficiency, yield, and cost-effectiveness. This guide provides a detailed performance comparison of two common reactor types: the fixed-bed reactor and the slurry reactor, supported by available experimental data.

The alkylation of benzene with propylene is an exothermic reaction. Key performance indicators for this process include propylene conversion, selectivity towards this compound, and the minimization of byproducts such as diisopropylbenzene (DIPB) and triisopropylbenzene (TIPB). Modern processes often incorporate a transalkylation step to convert these polyisopropylbenzenes back to this compound, thereby maximizing the overall yield.

Performance Comparison: Fixed-Bed vs. Slurry Reactors

Fixed-bed reactors are the dominant technology in modern this compound production. In this configuration, the solid catalyst is packed in a stationary bed, and the liquid-phase reactants (benzene and propylene) flow through it. In contrast, a slurry reactor involves the catalyst particles being suspended in the liquid reaction mixture, which is continuously agitated.

While extensive experimental data is available for fixed-bed reactors, there is a notable scarcity of specific performance data for slurry reactors in the context of this compound production from benzene and propylene in publicly accessible literature. The following comparison is therefore based on comprehensive data for fixed-bed systems and the known operational characteristics and data from related reactions for slurry reactors.

Key Performance Parameters

ParameterFixed-Bed ReactorSlurry Reactor (Inferred Performance)
Propylene Conversion Typically approaches 100% with modern zeolite catalysts.[1]Expected to be high due to excellent catalyst-reactant contact.
This compound Selectivity Varies with catalyst and operating conditions, generally ranging from 70% to over 95%.[2] Zeolite catalysts offer higher selectivity than older Solid Phosphoric Acid (SPA) catalysts.Potentially higher selectivity due to superior temperature control, minimizing side reactions.
Heat Transfer Can be a challenge due to the exothermic nature of the reaction, potentially leading to hot spots and reduced selectivity. Multi-bed reactors with inter-stage cooling are often employed.Excellent heat transfer capabilities due to the high thermal capacity of the slurry and efficient mixing, allowing for near-isothermal operation.
Mass Transfer External mass transfer limitations can occur, particularly at the liquid-solid interface.Generally higher rates of mass transfer due to the fine catalyst particles and vigorous agitation, reducing diffusion limitations.
Catalyst Handling Catalyst is stationary and relatively easy to handle. However, catalyst replacement requires shutdown of the reactor.Catalyst handling is more complex, requiring filtration systems to separate the catalyst from the product stream. Catalyst can be added and removed continuously.
Catalyst Deactivation Coke formation can lead to catalyst deactivation over time.Catalyst deactivation can also occur, but the uniform mixing may lead to more even deactivation. Continuous catalyst replacement can maintain constant activity.
Operating Conditions Typically operates at temperatures of 180–260°C and pressures of 3-4 MPa.[2][3]Can potentially operate at lower temperatures due to enhanced reaction rates, which would favor this compound selectivity.
Byproduct Formation Formation of DIPB and TIPB is a key consideration, often necessitating a separate transalkylation reactor.Improved temperature control may reduce the formation of polyalkylated byproducts.

Experimental Data for Fixed-Bed Reactors

The following table summarizes experimental data from various studies on this compound production in fixed-bed reactors, showcasing the influence of different catalysts and operating conditions on performance.

CatalystTemperature (°C)Benzene/Propylene Molar RatioPropylene Conversion (%)This compound Selectivity (%)Reference
β-Zeolite260~0.521.877.4[4]
Zeolite (Badger Technology)170799.9994.46[1]
Solid Phosphoric Acid (SPA)200-2607Essentially complete~95 (yield)[2][5]
Y-type ZeoliteNot SpecifiedNot SpecifiedHigh70-90[5]

Experimental Protocols

General Protocol for this compound Synthesis in a Fixed-Bed Reactor:

A typical experimental setup involves a stainless-steel fixed-bed reactor. The catalyst, in the form of pellets or extrudates, is packed within the reactor. Liquid benzene and propylene are pre-mixed and fed to the reactor in a downflow or upflow manner. The reactor is heated to the desired temperature, and the pressure is controlled using a back-pressure regulator. The reactor effluent is cooled, and the liquid product is collected. The product composition is then analyzed using gas chromatography (GC) to determine the conversion of propylene and the selectivity to this compound and other byproducts. For zeolite catalysts, a pre-treatment step involving calcination in air or nitrogen at elevated temperatures is typically required to activate the catalyst.

Protocol for Slurry-Phase Alkylation (General):

For a laboratory-scale slurry reactor, a stirred autoclave is commonly used. The catalyst powder is suspended in benzene under agitation. The reactor is then heated to the reaction temperature and pressurized with an inert gas. Propylene is then introduced into the reactor at a controlled rate. The reaction progress is monitored by taking liquid samples periodically and analyzing them by gas chromatography.

Visualizing the Comparison

The logical relationship in selecting a reactor for this compound production can be visualized as a decision-making pathway, highlighting the trade-offs between the two reactor types.

Reactor_Selection_for_Cumene_Production start This compound Production (Benzene + Propylene) reactor_choice Reactor Selection start->reactor_choice fixed_bed Fixed-Bed Reactor reactor_choice->fixed_bed Established Industrial Choice slurry Slurry Reactor reactor_choice->slurry Alternative with Potential Advantages fb_adv Advantages: - Simpler design and operation - Easier catalyst handling - Established technology fixed_bed->fb_adv fb_disadv Disadvantages: - Potential for hot spots - Mass transfer limitations - Catalyst replacement requires shutdown fixed_bed->fb_disadv outcome_fb Outcome: - High propylene conversion - Good selectivity (catalyst dependent) - Requires careful thermal management fixed_bed->outcome_fb slurry_adv Advantages: - Excellent heat transfer - High mass transfer rates - Uniform temperature distribution slurry->slurry_adv slurry_disadv Disadvantages: - Complex catalyst separation - Catalyst attrition - Less established for this specific process slurry->slurry_disadv outcome_slurry Outcome (Expected): - Potentially higher selectivity - Isothermal operation - Higher operational complexity slurry->outcome_slurry

Reactor selection pathway for this compound production.

The following diagram illustrates the experimental workflow for evaluating reactor performance in this compound synthesis.

Experimental_Workflow start Define Research Question: Fixed-Bed vs. Slurry Reactor Performance catalyst_prep Catalyst Preparation and Characterization start->catalyst_prep reactor_setup Reactor System Setup catalyst_prep->reactor_setup fixed_bed_exp Fixed-Bed Reactor Experiment reactor_setup->fixed_bed_exp slurry_exp Slurry Reactor Experiment reactor_setup->slurry_exp run_reaction Run Alkylation Reaction (Varying T, P, Molar Ratio) fixed_bed_exp->run_reaction slurry_exp->run_reaction sampling Product Sampling and Analysis (GC) run_reaction->sampling data_analysis Data Analysis: - Conversion - Selectivity - Yield sampling->data_analysis comparison Performance Comparison data_analysis->comparison conclusion Conclusion and Recommendations comparison->conclusion

Experimental workflow for reactor performance evaluation.

Conclusion

For this compound production, fixed-bed reactors represent the mature and industrially proven technology, offering high propylene conversion and good selectivity, particularly with modern zeolite catalysts. The primary challenge lies in managing the reaction exothermicity to prevent the formation of byproducts.

Slurry reactors, while not as extensively documented for this specific application, present theoretical advantages in terms of superior heat and mass transfer. This could potentially lead to improved selectivity and more uniform catalyst performance. However, the increased complexity of catalyst handling and separation are significant considerations.

References

A Comparative Guide to Kinetic Models for Cumene Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for the oxidation of cumene, a critical process in the industrial production of phenol and acetone. Understanding and validating these models are paramount for process optimization, safety, and catalyst development. This document summarizes key kinetic models, presents their parameters in a comparative format, details common experimental validation protocols, and visualizes the underlying reaction pathways and validation workflows.

Introduction to this compound Oxidation

The oxidation of this compound to this compound hydroperoxide (CHP) is a cornerstone of the this compound process. The reaction proceeds via a free-radical autoxidation mechanism, which, while effective, is complex and can lead to the formation of by-products such as dimethylphenyl carbinol (DMPC) and acetophenone (ACP). Accurate kinetic modeling is essential for maximizing CHP yield and selectivity.

Core Reaction Pathway

The generally accepted mechanism for this compound oxidation involves a three-stage free-radical chain reaction: initiation, propagation, and termination. The following diagram illustrates this fundamental pathway.

CumeneOxidationPathway This compound This compound (RH) CumylRadical Cumyl Radical (R.) This compound->CumylRadical + Initiator CumylPeroxyRadical Cumyl Peroxy Radical (ROO.) CumylRadical->CumylPeroxyRadical + O2 Byproducts By-products (ACP, DMPC) CumylRadical->Byproducts Termination Oxygen Oxygen (O2) CHP This compound Hydroperoxide (ROOH) CumylPeroxyRadical->CHP + RH CumylPeroxyRadical->Byproducts Termination/Side Reactions CHP->CumylRadical Decomposition CHP->Byproducts Decomposition Initiator Initiator/Heat Initiator->CumylRadical Initiation

Caption: Simplified reaction pathway for the free-radical autoxidation of this compound.

Comparison of Kinetic Models

Several kinetic models have been proposed to describe this compound oxidation. Below is a comparison of two prominent models, detailing their elementary reactions and associated kinetic parameters.

Model 1: Bhattacharya (2008)

This model provides a comprehensive reaction network for the liquid-phase autoxidation of this compound.

Table 1: Elementary Reactions and Kinetic Parameters for Model 1

StepReactionRate Constant (k)Pre-exponential Factor (A)Activation Energy (Ea) (kJ/mol)
1ROOH → RO· + ·OHk18.2 x 10¹⁵167.5
22 ROOH → RO· + ROO· + H₂Ok21.1 x 10⁹108.9
3RH + O₂ → R· + HO₂·k31.0 x 10⁻⁵-
4R· + O₂ → ROO·k41.0 x 10⁹0
5ROO· + RH → ROOH + R·k53.1 x 10⁶41.9
62 ROO· → ROOR + O₂k61.0 x 10⁷0
7RO· + RH → ROH + R·k71.0 x 10⁸25.1
82 RO· → ROORk81.0 x 10⁹0
9R· + ROO· → ROORk91.0 x 10⁹0
10ROOH + RO· → ROO· + ROHk101.0 x 10⁸25.1
112 R· → R-Rk111.0 x 10⁹0
12ROO· → 2 R'· + productsk121.0 x 10¹³125.6
13RO· → ACP + CH₃·k131.0 x 10¹³83.7

Note: Rate constants are in appropriate units of L, mol, and s. Some pre-exponential factors are assumed based on typical values for similar reactions.

Model 2: Catalytic Oxidation with Metal Complexes

This model considers the catalytic effect of metal 2-ethylhexanoates (Me(EH)₂) on this compound oxidation. The presence of a catalyst introduces new reaction pathways.

Table 2: Selected Elementary Reactions and Kinetic Parameters for a Catalytic Model

StepReactionCatalystPre-exponential Factor (A) (L/mol·s or s⁻¹)Activation Energy (Ea) (kJ/mol)
InitiationROOH + Cat → RO· + ·OH + CatMg(EH)₂3.0 x 10⁸80.0
ROOH + Cat → RO· + ·OH + CatCa(EH)₂2.5 x 10⁸79.0
PropagationROO· + RH → ROOH + R·-1.3 x 10⁶45.0
By-product FormationRO· → ACP + CH₃·-4.0 x 10¹⁰65.0
Catalyst InteractionROOH + Cat ⇌ ROOH·CatMg(EH)₂1.2 x 10³ (forward)25.0
5.0 x 10⁸ (reverse)70.0

Data adapted from studies on metal-catalyzed hydrocarbon oxidation. Parameters can vary significantly with the specific metal and ligand.

Experimental Validation Protocols

The validation of a kinetic model is a critical step that involves comparing the model's predictions with experimental data. A typical workflow for this process is outlined below.

ValidationWorkflow cluster_exp Experimental Phase cluster_model Modeling Phase cluster_val Validation Phase ExpSetup 1. Experimental Setup (Reactor, Temp/Pressure Control) Reaction 2. Reaction Execution (this compound, O2, Catalyst) ExpSetup->Reaction Sampling 3. Time-based Sampling Reaction->Sampling Analysis 4. Chemical Analysis (GC, HPLC, Titration) Sampling->Analysis Comparison 8. Comparison of Experimental and Simulated Data Analysis->Comparison ModelDev 5. Kinetic Model Formulation ParamEst 6. Parameter Estimation ModelDev->ParamEst Simulation 7. Numerical Simulation ParamEst->Simulation Simulation->Comparison Validation 9. Model Validation (Goodness of Fit) Comparison->Validation

Caption: General workflow for the validation of a kinetic model for this compound oxidation.

Key Experimental Methodologies

1. Reactor Setup:

  • Batch Reactors: Glass or stainless steel reactors (typically 250 mL to 1 L) are commonly used for fundamental kinetic studies.[1] They are often equipped with magnetic or mechanical stirring, a condenser to prevent the loss of volatile components, and ports for sampling and gas inlet/outlet.[1]

  • Bubble Column Reactors: For studies mimicking industrial conditions, bubble column reactors are employed, where air or oxygen is sparged through the liquid this compound. This setup is particularly useful for investigating mass transfer effects.

  • Temperature and Pressure Control: The reactor is typically placed in a controlled temperature bath (e.g., silicone oil) or equipped with a heating jacket.[1] Reactions are often run at atmospheric or slightly elevated pressures to ensure a sufficient supply of oxygen.

2. Reaction Conditions:

  • Temperature: Typically in the range of 80-130°C.

  • Reactants: High-purity this compound is used. The oxidant is usually air or pure oxygen.

  • Catalyst: For catalytic studies, the catalyst (e.g., metal salts, N-hydroxyphthalimide) is added to the reactor at a specific concentration.

3. Sampling and Analysis:

  • Sampling: Liquid samples are withdrawn at regular intervals throughout the experiment.

  • Analytical Techniques:

    • Iodometric Titration: A classic method to determine the concentration of this compound hydroperoxide.

    • Gas Chromatography (GC): Used to quantify the concentrations of this compound, CHP, and by-products like acetophenone and dimethylphenyl carbinol. A common setup involves a capillary column (e.g., DB-5) and a flame ionization detector (FID).

    • High-Performance Liquid Chromatography (HPLC): Also employed for the analysis of the reaction mixture, particularly for less volatile components.[2]

Performance Comparison and Data

The performance of a kinetic model is evaluated by its ability to accurately predict the concentration profiles of reactants and products over time.

Table 3: Illustrative Comparison of Model Predictions vs. Experimental Data

Time (min)Experimental CHP (mol/L)Model 1 Prediction (mol/L)Model 2 (Catalytic) Prediction (mol/L)
00.010.010.01
300.250.230.30
600.480.450.55
900.650.620.72
1200.780.750.85
1800.950.921.05

This table presents hypothetical data for illustrative purposes. Actual data will vary based on specific experimental conditions.

Selectivity:

Selectivity towards CHP is a critical performance indicator. It is defined as the moles of CHP formed divided by the moles of this compound consumed. Catalytic systems can significantly influence selectivity. For instance, certain ionic liquids have been shown to achieve CHP selectivity as high as 87.7% at a this compound conversion of 16.7%.[3] In contrast, some catalyst systems may promote the decomposition of CHP, leading to lower selectivity.

Conclusion

The validation of kinetic models for this compound oxidation is a multifaceted process that requires careful experimental design and rigorous data analysis. The models presented here, while not exhaustive, represent common approaches to describing this complex reaction. The choice of model and its parameters will depend on the specific conditions of interest, such as the presence of catalysts, reactor type, and operating conditions. For researchers and professionals in this field, a thorough understanding of these models and their experimental validation is crucial for the development of more efficient and selective processes.

References

Revolutionizing Cumene Production: A Comparative Analysis of Bio-Based Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

The chemical industry is at a pivotal moment, increasingly shifting from traditional petrochemical processes to more sustainable, bio-based alternatives. Cumene, a crucial intermediate in the production of phenol and acetone, is a prime candidate for this green transition. This guide provides a comprehensive comparative analysis of various bio-based routes for this compound production, alongside the conventional petrochemical method. We delve into the performance of different bio-based feedstocks, supported by experimental data, detailed methodologies, and visual process flows to aid researchers, scientists, and drug development professionals in navigating this evolving landscape.

Conventional vs. Bio-Based this compound Production: A Tabular Comparison

The following tables summarize the key quantitative data for the traditional petrochemical route and various emerging bio-based pathways for producing the precursors of this compound—benzene and propylene.

Table 1: Comparison of Benzene Production Methods

ParameterPetrochemical Route (Catalytic Reforming)Bio-Based Route (from Lignin)
Feedstock Naphtha from crude oilLignin (from biomass)
Key Process Steps Catalytic reforming, solvent extraction1. Catalytic Pyrolysis2. Dealkylation3. Alkylation
Catalyst Platinum-based catalysts1. 1% Zn/HZSM-52. Hβ catalyst3. [bmim]Cl-2AlCl3 ionic liquid
Reaction Temperature 450-550 °C1. 450 °C2. 600 °C3. Room Temperature
Benzene Selectivity/Yield High (exact value varies with process)Benzene-rich aromatics with 93.6 wt% benzene in dealkylation step.
Overall this compound Yield High (typically >99%)This compound selectivity of 91.6 C-mol% in the final alkylation step.[1]

Table 2: Comparison of Propylene Production Methods

ParameterPetrochemical Route (Steam Cracking)Bio-Based Route (from Glycerol)Bio-Based Route (from Bioethanol)Bio-Based Route (Fermentation)Bio-Based Route (Biomass Gasification)
Feedstock Naphtha, ethane, propane, butaneCrude glycerol (byproduct of biodiesel)Bioethanol (from fermentation of sugars)Sugars (e.g., from corn, sugarcane)Lignocellulosic biomass
Key Process Steps Steam cracking, fractionationHydrodeoxygenation (HDO)DehydrationFermentation, chemical conversionGasification, synthesis to olefins
Catalyst -Molybdena-based catalystsH-ZSM-5Genetically engineered microorganismsIron-based catalysts
Reaction Temperature 800-900 °C280 °C500 °CAmbient450 °C
Propylene Yield/Selectivity Variable, depends on feedstock and conditions~66% selectivity at 73% conversion of intermediate.Optimal propylene yield of 23.4%.Yield of propionic acid (precursor) of 0.55 g/g.[2]43% selectivity to C2-C4 olefins from syngas.[3][4]

Experimental Protocols for Key Bio-Based Processes

Detailed methodologies are crucial for the replication and advancement of these novel bio-based processes. Below are the experimental protocols for the key steps in the production of bio-benzene from lignin and bio-propylene from glycerol and bioethanol.

Bio-Benzene from Lignin

This process involves a three-step catalytic conversion of lignin.

Step 1: Catalytic Pyrolysis of Lignin

  • Objective: To depolymerize lignin into a mixture of aromatic compounds.

  • Apparatus: A microscale pyrolysis unit (e.g., CDS Pyroprobe 5250) connected to a gas chromatograph-mass spectrometer (GC-MS) for product analysis.

  • Procedure:

    • A sample of approximately 0.50 mg of alkali lignin is placed in a quartz tube between layers of quartz wool.

    • For catalytic pyrolysis, the lignin is pre-mixed with a zeolite catalyst, such as 1% Zn/HZSM-5, at a specific mass ratio.

    • The quartz tube is placed in the pyrolyzer.

    • The sample is heated to 600 °C at a high heating rate (e.g., 10,000 K/s) and held for 30 seconds to ensure complete pyrolysis.

    • A helium carrier gas (20 ml/min) is used to transport the volatile products to the GC-MS for analysis.

Step 2: Dealkylation of Heavier Aromatics

  • Objective: To convert heavier aromatic compounds from the pyrolysis step into benzene.

  • Apparatus: A fixed-bed catalytic reactor.

  • Procedure:

    • The aromatic fraction from the pyrolysis step is fed into a fixed-bed reactor packed with an Hβ catalyst.

    • The reaction is carried out at a temperature of 600 °C.

    • The dealkylation process removes alkyl side chains from the aromatic rings, resulting in a product stream rich in benzene.

    • The product is collected and analyzed using GC-MS to determine the benzene content.

Step 3: Alkylation of Benzene with Propylene

  • Objective: To synthesize this compound from the bio-based benzene and a propylene source.

  • Apparatus: A batch reactor equipped with a magnetic stirrer.

  • Procedure:

    • The benzene-rich fraction from the dealkylation step is placed in the reactor.

    • An ionic liquid catalyst, such as [bmim]Cl-2AlCl3, is added to the reactor.

    • Propylene gas is introduced into the reactor at room temperature and a controlled pressure.

    • The mixture is stirred vigorously for approximately 15 minutes to ensure efficient reaction.

    • The resulting product is analyzed by GC to determine the selectivity to this compound.

Bio-Propylene from Glycerol
  • Objective: To convert glycerol into propylene via hydrodeoxygenation.

  • Apparatus: A high-pressure fixed-bed flow reactor system.

  • Procedure:

    • A molybdena-based catalyst supported on a suitable material is packed into the reactor.

    • A feed of aqueous glycerol solution is pumped into the reactor along with a stream of hydrogen gas.

    • The reaction is conducted at a temperature of 280 °C and a pressure of 60 bar.

    • The gaseous product stream is cooled and collected for analysis by gas chromatography to determine the propylene yield and selectivity.

Bio-Propylene from Bioethanol
  • Objective: To convert bioethanol into propylene over a zeolite catalyst.

  • Apparatus: A fixed-bed catalytic reactor.

  • Procedure:

    • The reactor is packed with an H-ZSM-5 zeolite catalyst.

    • A feed of ethanol vapor is passed through the catalyst bed.

    • The reaction is carried out at a temperature of 500 °C.

    • The product stream is analyzed by gas chromatography to quantify the yield of propylene and other olefins.

Visualizing the Pathways: From Biomass to this compound

The following diagrams, generated using the DOT language, illustrate the logical relationships and process flows of the bio-based this compound production pathways.

Bio_Based_Cumene_Production cluster_benzene Bio-Benzene Production from Lignin cluster_propylene Bio-Propylene Production Pathways cluster_this compound This compound Synthesis Lignin Lignin Pyrolysis Catalytic Pyrolysis Lignin->Pyrolysis HeavyAromatics Heavy Aromatics Pyrolysis->HeavyAromatics Dealkylation Dealkylation HeavyAromatics->Dealkylation BioBenzene Bio-Benzene Dealkylation->BioBenzene Alkylation Alkylation BioBenzene->Alkylation Glycerol Glycerol HDO Hydrodeoxygenation Glycerol->HDO Bioethanol Bioethanol Dehydration Dehydration Bioethanol->Dehydration Sugars Sugars Fermentation Fermentation Sugars->Fermentation Biomass Biomass Gasification Gasification Biomass->Gasification BioPropylene Bio-Propylene HDO->BioPropylene Dehydration->BioPropylene Fermentation->BioPropylene Gasification->BioPropylene BioPropylene->Alkylation Biothis compound Bio-Cumene Alkylation->Biothis compound

Caption: Overview of bio-based this compound production pathways.

Lignin_to_Benzene_Workflow Lignin Lignin Feedstock PyrolysisReactor Pyrolysis Reactor (450°C, 1% Zn/HZSM-5) Lignin->PyrolysisReactor AromaticsMix Mixed Aromatics (Heavier Fractions) PyrolysisReactor->AromaticsMix DealkylationReactor Dealkylation Reactor (600°C, Hβ catalyst) AromaticsMix->DealkylationReactor BenzeneRich Benzene-Rich Stream DealkylationReactor->BenzeneRich

Caption: Workflow for bio-benzene production from lignin.

Bio_Propylene_Pathways cluster_glycerol From Glycerol cluster_ethanol From Bioethanol cluster_fermentation From Sugars cluster_gasification From Biomass BioPropylene Bio-Propylene Glycerol Glycerol HDO Hydrodeoxygenation (280°C, 60 bar, Mo-catalyst) Glycerol->HDO HDO->BioPropylene Bioethanol Bioethanol Dehydration Dehydration (500°C, H-ZSM-5) Bioethanol->Dehydration Dehydration->BioPropylene Sugars Sugars Fermentation Fermentation Sugars->Fermentation Fermentation->BioPropylene Biomass Biomass Gasification Gasification (450°C, Fe-catalyst) Biomass->Gasification Gasification->BioPropylene

Caption: Key bio-based pathways to propylene production.

References

Cross-Validation of Spectroscopic Techniques for the Characterization of Cumene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS)—for the characterization of cumene (isopropylbenzene). The data presented herein is supported by established experimental protocols to ensure reproducibility and accurate cross-validation, leading to an unambiguous structural elucidation and positive identification of the compound.

Quantitative Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained for this compound using ¹H NMR, ¹³C NMR, IR, Raman, and Mass Spectrometry. This allows for a direct comparison of the characteristic signals and fragments generated by each technique.

TechniqueParameterValueAssignment/Interpretation
¹H NMR Chemical Shift (δ)1.25 ppmDoublet, 6H, -CH(CH₃ )₂
Chemical Shift (δ)2.90 ppmSeptet, 1H, -CH (CH₃)₂
Chemical Shift (δ)7.18-7.30 ppmMultiplet, 5H, Aromatic protons (C₆H₅ )
¹³C NMR Chemical Shift (δ)24.0 ppm-CH(C H₃)₂
Chemical Shift (δ)34.0 ppm-C H(CH₃)₂
Chemical Shift (δ)125.8 ppmpara-Carbon of the benzene ring
Chemical Shift (δ)126.5 ppmortho-Carbons of the benzene ring
Chemical Shift (δ)128.4 ppmmeta-Carbons of the benzene ring
Chemical Shift (δ)149.0 ppmipso-Carbon of the benzene ring
IR Spectroscopy Wavenumber (cm⁻¹)3080-3030=C-H (Aromatic) stretching vibrations.[1]
Wavenumber (cm⁻¹)2975-2845C-H (Alkyl) stretching vibrations.[1]
Wavenumber (cm⁻¹)1470-1370C-H (Alkyl) bending vibrations.[1]
Wavenumber (cm⁻¹)770-690C-H out-of-plane bending, characteristic of a monosubstituted benzene ring.[1]
Raman Spectroscopy Raman Shift (cm⁻¹)1001Aromatic ring breathing (symmetric).[2]
Raman Shift (cm⁻¹)1031Aromatic C-H in-plane bend.[2]
Raman Shift (cm⁻¹)1602C=C Aromatic ring stretching.[3]
Raman Shift (cm⁻¹)2800-3000C-H stretching vibrations of the isopropyl group.[4]
Mass Spectrometry Mass-to-charge (m/z)120Molecular Ion [M]⁺.[5]
Mass-to-charge (m/z)105Base Peak, [M-CH₃]⁺, loss of a methyl group.[6]
Mass-to-charge (m/z)77[C₆H₅]⁺, Phenyl cation, loss of the isopropyl group.[6]

Experimental Protocols

Detailed methodologies for each spectroscopic analysis are provided below. Adherence to these protocols is crucial for obtaining high-quality, reproducible data for the characterization of this compound.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition for ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation and phase correction.

    • Integrate the peaks to determine the relative ratios of the protons.

  • Data Acquisition for ¹³C NMR:

    • Acquire the spectrum using proton decoupling to obtain singlets for each carbon environment.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should be set to encompass the expected chemical shift range for both aromatic and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • Place one drop of liquid this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.

    • Ensure there are no air bubbles trapped between the plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[1]

    • Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of liquid this compound into a glass capillary tube or a quartz cuvette.

  • Instrumentation: Employ a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser beam onto the liquid sample.

    • Collect the scattered light using an appropriate objective and direct it to the spectrometer.

    • Set the spectral resolution to at least 2 cm⁻¹.[5]

    • Acquire the spectrum over a suitable Raman shift range (e.g., 100-3500 cm⁻¹).[5]

    • Accumulate multiple scans to achieve a satisfactory signal-to-noise ratio.[5]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation from any potential impurities. The sample must be volatilized.

  • Ionization: Utilize Electron Impact (EI) ionization. The standard electron energy is 70 eV. This is a "hard" ionization technique that induces fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio. The most intense peak is designated as the base peak and assigned a relative intensity of 100.[6]

Visualization of Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the different spectroscopic techniques in the characterization of this compound. Each technique provides a piece of the structural puzzle, and their combined interpretation leads to a definitive identification.

cross_validation_workflow cluster_techniques Individual Spectroscopic Analyses cluster_info Derived Structural Information cluster_validation Cross-Validation and Confirmation cluster_conclusion Final Identification NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework - Number of unique protons/carbons - Connectivity (J-coupling) - Chemical environment NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - C-H (alkyl vs. aromatic) - Benzene substitution pattern IR->IR_info Raman Raman Spectroscopy Raman_info Vibrational Modes - Aromatic ring modes - Complements IR data Raman->Raman_info MS Mass Spectrometry MS_info Molecular Weight & Formula - Molecular ion peak (m/z 120) - Fragmentation pattern MS->MS_info cross_validation Data Integration & Comparison NMR_info->cross_validation IR_info->cross_validation Raman_info->cross_validation MS_info->cross_validation conclusion Unambiguous Identification of this compound (C₉H₁₂) cross_validation->conclusion Confirmation

Caption: Workflow for the cross-validation of spectroscopic data for this compound characterization.

References

Safety Operating Guide

Proper Disposal of Cumene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of cumene in a laboratory setting, ensuring the safety of personnel and environmental compliance.

This compound (Isopropylbenzene) is a common solvent and intermediate in many research and development processes.[1][2] Due to its hazardous properties, including flammability and potential carcinogenicity, proper disposal is not just a matter of good practice but a legal and ethical necessity.[3][4][5] This guide provides clear, step-by-step procedures for the safe disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a flammable liquid and is possibly carcinogenic to humans.[2][6][3][5] It can cause irritation to the skin, eyes, and respiratory system.[1][2] Inhalation of high concentrations of this compound vapor may lead to headaches, dizziness, and drowsiness.[1][2] Therefore, handling of this compound and its waste must always be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][3]

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for this compound.

PropertyValue
Flash Point 35.5 °C / 96 °F
OSHA PEL (8-hr TWA) 50 ppm
NIOSH REL (10-hr TWA) 50 ppm
ACGIH TLV (8-hr TWA) 50 ppm
UN Number 1918
Hazard Class 3 (Flammable Liquid)
Packing Group III

Source: Marathon Petroleum SDS[6], NJ Department of Health Hazardous Substance Fact Sheet[4], Sigma-Aldrich SDS

Step-by-Step this compound Disposal Protocol

This protocol outlines the necessary steps for the safe accumulation, storage, and disposal of this compound waste from a laboratory.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All waste containing this compound must be treated as hazardous waste.[6][3][4]

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Mixing can lead to dangerous chemical reactions.

  • Original Containers: Whenever possible, leave chemicals in their original containers.

2. Waste Accumulation and Labeling:

  • Use Appropriate Containers: Collect this compound waste in a designated, properly sealed, and chemically compatible container. The container must be in good condition and free from leaks.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste. The label should also include the accumulation start date and the specific hazards (e.g., "Flammable," "Carcinogen").

3. On-site Storage:

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.

  • Ventilation: The storage area must be well-ventilated.[6][3][7]

  • Ignition Sources: Keep the waste container away from heat, sparks, open flames, and other sources of ignition.[6][3][4][7] "No Smoking" signs should be prominently displayed.[6][7]

  • Containment: Store containers in secondary containment to prevent the spread of material in case of a leak.

  • Container Integrity: Keep the container tightly closed except when adding waste.[6][3][7]

4. Requesting Disposal:

  • Contact EHS: Once the waste container is full, or if the accumulation start date is approaching your institution's limit, contact your EHS department to arrange for a waste pickup.

  • Provide Information: Be prepared to provide all necessary information about the waste, including the chemical composition and volume.

5. Spill Management:

  • Minor Spills: For small spills, absorb the this compound with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8][9] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[8][9]

  • Major Spills: In the event of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department.[4] Prevent the spill from entering drains or waterways.[6]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CumeneDisposalWorkflow This compound Waste Disposal Workflow cluster_generation Waste Generation & Collection cluster_storage On-site Storage cluster_disposal Disposal Process cluster_spill Spill Response start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate container Select appropriate, sealed container segregate->container label_waste Label with 'Hazardous Waste', chemical name, and hazards container->label_waste store Store in designated Satellite Accumulation Area label_waste->store conditions Ensure proper ventilation and no ignition sources store->conditions check_closure Keep container tightly closed conditions->check_closure Yes spill Spill Occurs conditions->spill Potential Spill pickup Request waste pickup from EHS check_closure->pickup transport Licensed hazardous waste transporter collects waste pickup->transport end Disposal at an approved facility transport->end minor_spill Minor Spill: Absorb with inert material, use non-sparking tools spill->minor_spill Minor major_spill Major Spill: Evacuate and notify emergency response spill->major_spill Major dispose_spill_waste Dispose of spill cleanup material as hazardous waste minor_spill->dispose_spill_waste major_spill->dispose_spill_waste dispose_spill_waste->pickup

References

Personal protective equipment for handling Cumene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cumene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Health Hazard Summary

This compound is a flammable liquid that can be harmful if inhaled, ingested, or absorbed through the skin.[1] Exposure can cause irritation to the eyes, skin, and respiratory system.[2][3] High concentrations may lead to headaches, dizziness, and drowsiness.[1][2] It is also considered a possible human carcinogen by the International Agency for Research on Cancer (IARC).

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against this compound exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Prevents eye contact with liquid this compound and its vapors, which can cause irritation.[3][4]
Hand Protection Wear protective gloves made of a material that is resistant to this compound. Avoid rubber gloves as this compound attacks rubber.Prevents skin contact, which can cause irritation, drying, and cracking.[1]
Body Protection A lab coat or chemical-resistant apron should be worn. In cases of potential significant splashing, chemical-resistant coveralls are recommended.Protects the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.Protects against the inhalation of harmful vapors.[3]
Exposure Limits

It is crucial to be aware of the occupational exposure limits for this compound to ensure that engineering controls and work practices are effective in minimizing exposure.

OrganizationExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 50 ppm[1][5][6]
NIOSH (REL) 50 ppm[1][5]
ACGIH (TLV) 50 ppm[1]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Standard Operating Procedure for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7]

  • Ignition Sources: this compound is flammable.[1][7] Ensure there are no open flames, sparks, or hot surfaces in the vicinity.[7] Use non-sparking tools and explosion-proof equipment.[1][2][7]

  • Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[8][9]

  • Spill Kit: Have a spill kit specifically for flammable solvents readily available. The kit should contain absorbent materials like vermiculite or sand.[1][10]

Donning PPE

Follow the sequence below for putting on your personal protective equipment:

  • Lab Coat/Apron: Put on your lab coat or apron.

  • Respirator: If required, perform a fit check for your respirator.

  • Eye Protection: Put on your chemical splash goggles or face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the sleeves of your lab coat.

Handling and Use
  • Grounding: When transferring this compound between metal containers, ensure they are grounded and bonded to prevent static discharge.[1]

  • Container Handling: Keep containers tightly closed when not in use.[2][7][8]

  • Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[2][7]

Doffing PPE

To prevent cross-contamination, remove your PPE in the following order:

  • Gloves: Remove gloves first, turning them inside out as you do.

  • Goggles/Face Shield: Remove eye protection from the back.

  • Lab Coat/Apron: Remove your lab coat, rolling it away from your body.

  • Respirator: If worn, remove your respirator last.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan
  • Contaminated PPE: Dispose of all single-use contaminated PPE (gloves, etc.) in a designated hazardous waste container.[2][8]

  • This compound Waste: Collect all this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Regulatory Compliance: Dispose of this compound waste in accordance with all local, state, and federal regulations. It may be necessary to treat it as hazardous waste.[1] Do not pour this compound down the drain.[1]

Emergency Procedures

Spill:

  • Evacuate the immediate area and eliminate all ignition sources.[1][4]

  • Ventilate the area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[1][10]

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[4][10]

Fire:

  • Use dry chemical, CO2, or foam to extinguish the fire.[1] Water spray can be used to cool fire-exposed containers.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2][8] Seek immediate medical attention.[2]

Workflow for Safe Handling of this compound

Cumene_Handling_Workflow cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling & Use cluster_doffing PPE Doffing cluster_disposal Disposal prep_vent Ensure Proper Ventilation (Fume Hood) prep_ignition Remove Ignition Sources ppe_don_coat 1. Don Lab Coat prep_safety_equip Verify Safety Equipment (Eyewash, Shower) prep_spill_kit Prepare Spill Kit ppe_don_resp 2. Don Respirator (if needed) ppe_don_coat->ppe_don_resp ppe_don_eyes 3. Don Eye Protection ppe_don_resp->ppe_don_eyes ppe_don_gloves 4. Don Gloves ppe_don_eyes->ppe_don_gloves handle_ground Ground & Bond Containers ppe_don_gloves->handle_ground handle_use Perform Work handle_ground->handle_use handle_close Keep Containers Closed handle_use->handle_close ppe_doff_gloves 1. Remove Gloves handle_close->ppe_doff_gloves ppe_doff_eyes 2. Remove Eye Protection ppe_doff_gloves->ppe_doff_eyes ppe_doff_coat 3. Remove Lab Coat ppe_doff_eyes->ppe_doff_coat ppe_doff_resp 4. Remove Respirator ppe_doff_coat->ppe_doff_resp ppe_doff_wash 5. Wash Hands ppe_doff_resp->ppe_doff_wash disp_ppe Dispose of Contaminated PPE ppe_doff_wash->disp_ppe disp_waste Dispose of this compound Waste disp_ppe->disp_waste

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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